DL-AP5
Description
2-Azaniumyl-5-phosphonopentanoate has been reported in Euglena gracilis with data available.
a specific N-methyl-D-aspartic acid receptor antagonist
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-phosphonopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12NO5P/c6-4(5(7)8)2-1-3-12(9,10)11/h4H,1-3,6H2,(H,7,8)(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOROEQBFPPIACJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90893701 | |
| Record name | 2-Amino-5-phosphopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90893701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76326-31-3 | |
| Record name | 2-Amino-5-phosphonovaleric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76326-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-phosphonovalerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076326313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-5-phosphopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90893701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-2-Amino-5-phosphonovaleric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-5-PHOSPHONOVALERATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39PJ29YY8Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of DL-AP5 Action on NMDA Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-2-Amino-5-phosphonopentanoic acid (DL-AP5), a synthetic amino acid derivative, serves as a cornerstone tool in neuroscience research for its selective antagonism of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a crucial player in synaptic plasticity, learning, and memory, is a ligand-gated ion channel that, upon activation, allows for the influx of Ca²⁺ into the neuron, triggering a cascade of downstream signaling events.[1] Dysregulation of NMDA receptor activity is implicated in a host of neurological and psychiatric disorders, making compounds that modulate its function, such as this compound, invaluable for both basic research and therapeutic development.
This technical guide provides a comprehensive overview of the mechanism of action of this compound on NMDA receptors, detailing its binding characteristics, effects on receptor function, and the experimental methodologies used to elucidate these properties.
Mechanism of Action: Competitive Antagonism at the Glutamate (B1630785) Binding Site
This compound functions as a competitive antagonist at the glutamate binding site on the GluN2 subunits of the NMDA receptor.[2] This means that this compound directly competes with the endogenous agonist, glutamate, for the same binding pocket. By occupying this site, this compound prevents the conformational changes necessary for channel opening, thereby inhibiting ion flux.
This compound is a racemic mixture of D-AP5 and L-AP5. The antagonistic activity resides primarily in the D-isomer (D-AP5) , which exhibits a significantly higher potency than the L-isomer.
Visualizing the Competitive Antagonism
The following diagram illustrates the competitive interaction between glutamate, this compound, and the NMDA receptor at the synaptic cleft.
Quantitative Data
The affinity and potency of this compound and its isomers for the NMDA receptor have been characterized through various experimental techniques. The following tables summarize key quantitative data.
| Compound | Parameter | Value | Species | Preparation | Reference(s) |
| D-AP5 | IC₅₀ | 3.7 ± 0.32 µM | Rat | Cortical Wedges | |
| Kᵢ | 177 nM | Human | Cortical Wedge Assay ([³H]-CGS-19,755 binding) | [3] | |
| pIC₅₀ | 5.43 | Human | Cortical Wedge Assay | [3] | |
| This compound | pA₂ | 5.24 | Rat | Cortical Slice | |
| IC₅₀ | ~50 µM for full antagonism | Mouse | Prelimbic Cortex Slice | [2] |
Note: IC₅₀ (half-maximal inhibitory concentration) is the concentration of an antagonist that inhibits the response to an agonist by 50%. Kᵢ (inhibitory constant) is an indication of the binding affinity of an antagonist. pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Impact on NMDA Receptor-Mediated Signaling
By blocking Ca²⁺ influx through the NMDA receptor, this compound effectively inhibits the initiation of numerous downstream signaling cascades. A critical process regulated by NMDA receptor activity is Long-Term Potentiation (LTP) , a persistent strengthening of synapses that is a cellular correlate of learning and memory. This compound is widely used to demonstrate the NMDA receptor dependence of LTP induction.[4][5]
NMDA Receptor Signaling Pathway and this compound Intervention
The following diagram illustrates the central role of the NMDA receptor in synaptic plasticity and the point of intervention for this compound.
Experimental Protocols
The characterization of this compound's mechanism of action relies on two primary experimental techniques: electrophysiology (specifically whole-cell voltage clamp) and radioligand binding assays.
Whole-Cell Voltage Clamp Recording
This technique allows for the direct measurement of ion currents flowing through NMDA receptors in a single neuron. By controlling the membrane potential, researchers can isolate and study the activity of these channels in response to agonists and antagonists.
Objective: To measure the inhibitory effect of this compound on NMDA receptor-mediated currents.
Materials:
-
Brain slice preparation or cultured neurons
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular pipette solution
-
NMDA and glycine (B1666218) (co-agonist)
-
This compound stock solution
Protocol:
-
Preparation: Prepare acute brain slices or cultured neurons expressing NMDA receptors.
-
Pipette Fabrication: Pull glass pipettes to a resistance of 3-7 MΩ when filled with intracellular solution.
-
Establish Whole-Cell Configuration:
-
Approach a target neuron with the patch pipette while applying positive pressure.
-
Form a giga-ohm seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch to gain electrical access to the cell interior.
-
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential that relieves the Mg²⁺ block of the NMDA receptor (e.g., +40 mV) or at a negative potential (e.g., -70 mV) to assess the voltage-dependent block.
-
Elicit NMDA Currents: Perfuse the cell with aCSF containing NMDA and glycine to evoke an inward current.
-
Application of this compound: After establishing a stable baseline NMDA current, co-perfuse with this compound at various concentrations.
-
Data Acquisition and Analysis: Record the current responses before, during, and after this compound application. Measure the reduction in current amplitude to determine the IC₅₀ of this compound.
Radioligand Binding Assay
This biochemical assay is used to determine the affinity (Kᵢ) of this compound for the NMDA receptor by measuring its ability to displace a radiolabeled ligand that binds to the same site.
Objective: To determine the binding affinity (Kᵢ) of this compound for the NMDA receptor glutamate binding site.
Materials:
-
Brain membrane preparation (e.g., from rat cortex)
-
Radioligand (e.g., [³H]-glutamate or a competitive antagonist like [³H]-CGP 39653)[6]
-
This compound in a range of concentrations
-
Incubation buffer
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter and vials
-
Scintillation fluid
Protocol:
-
Membrane Preparation: Homogenize brain tissue and prepare a crude membrane fraction by centrifugation.
-
Incubation: In a series of tubes, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., incubate for a specific time at a controlled temperature).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. The membranes with bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displaced against the concentration of this compound. From this competition curve, calculate the IC₅₀ and subsequently the Kᵢ value using the Cheng-Prusoff equation.
Experimental Workflow Visualization
The following diagram outlines the general workflow for a whole-cell voltage clamp experiment to test the effect of this compound.
Conclusion
This compound is a potent and selective competitive antagonist of the NMDA receptor, acting at the glutamate binding site. Its well-characterized mechanism of action and the wealth of quantitative data available make it an indispensable tool for dissecting the physiological and pathological roles of NMDA receptors. The experimental protocols detailed in this guide provide a foundation for researchers to effectively utilize this compound in their investigations of glutamatergic neurotransmission and synaptic plasticity. A thorough understanding of its properties is crucial for the accurate interpretation of experimental results and for the advancement of drug discovery efforts targeting the NMDA receptor.
References
- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. This compound |DL-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 3. d-AP5 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetomalariapharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. Long-term potentiation and the role of N-methyl-d-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atypical expression and activation of GluN2A and GluN2B-containing NMDA receptors at ganglion cells during retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
DL-AP5: A Technical Guide to a Competitive NMDAR Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of DL-2-Amino-5-phosphonopentanoic acid (DL-AP5), a foundational tool in neuroscience research. As a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, this compound has been instrumental in elucidating the physiological and pathological roles of glutamatergic neurotransmission. This document details its mechanism of action, presents key quantitative data, outlines experimental protocols for its use, and provides visual diagrams of relevant pathways and workflows.
Core Mechanism of Action
The N-methyl-D-aspartate receptor (NMDAR) is a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory.[1][2][3] Its activation is a complex process requiring the binding of two co-agonists, glutamate (B1630785) and glycine (B1666218) (or D-serine), to their respective sites on the GluN2 and GluN1 subunits.[2][3][4] Furthermore, at resting membrane potentials, the channel is blocked by a magnesium ion (Mg²⁺) in a voltage-dependent manner. Depolarization of the postsynaptic membrane, typically via AMPA receptor activation, expels the Mg²⁺ ion, allowing for the influx of cations, most notably Calcium (Ca²⁺), upon co-agonist binding.[1][2][5] This Ca²⁺ influx triggers a cascade of intracellular signaling pathways.[1][5]
This compound functions as a competitive antagonist at the NMDAR.[6][7][8] It structurally mimics glutamate, allowing it to bind to the glutamate binding site on the GluN2 subunit.[4][7][9] By occupying this site, this compound prevents glutamate from binding and subsequently prevents the conformational change required for channel opening. This action directly inhibits ion flux and the downstream signaling cascades.[4]
It is critical to note that this compound is a racemic mixture. The antagonist activity resides almost exclusively in the D-isomer, D-AP5 , which is approximately 52 times more potent than the L-isomer.[6] For this reason, D-AP5 is often used when higher potency is required.
Quantitative Data
The following tables summarize key quantitative parameters for this compound and its more active isomer, D-AP5, providing a basis for experimental design and data interpretation.
Table 1: Binding Affinity and Potency
| Compound | Parameter | Value | Species/Assay Condition | Reference |
| D-AP5 | Kd | 1.4 µM | N/A | [10] |
| D-AP5 | IC50 | 3.7 ± 0.32 µM | Rat cortical wedges (antagonism of 40 µM NMDA) | [11] |
Table 2: Effective Concentrations in In Vitro Electrophysiology
| Compound | Concentration | Effect | Preparation | Reference |
| This compound | 1 µM | Reduction of evoked NMDAR current | Mouse prelimbic cortex slice | [7] |
| This compound | 10 µM | Substantial reduction of evoked NMDAR current | Mouse prelimbic cortex slice | [7] |
| This compound | 20 µM | Immediate suppression of NMDAR response | Mouse hypothalamus (whole-cell) | [6] |
| This compound | 50 µM | Complete antagonism of evoked NMDAR current | Mouse prelimbic cortex slice | [6][7] |
| D-AP5 | 100 µM | Blockade of LTD induction | Neonatal and juvenile rat hippocampal slices | [12] |
Table 3: Effective Doses in In Vivo Studies
| Compound | Dose / Concentration | Application Route | Effect | Species | Reference |
| D-AP5 | 0-50 mM | Chronic intracerebroventricular infusion | Dose-dependent impairment of spatial learning | Rat | [12][13][14] |
| This compound | 5 & 10 nmol | Intracerebroventricular injection | Dose-dependent increase in food consumption | Broiler cockerels | [15][16] |
| This compound | 5 nmol | Intracerebroventricular injection | Attenuation of ghrelin-induced decrease in food consumption | Broiler cockerels | [15][16] |
| D-AP5 | 50-100 mg/kg | Intravenous injection | 70-100% reduction of NMDA-evoked excitations | Rat | [11] |
Experimental Protocols
Detailed methodologies are essential for the replication and extension of scientific findings. The following are representative protocols for key experiments involving this compound.
Electrophysiology: Whole-Cell Voltage Clamp Recording
This protocol is adapted from methods used to measure evoked NMDAR currents in brain slices.[7]
Objective: To measure NMDAR-mediated excitatory postsynaptic currents (EPSCs) and their inhibition by this compound.
Materials:
-
Brain slices (e.g., mouse prelimbic cortex or hippocampus), 300-400 µm thick.
-
Artificial cerebrospinal fluid (aCSF), saturated with 95% O₂ / 5% CO₂.
-
Internal solution for patch pipette (Cs-based to block K⁺ channels).
-
This compound stock solution (e.g., 10 mM in water).
-
AMPA receptor antagonist (e.g., CNQX or NBQX).
-
GABAA receptor antagonist (e.g., Picrotoxin or Gabazine).
-
Voltage-clamp amplifier and data acquisition system.
-
Bipolar stimulating electrode.
Procedure:
-
Prepare acute brain slices and allow them to recover in aCSF for at least 1 hour.
-
Transfer a slice to the recording chamber, continuously perfused with aCSF containing an AMPA receptor antagonist and a GABAA receptor antagonist to isolate NMDAR currents.
-
Establish a whole-cell voltage-clamp recording from a target neuron (e.g., layer V pyramidal neuron).
-
Hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the voltage-dependent Mg²⁺ block of the NMDAR channel.[7]
-
Position a stimulating electrode near the neuron's dendritic field (e.g., layers II/III for a layer V neuron).
-
Apply a single square pulse (e.g., 150 µs) every 10-20 seconds to evoke synaptic responses. Adjust stimulus intensity to elicit a stable, reliable NMDAR-mediated EPSC.
-
Record a stable baseline of evoked NMDAR EPSCs for 5-10 minutes.
-
Bath-apply this compound at the desired concentration (e.g., 50 µM) by adding it to the perfusion aCSF.
-
Continuously record the evoked EPSCs until the response is completely abolished, confirming the NMDAR-mediated nature of the current and the efficacy of this compound.
-
To confirm washout, perfuse the slice with aCSF lacking this compound and monitor for recovery of the EPSC.
Radioligand Binding Assay
This protocol provides a general framework for a competitive binding assay to determine the affinity (Kᵢ) of this compound for the NMDAR glutamate site.
Objective: To determine the Kᵢ value of this compound by measuring its ability to displace a radiolabeled competitive antagonist from NMDARs.
Materials:
-
Rat cortical membrane preparation (source of NMDARs).
-
Radiolabeled competitive NMDAR antagonist (e.g., [³H]CGP 39653 or [³H]CPP).[17][18]
-
This compound solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl).
-
Glass fiber filters (e.g., GF/C, presoaked in polyethyleneimine).
-
Cell harvester for rapid filtration.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize rat cortical tissue in cold lysis buffer and centrifuge to pellet the membranes. Wash and resuspend the final pellet in the assay buffer. Determine the protein concentration.[19]
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membranes + radioligand + assay buffer.
-
Non-specific Binding (NSB): Membranes + radioligand + a saturating concentration of a non-labeled competitor (e.g., 1 mM L-glutamate).
-
Competition: Membranes + radioligand + varying concentrations of this compound.
-
-
Incubation: Add the membrane preparation, this compound (or buffer/L-glutamate), and the radioligand to the wells. The radioligand should be used at a concentration near its Kd value.
-
Incubate the plate (e.g., 60 minutes at 30°C) with gentle agitation to reach binding equilibrium.[19]
-
Filtration: Rapidly terminate the incubation by vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[19]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Fit the data to a one-site competition curve using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]
-
In Vivo Behavioral Study: Spatial Learning Assessment
This protocol is based on studies investigating the role of NMDARs in learning and memory using the Morris water maze.[13][14]
Objective: To assess the effect of chronic this compound administration on spatial learning and memory in rodents.
Materials:
-
Rodents (e.g., adult male rats).
-
Morris water maze: a large circular pool filled with opaque water.
-
A hidden escape platform submerged just below the water surface.
-
Video tracking system and software.
-
Osmotic minipumps and brain infusion cannulae.
-
Stereotaxic apparatus for surgery.
-
D-AP5 solution (e.g., 0-50 mM in sterile saline for infusion).
Procedure:
-
Surgical Implantation: Anesthetize the rat and use a stereotaxic apparatus to surgically implant a cannula into a lateral ventricle of the brain.
-
Connect the cannula via tubing to an osmotic minipump filled with either vehicle (saline) or a specific concentration of D-AP5. Implant the minipump subcutaneously on the back of the animal. This will ensure chronic, continuous infusion of the drug.
-
Allow the animal to recover from surgery for several days.
-
Spatial Acquisition Training:
-
Place the rat into the water maze from one of several quasi-random start locations.
-
Allow the animal to swim for a set time (e.g., 60 or 90 seconds) to find the hidden platform. If it fails to find the platform, gently guide it there.
-
Allow the rat to remain on the platform for 15-30 seconds.
-
Conduct multiple trials per day (e.g., 4 trials) for several consecutive days (e.g., 5 days).
-
Record the escape latency (time to find the platform), path length, and swim speed using the video tracking system.
-
-
Probe Trial: After the final day of training, perform a probe trial to assess spatial memory. Remove the platform from the pool and allow the animal to swim for 60 seconds.
-
Data Analysis:
-
Acquisition: Compare the learning curves (escape latency vs. training day) between the D-AP5 and vehicle-treated groups. Impaired learning is indicated by significantly longer escape latencies in the D-AP5 group.
-
Probe Trial: Analyze the time spent in the target quadrant (where the platform was previously located) and the number of platform location crossings. A preference for the target quadrant in the vehicle group, which is reduced or absent in the D-AP5 group, indicates impaired spatial memory.
-
Analyze swim speed to rule out motor deficits as a confounding factor.[13]
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to this compound and the NMDAR.
Caption: NMDAR activation by glutamate and competitive antagonism by this compound.
Caption: Experimental workflow for whole-cell voltage-clamp recordings.
Caption: Logical relationship of competitive antagonism at the NMDAR.
Conclusion
This compound remains a cornerstone pharmacological agent for the study of NMDAR function. Its selectivity and competitive mechanism of action allow for the precise dissection of NMDAR-dependent processes, from synaptic transmission and plasticity in vitro to complex behaviors like learning and memory in vivo.[6][13][17] A thorough understanding of its properties, guided by the quantitative data and experimental protocols outlined in this guide, is essential for its effective application in advancing the frontiers of neuroscience and drug development.
References
- 1. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMDA receptor - Wikipedia [en.wikipedia.org]
- 3. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. news-medical.net [news-medical.net]
- 6. This compound | NMDA Receptors | Tocris Bioscience [tocris.com]
- 7. This compound |DL-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Structural insights into competitive antagonism in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A comparison between the in vivo and in vitro activity of five potent and competitive NMDA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. The NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (D-AP5) impairs spatial learning and LTP in vivo at intracerebral concentrations comparable to those that block LTP in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. The effects of this compound and glutamate on ghrelin-induced feeding behavior in 3-h food-deprived broiler cockerels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The 1980s: d-AP5, LTP and a Decade of NMDA Receptor Discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. giffordbioscience.com [giffordbioscience.com]
The Pharmacology of DL-AP5: A Technical Guide for Researchers
An in-depth exploration of the core pharmacology of the NMDA receptor antagonist, DL-2-Amino-5-phosphonopentanoic acid (DL-AP5), tailored for researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the pharmacological properties of this compound, a widely used competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This document details its mechanism of action, quantitative binding affinities, and its effects in both in vitro and in vivo experimental models. Furthermore, it offers detailed methodologies for key experiments and visual representations of associated signaling pathways and experimental workflows.
Core Mechanism of Action
This compound is a racemic mixture of D-AP5 and L-AP5, with the D-isomer being the more pharmacologically active component. It functions as a selective and competitive antagonist at the glutamate (B1630785) binding site on the GluN2 subunit of the NMDA receptor.[1][2] By competing with the endogenous agonist glutamate, this compound prevents the conformational changes required for ion channel opening, thereby inhibiting the influx of Ca2+ and Na+ ions that is characteristic of NMDA receptor activation.[3][4] This blockade of NMDA receptor-mediated excitatory neurotransmission underlies its profound effects on synaptic plasticity, learning, and memory.[5]
Quantitative Pharmacological Data
The following tables summarize key quantitative data regarding the interaction of AP5 isomers with the NMDA receptor.
| Ligand | Parameter | Value | Receptor/System |
| D-AP5 | Kd | 1.4 µM | NMDA Receptor |
| D-AP5 | Potency vs. L-AP5 | ~52-fold higher | NMDA Receptor |
Table 1: Binding Affinity and Potency of AP5 Isomers.
| Compound | Application | Concentration/Dose | Effect | Model System |
| This compound | Bath Application | 20 µM | Complete prevention of fEPSP-LTP | Hippocampal CA1 |
| This compound | Bath Application | 50 µM | Full antagonism of evoked NMDAR current | Mouse Cortical Neuron |
| D-AP5 | Chronic i.c.v. Infusion | 30 mM | Impairment of spatial learning | Rat (in vivo) |
Table 2: Effective Concentrations and Doses of AP5 in Preclinical Models.
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the canonical NMDA receptor signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Measuring NMDA Receptor Currents and LTP
This protocol outlines the methodology for recording NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) and assessing the effect of this compound on long-term potentiation (LTP) in acute brain slices.
Materials:
-
Slicing solution (e.g., ice-cold, oxygenated NMDG-based aCSF)
-
Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2
-
Intracellular solution (e.g., K-Gluconate based)
-
This compound stock solution
-
Other antagonists as needed (e.g., for GABAA and AMPA receptors)
-
Vibratome
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
Procedure:
-
Slice Preparation: Anesthetize the animal and perfuse transcardially with ice-cold slicing solution. Rapidly dissect the brain and prepare acute coronal or sagittal slices (e.g., 300 µm thick) of the region of interest (e.g., hippocampus) using a vibratome in ice-cold, oxygenated slicing solution.
-
Slice Recovery: Transfer slices to a holding chamber with aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature.
-
Recording Setup: Place a slice in the recording chamber and perfuse with oxygenated aCSF.
-
Whole-Cell Recording: Using a patch pipette filled with intracellular solution, establish a gigaseal and then rupture the membrane to obtain the whole-cell configuration on a target neuron.
-
NMDA Receptor Current Isolation: To isolate NMDA receptor-mediated currents, hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the voltage-dependent Mg2+ block. Include antagonists for AMPA and GABAA receptors in the aCSF.
-
Baseline Recording: Record baseline synaptic responses by stimulating afferent fibers with a bipolar electrode.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
This compound Application: To test the effect of this compound, perfuse the slice with aCSF containing the desired concentration of this compound (e.g., 50 µM) for a period before and during the HFS.[1]
-
Data Analysis: Monitor the EPSC amplitude for at least 60 minutes post-HFS. Compare the degree of potentiation in control conditions versus in the presence of this compound.
In Vivo Microdialysis for Measuring Extracellular this compound Concentrations
This protocol describes the use of in vivo microdialysis to measure the concentration of exogenously administered D-AP5 in the brain of a freely moving animal, which can be correlated with behavioral outcomes.[6][7]
Materials:
-
Microdialysis probes
-
Guide cannula
-
Stereotaxic apparatus
-
Surgical tools
-
Perfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
D-AP5 solution for infusion
-
HPLC system for analysis
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., hippocampus).
-
Recovery: Allow the animal to recover from surgery.
-
Microdialysis Probe Insertion: Gently insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Drug Administration: Administer D-AP5 systemically or via intracerebroventricular infusion.
-
Dialysate Collection: Collect dialysate samples at regular intervals using a refrigerated fraction collector.
-
Sample Analysis: Analyze the concentration of D-AP5 in the dialysate samples using high-performance liquid chromatography (HPLC).
-
Behavioral Correlation: Correlate the measured brain concentrations of D-AP5 with the animal's performance in behavioral tasks (e.g., Morris water maze for spatial learning).[8]
Radioligand Binding Assay to Determine the Affinity of this compound
This protocol provides a general framework for a competitive radioligand binding assay to determine the inhibition constant (Ki) of this compound for the NMDA receptor.[9][10]
Materials:
-
Brain tissue homogenate (e.g., from rat cortex) containing NMDA receptors
-
Radiolabeled NMDA receptor antagonist (e.g., [3H]CGP 39653)
-
Unlabeled this compound in a range of concentrations
-
Binding buffer
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and fluid
Procedure:
-
Membrane Preparation: Homogenize brain tissue in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the effect of this compound on Long-Term Potentiation (LTP) using electrophysiology.
References
- 1. This compound |DL-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NMDA receptor - Wikipedia [en.wikipedia.org]
- 4. news-medical.net [news-medical.net]
- 5. Involvement of the NMDA System in Learning and Memory - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-methyl-d-aspartate receptors, learning and memory: chronic intraventricular infusion of the NMDA receptor antagonist d-AP5 interacts directly with the neural mechanisms of spatial learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. benchchem.com [benchchem.com]
The Role of DL-AP5 in Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning, memory, and cognitive function. The two primary forms of synaptic plasticity are Long-Term Potentiation (LTP), a persistent strengthening of synapses, and Long-Term Depression (LTD), a lasting reduction in synaptic efficacy. A key player in many forms of synaptic plasticity is the N-methyl-D-aspartate (NMDA) receptor, a glutamate-gated ion channel. The discovery and application of selective pharmacological agents have been instrumental in dissecting the molecular mechanisms governing these processes. Among these tools, DL-2-Amino-5-phosphonopentanoic acid (DL-AP5) has emerged as a cornerstone antagonist for investigating the role of NMDA receptors in synaptic plasticity.[1][2] This guide provides an in-depth overview of this compound's mechanism of action, its application in LTP and LTD studies, and detailed experimental protocols.
Core Mechanism of Action
This compound is a competitive antagonist of the NMDA receptor.[3][4] Its primary function is to bind to the glutamate (B1630785) recognition site on the GluN2 subunit of the NMDA receptor complex, thereby preventing the endogenous agonist, glutamate, from binding and activating the receptor.[5] This action is crucial because NMDA receptor activation is a unique, coincidence-detecting event in the central nervous system. The channel is dually gated, requiring both glutamate binding and significant postsynaptic membrane depolarization to relieve a voltage-dependent magnesium (Mg²⁺) block.[6]
By competitively inhibiting the glutamate binding site, this compound prevents the opening of the ion channel, even when the postsynaptic neuron is depolarized. This blockade inhibits the influx of calcium ions (Ca²⁺), which acts as a critical second messenger to trigger the intracellular signaling cascades responsible for the induction of both LTP and LTD.[1][6]
It is important to note that this compound is a racemic mixture. The antagonist activity resides almost entirely in the D-isomer, D-AP5, which is approximately 52 times more potent than the L-isomer. For this reason, D-AP5 is often used preferentially in studies requiring higher precision and potency.
Role in Long-Term Potentiation (LTP)
The discovery that AP5 blocks the induction of LTP in the hippocampus was a landmark finding that solidified the central role of the NMDA receptor in synaptic plasticity.[1][2] When applied to neuronal preparations, such as hippocampal slices, this compound has a minimal effect on basal synaptic transmission at low stimulation frequencies, which is primarily mediated by AMPA-type glutamate receptors.[1] However, when a high-frequency stimulation (HFS) protocol is delivered to induce LTP, the presence of this compound completely prevents the potentiation of the synaptic response.[7][8] This demonstrates that the induction of this form of LTP is critically dependent on NMDA receptor activation.
Role in Long-Term Depression (LTD)
Paradoxically, NMDA receptor activation is also required for the induction of LTD at many of the same synapses. LTD is typically induced by prolonged low-frequency stimulation (LFS). This form of plasticity is also blocked by the application of this compound.[1][2] The prevailing theory, often called the "calcium hypothesis," suggests that the direction of plasticity (LTP vs. LTD) is determined by the magnitude and dynamics of the postsynaptic Ca²⁺ influx through the NMDA receptor. Large, rapid increases in Ca²⁺ (achieved during HFS) are thought to activate protein kinases like CaMKII, leading to LTP. In contrast, smaller, more prolonged Ca²⁺ elevations (achieved during LFS) are believed to preferentially activate protein phosphatases like calcineurin, resulting in LTD. By blocking any Ca²⁺ influx through the NMDA receptor, this compound prevents the induction of both processes.
Data Presentation: Quantitative Effects of AP5
The effective concentration of AP5 can vary depending on the preparation, brain region, and specific experimental goals.
| Compound | Concentration | Preparation | Effect | Reference(s) |
| This compound | 20 µM | Rat Hippocampal Slice (CA1) | Complete prevention of fEPSP-LTP. | [9] |
| This compound | 50 µM | Mouse Prelimbic Cortex Slice | Full antagonism of evoked NMDA receptor currents. | [3] |
| D-AP5 | 30 µM | Rat Hippocampal Slice (CA1) | Complete inhibition of LTP induction. | [7] |
| D-AP5 | 50 µM | Mouse Amygdala Slice | Blocked induction of STP and LTP. | [8] |
| D-AP5 | 10 µM | Rat Hippocampal Slice (CA1) | 95% reduction of isolated NMDA receptor-mediated fEPSPs. | [10] |
| D-AP5 | 100 µM | In vivo Tectal Perfusion (Xenopus) | Blockade of L-LTP induction. | [11] |
Signaling and Experimental Visualizations
To better understand the role of this compound, the following diagrams illustrate the key signaling pathway it blocks and a typical experimental workflow.
Caption: NMDA receptor signaling pathway blocked by this compound.
Caption: Experimental workflow for testing NMDA receptor-dependent LTP.
Experimental Protocols
The following are generalized protocols for studying LTP and LTD in acute hippocampal slices using this compound. Specific parameters may need optimization for different setups or animal strains.
Protocol 1: Blocking NMDA Receptor-Dependent LTP
-
Slice Preparation:
-
Anesthetize and decapitate a young adult rodent (e.g., P21-P40 rat or mouse).
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) cutting solution (a modified artificial cerebrospinal fluid, ACSF, with low Ca²⁺ and high Mg²⁺).
-
Cut 350-400 µm thick horizontal or coronal hippocampal slices using a vibratome.
-
Transfer slices to an incubation chamber with standard ACSF (e.g., in mM: 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 2 CaCl₂, 1 MgSO₄, 10 D-glucose) at 32-34°C for at least 30 minutes, then maintain at room temperature.
-
-
Electrophysiological Recording:
-
Transfer a single slice to a submersion-type recording chamber continuously perfused with oxygenated ACSF at 30-32°C.
-
Place a stimulating electrode (e.g., concentric bipolar) in the Schaffer collateral pathway and a recording electrode (glass micropipette filled with ACSF) in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Deliver baseline test pulses (e.g., 0.05 Hz) at an intensity that evokes 40-50% of the maximal response.
-
-
LTP Induction and this compound Application:
-
Record a stable baseline of fEPSPs for at least 20 minutes.
-
Switch the perfusion to ACSF containing this compound (e.g., 50 µM). Allow the drug to perfuse for 10-20 minutes to ensure complete equilibration in the tissue.
-
While still in the presence of this compound, deliver a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
Immediately after HFS, switch the perfusion back to standard ACSF to wash out the this compound.
-
Continue recording fEPSPs for at least 60 minutes post-HFS.
-
-
Data Analysis:
-
Measure the initial slope of the fEPSP for each time point.
-
Normalize the slope values to the average of the pre-HFS baseline period.
-
In a successful experiment, the fEPSP slope will return to the pre-HFS baseline level after washout, demonstrating that LTP induction was blocked. A parallel control experiment without this compound should show a robust potentiation (>150% of baseline).
-
Protocol 2: Blocking NMDA Receptor-Dependent LTD
-
Slice Preparation and Recording: Follow steps 1 and 2 from the LTP protocol.
-
LTD Induction and this compound Application:
-
Record a stable baseline of fEPSPs for at least 20 minutes.
-
Switch the perfusion to ACSF containing this compound (e.g., 50 µM) and allow it to equilibrate for 10-20 minutes.
-
In the presence of this compound, deliver a low-frequency stimulation (LFS) protocol (e.g., 1 Hz stimulation for 15 minutes).[2]
-
After LFS, switch back to standard ACSF to wash out the drug.
-
Continue recording fEPSPs for at least 60 minutes post-LFS.
-
-
Data Analysis:
-
Measure and normalize the fEPSP slope as described for the LTP protocol.
-
The presence of this compound should prevent the depression of the fEPSP slope that would be observed in a control experiment.
-
Conclusion
This compound and its more potent isomer, D-AP5, are indispensable pharmacological tools in the field of neuroscience. Their ability to selectively and competitively antagonize the NMDA receptor has been fundamental to establishing the role of this receptor as a critical trigger for both LTP and LTD.[1] For researchers in basic science and drug development, a thorough understanding of how to apply this compound in controlled experimental settings is essential for dissecting the complex signaling pathways of synaptic plasticity and for identifying novel therapeutic targets for neurological and psychiatric disorders characterized by dysfunctional glutamatergic signaling.
References
- 1. The 1980s: d-AP5, LTP and a Decade of NMDA Receptor Discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-term potentiation and the role of N-methyl-d-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound |DL-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structural insights into competitive antagonism in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Activation of NMDA receptors is necessary for the induction of associative long-term potentiation in area CA1 of the rat hippocampal slice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Postinduction Requirement of NMDA Receptor Activation for Late-Phase Long-Term Potentiation of Developing Retinotectal Synapses In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
The N-Methyl-D-Aspartate Receptor Antagonist DL-AP5: A Technical Guide to its Impact on Long-Term Potentiation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the effects of DL-2-Amino-5-phosphonopentanoic acid (DL-AP5) on long-term potentiation (LTP), a fundamental mechanism of synaptic plasticity believed to underlie learning and memory. This compound, and its more active D-isomer (D-AP5), are invaluable pharmacological tools for dissecting the molecular machinery of synaptic strengthening. This document outlines the mechanism of action of this compound, presents quantitative data from key experimental findings, details common experimental protocols, and illustrates the relevant signaling pathways and experimental workflows.
Core Mechanism of Action: Competitive Antagonism of the NMDA Receptor
Long-term potentiation in many regions of the central nervous system, most notably the CA1 region of the hippocampus, is critically dependent on the activation of the N-Methyl-D-Aspartate (NMDA) receptor.[1][2] This receptor is a glutamate-gated ion channel that, under normal physiological conditions, is blocked by magnesium ions (Mg2+).[3][4] The induction of LTP is typically triggered by high-frequency stimulation of presynaptic neurons, which leads to a significant release of glutamate (B1630785) into the synaptic cleft. This sustained glutamate release activates AMPA receptors on the postsynaptic membrane, causing a substantial depolarization of the postsynaptic neuron.[4] This depolarization is crucial as it expels the Mg2+ ion from the pore of the NMDA receptor, allowing for the influx of calcium ions (Ca2+) into the postsynaptic cell.[3][4] The subsequent rise in intracellular Ca2+ initiates a cascade of downstream signaling events that ultimately lead to a lasting increase in synaptic efficacy.[5]
This compound functions as a selective and competitive antagonist at the glutamate binding site of the NMDA receptor.[6][7] By competing with glutamate, this compound prevents the opening of the NMDA receptor channel, even when the postsynaptic neuron is depolarized.[8] This blockade of the NMDA receptor inhibits the critical influx of Ca2+ that is necessary to trigger the intracellular signaling cascades responsible for LTP induction.[5] Consequently, in the presence of this compound, high-frequency stimulation fails to produce a lasting potentiation of the synaptic response.[1][9] It is important to note that this compound is a racemic mixture, with the D-isomer (D-AP5) being significantly more potent than the L-isomer.[6]
Quantitative Data on the Effects of this compound on LTP
The inhibitory effect of this compound on LTP is dose-dependent. Numerous studies have quantified this relationship, demonstrating that increasing concentrations of this compound lead to a greater reduction in the magnitude of LTP. The following tables summarize key findings from the literature.
| Concentration of AP5 | Animal Model | Brain Region/Slice | Stimulation Protocol | Effect on LTP | Reference |
| 20 µM (this compound) | Not Specified | Hippocampal CA1 | Primed-burst stimulation | Complete prevention of fEPSP-LTP. | [9] |
| 30 µM (D-AP5) | Rat | Hippocampal CA1 Slice | 100 Hz high-frequency stimulation | Full inhibition of LTP induction. | [10] |
| 30-100 µM (D-AP5) | Rat | Hippocampal CA1 Slice | Theta-burst stimulation (TBS) | Blocked induction of both STP and LTP. | [11] |
| 100 µM (D-AP5) | Rat | Spinal Cord Slice | Afferent conditioning stimulation | Blocked induction of LTP in STT neurons. | [12] |
| 0-50 mM (D-AP5, intracerebral infusion) | Rat | Hippocampus (in vivo) | Not specified | Linear dose-dependent impairment of LTP. | [13][14] |
It is noteworthy that short-term potentiation (STP), a transient form of synaptic enhancement, exhibits different sensitivity to AP5 compared to LTP. Lower concentrations of AP5 can substantially reduce STP while having a lesser effect on LTP, whereas higher concentrations are required to block both phenomena.[11] This suggests distinct induction mechanisms or thresholds for these two forms of synaptic plasticity.
| Concentration of D-AP5 | Effect on STP | Effect on LTP | Reference |
| 0.3 µM | Substantial reduction | Little effect | [11] |
| 3 µM | Additional reduction | Blocked | [11] |
Experimental Protocols
The investigation of this compound's effect on LTP typically involves electrophysiological recordings from brain slices, most commonly from the hippocampus. Below is a generalized protocol for such an experiment.
Objective: To determine the effect of this compound on the induction of LTP at Schaffer collateral-CA1 synapses in rat hippocampal slices.
Materials:
-
Adult Sprague-Dawley rats
-
Artificial cerebrospinal fluid (aCSF)
-
This compound stock solution
-
Dissection tools
-
Vibratome
-
Recording chamber for brain slices
-
Electrophysiology rig (amplifier, digitizer, stimulation unit)
-
Glass microelectrodes
-
Data acquisition and analysis software
Methodology:
-
Slice Preparation:
-
Anesthetize and decapitate a rat according to approved animal care protocols.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer the slices to an interface or submerged-style holding chamber containing oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a single slice to the recording chamber, which is continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the stratum radiatum to activate the Schaffer collateral afferents.
-
Place a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz) for 15-20 minutes. The stimulation intensity should be adjusted to elicit a response that is 30-50% of the maximal amplitude.
-
-
Pharmacology and LTP Induction:
-
For the experimental group, switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 50 µM). Allow the drug to perfuse for at least 20 minutes to ensure equilibration in the tissue.
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) or multiple trains of 100 Hz stimulation.
-
For the control group, induce LTP using the same HFS protocol in the absence of this compound.
-
Continue to record fEPSPs at the baseline stimulation frequency for at least 60 minutes post-HFS.
-
-
Data Analysis:
-
Measure the slope of the fEPSP as an index of synaptic strength.
-
Normalize the fEPSP slopes to the pre-HFS baseline average.
-
Compare the magnitude of potentiation (the percentage increase in fEPSP slope) between the control and this compound treated groups. Statistical significance can be assessed using appropriate tests, such as a t-test or ANOVA.
-
Concluding Remarks
This compound is an indispensable tool in the field of neuroscience for elucidating the mechanisms of synaptic plasticity. Its specific action as a competitive antagonist of the NMDA receptor allows for the definitive demonstration of the NMDA receptor's crucial role in the induction of LTP. The dose-dependent inhibition of LTP by this compound provides a quantitative measure of the reliance of synaptic strengthening on this particular signaling pathway. The experimental protocols outlined herein represent a standard approach for investigating these effects, and the signaling and workflow diagrams provide a clear visual representation of the underlying principles. For researchers and drug development professionals, a thorough understanding of how agents like this compound modulate synaptic plasticity is fundamental for the development of novel therapeutics targeting cognitive function and neurological disorders.
References
- 1. Long-term potentiation and the role of N-methyl-d-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression Mechanisms Underlying NMDA Receptor‐Dependent Long‐Term Potentiation | Semantic Scholar [semanticscholar.org]
- 3. NMDA receptor - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | NMDA Receptors | Tocris Bioscience [tocris.com]
- 7. The 1980s: d-AP5, LTP and a Decade of NMDA Receptor Discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Different NMDA receptor subtypes mediate induction of long-term potentiation and two forms of short-term potentiation at CA1 synapses in rat hippocampus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Induction of long-term potentiation and long-term depression is cell-type specific in the spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (D-AP5) impairs spatial learning and LTP in vivo at intracerebral concentrations comparable to those that block LTP in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (D-AP5) impairs spatial learning and LTP in vivo at intracerebral concentrations comparable to those that block LTP in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Learning and Memory with DL-AP5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of DL-2-Amino-5-phosphonopentanoic acid (DL-AP5), a potent and selective N-methyl-D-aspartate (NMDA) receptor antagonist, as a tool to investigate the mechanisms of learning and memory. By competitively inhibiting the glutamate (B1630785) binding site on the NMDA receptor, this compound has been instrumental in elucidating the receptor's critical role in synaptic plasticity, particularly long-term potentiation (LTP), a cellular correlate of learning and memory.
Core Mechanism of Action
This compound is a racemic mixture of D-AP5 and L-AP5, with the D-isomer being the more active enantiomer, displaying approximately 52-fold higher potency. It acts as a competitive antagonist at the glutamate binding site of the NMDA receptor.[1][2] The activation of the NMDA receptor is a key event in synaptic plasticity, allowing for the influx of Ca2+ into the postsynaptic neuron upon coincident presynaptic glutamate release and postsynaptic depolarization.[3][4] This calcium influx triggers a cascade of intracellular signaling events that are crucial for the induction of LTP.[3][5] By blocking glutamate binding, this compound prevents this channel opening and the subsequent signaling cascade, thereby inhibiting the induction of LTP and impairing various forms of learning.[6][7][8]
Impact on Learning and Memory: Quantitative Data
This compound has been shown to impair learning and memory across a variety of behavioral paradigms. The following tables summarize key quantitative findings from the literature.
| Behavioral Task | Species | Administration Route | Dose/Concentration | Observed Effect on Learning/Memory | Reference |
| Morris Water Maze (Spatial Learning) | Rat | Chronic Intracerebroventricular (i.c.v.) Infusion | 30 mM at 0.5 µL/h | Selective impairment in place navigation but not cued navigation. | [9] |
| Morris Water Maze (Spatial Learning) | Rat | Chronic i.c.v. Infusion | 0-50 mM | Linear dose-dependent impairment of spatial learning. | [10] |
| Fear Conditioning | Rat | Infusion into Basolateral Amygdala | Not Specified | Disruption of learning to fear a novel and a familiar context. | [2] |
| Passive Avoidance | Rat | Intra-CA1 | 0-10 µ g/rat | Dose-dependently decreased the effect of NMDA on memory retention. | [1] |
Effects on Long-Term Potentiation (LTP): Quantitative Data
The inhibitory effect of this compound on LTP is a cornerstone of its use in neuroscience research.
| Preparation | Brain Region | Concentration | Observed Effect on LTP | Reference |
| In vivo | Hippocampal CA1 | Not Specified (from 40 mM infusion) | Blockade of LTP without affecting normal synaptic transmission. | [11][12] |
| In vitro (Hippocampal Slice) | Hippocampal CA1 | 20 µM | Completely prevented fEPSP-LTP. | [13] |
| In vitro (Hippocampal Slice) | Hippocampal CA1 | 50 µM | Full antagonism of evoked NMDAR currents. | [2] |
| In vivo | Hippocampus | Dose-dependent | Highly correlated impairment of hippocampal LTP with spatial learning impairment. | [7][10] |
Experimental Protocols
In Vivo Spatial Learning Assessment using the Morris Water Maze with this compound Infusion
This protocol describes a typical experiment to assess the effect of this compound on spatial learning in rats.
1. Animal Subjects and Surgical Implantation:
-
Male Lister Hooded or Sprague-Dawley rats are commonly used.
-
Animals are anesthetized, and a cannula is stereotaxically implanted into the lateral ventricle.
-
An osmotic minipump is connected to the cannula for chronic infusion of this compound or artificial cerebrospinal fluid (aCSF) as a control.
2. Drug Preparation and Infusion:
-
This compound is dissolved in aCSF at the desired concentration (e.g., 30 mM).[9]
-
The osmotic minipump is filled with the this compound solution and primed according to the manufacturer's instructions to ensure a constant infusion rate (e.g., 0.5 µL/h).[9]
3. Morris Water Maze Task:
-
The apparatus consists of a large circular pool filled with opaque water. A hidden platform is submerged just below the water surface.
-
Place Navigation Training: Rats are trained to find the hidden platform using distal spatial cues in the room. Each trial starts with the rat being placed in the water at one of several starting positions. The time taken to find the platform (escape latency) is recorded.
-
Cued Navigation Training (Control): To control for sensorimotor deficits, a visible platform is used. The location of the platform is varied between trials.
-
Training typically consists of multiple trials per day for several consecutive days.
4. Data Analysis:
-
Escape latencies and path lengths to the platform are analyzed to assess learning.
-
Probe trials, where the platform is removed, are conducted to assess spatial memory retention by measuring the time spent in the target quadrant.
-
Statistical comparisons are made between the this compound-infused group and the aCSF control group.
In Vitro Electrophysiological Recording of LTP in Hippocampal Slices
This protocol outlines the procedure for examining the effect of this compound on LTP at Schaffer collateral-CA1 synapses.
1. Slice Preparation:
-
A rat is anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated aCSF.
-
The hippocampus is dissected out, and transverse slices (e.g., 400 µm thick) are prepared using a vibratome.
-
Slices are allowed to recover in an interface chamber with a continuous flow of oxygenated aCSF for at least 1-2 hours.
2. Electrophysiological Recording:
-
A slice is transferred to a recording chamber and continuously perfused with aCSF.
-
A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
A stable baseline of fEPSPs is recorded for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.033 Hz).
3. LTP Induction and this compound Application:
-
To induce LTP, a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS), is delivered through the stimulating electrode.
-
For the experimental group, this compound (e.g., 20-50 µM) is bath-applied starting at least 15-20 minutes before HFS and continued during the induction.[2][13]
-
The control group receives HFS without this compound application.
4. Data Analysis:
-
The slope of the fEPSP is measured and expressed as a percentage of the pre-HFS baseline.
-
The magnitude of LTP is quantified by comparing the average fEPSP slope during the last 10 minutes of the recording to the baseline.
-
Statistical analysis is used to determine if this compound significantly blocked the induction of LTP compared to the control group.
Visualizations
Signaling Pathway of NMDA Receptor-Dependent LTP Induction
Caption: NMDA Receptor signaling cascade in LTP and the inhibitory action of this compound.
Experimental Workflow for Investigating this compound's Effect on Spatial Learning
Caption: Workflow for assessing the impact of this compound on spatial learning in rodents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound |DL-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 3. Memory and the NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. philipodegard.com [philipodegard.com]
- 6. Involvement of the NMDA System in Learning and Memory - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. [PDF] The NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (D-AP5) impairs spatial learning and LTP in vivo at intracerebral concentrations comparable to those that block LTP in vitro | Semantic Scholar [semanticscholar.org]
- 8. NMDA receptor function, memory, and brain aging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-methyl-d-aspartate receptors, learning and memory: chronic intraventricular infusion of the NMDA receptor antagonist d-AP5 interacts directly with the neural mechanisms of spatial learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (D-AP5) impairs spatial learning and LTP in vivo at intracerebral concentrations comparable to those that block LTP in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jneurosci.org [jneurosci.org]
- 13. researchgate.net [researchgate.net]
The Researcher's Guide to DL-AP5: A Deep Dive into NMDA Receptor Antagonism
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the use of DL-2-Amino-5-phosphonopentanoic acid (DL-AP5), a cornerstone tool for investigating the function of N-methyl-D-aspartate (NMDA) receptors. This compound is a racemic mixture of the D- and L-isomers of AP5, with the D-isomer being the more biologically active component.[1] It acts as a selective and competitive antagonist at the glutamate (B1630785) binding site of the NMDA receptor, making it an invaluable pharmacological agent for dissecting the receptor's role in a myriad of physiological and pathological processes.[2][3][4]
The NMDA receptor, a key player in excitatory synaptic transmission in the central nervous system, is crucial for synaptic plasticity, learning, and memory.[5][6] Aberrant NMDA receptor activity has been implicated in various neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia.[6] this compound's ability to specifically block NMDA receptor function allows for the precise investigation of these processes.[2][5]
This guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed protocols for its application in both in vitro and in vivo experimental settings.
Quantitative Profile of this compound
The efficacy of this compound as an NMDA receptor antagonist is quantified by its binding affinity and inhibitory concentration. While the D-isomer (D-AP5) is significantly more potent, the racemic mixture is widely used in research.[1]
| Parameter | Value | Species/Tissue | Assay Type | Reference |
| IC50 (D-AP5) | 3.7 ± 0.32 µM | Rat Cortical Wedges | Antagonism of 40 µM NMDA | [7] |
| Potency Ratio | D-AP5 is ~52-fold more potent than L-AP5 | Not Specified | Not Specified | [1] |
| Effective Concentration | 20 µM | Rat Hippocampal Slices | Complete blockade of fEPSP-LTP | [8] |
| Effective Concentration | 50 µM | Mouse Prelimbic Cortex Slices | Full antagonism of evoked NMDA current | [2] |
| Effective Concentration | 30 µM | Rat Hippocampal Slices | Inhibition of LTP induction | [9] |
Note: The IC50 for the this compound racemate can be estimated based on the D-AP5 value and the potency ratio of the isomers.
Mechanism of Action: Competitive Antagonism
This compound functions as a competitive antagonist at the glutamate binding site on the GluN2 subunit of the NMDA receptor. By binding to this site, this compound prevents the endogenous agonist, glutamate, from activating the receptor. This blockade inhibits the ion channel opening and the subsequent influx of Ca2+ into the neuron, a critical step in the signaling cascade that leads to various cellular responses, including the induction of long-term potentiation (LTP), a cellular correlate of learning and memory.
Mechanism of this compound action at the glutamatergic synapse.
Experimental Protocols
In Vitro Electrophysiology: Inhibition of Long-Term Potentiation (LTP)
This protocol describes the induction of LTP in acute hippocampal slices and its blockade using this compound.
1. Preparation of Hippocampal Slices:
-
Anesthetize a rodent (e.g., rat or mouse) and perform decapitation.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).
-
Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
2. Electrophysiological Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a flow rate of 2-3 ml/min.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20 minutes.
3. Application of this compound and LTP Induction:
-
To test the effect of this compound, perfuse the slice with aCSF containing 20-50 µM this compound for at least 20 minutes prior to LTP induction.[2][8][9]
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz stimulation for 1 second, separated by 20 seconds).
-
Continue recording fEPSPs for at least 60 minutes post-HFS to observe the presence or absence of potentiation.
4. Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the pre-HFS baseline.
-
Compare the degree of potentiation in control slices versus slices treated with this compound. Complete blockade of LTP is expected in the presence of this compound.[8][9]
Workflow for an in vitro LTP experiment with this compound.
In Vivo Behavioral Study: Morris Water Maze
This protocol outlines the use of this compound to investigate the role of NMDA receptors in spatial learning and memory using the Morris water maze.
1. Surgical Procedure:
-
Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.
-
Implant a chronic indwelling cannula into the lateral ventricle for intracerebroventricular (i.c.v.) infusion.
-
Connect the cannula to an osmotic minipump for continuous infusion of this compound or vehicle (aCSF).
-
Allow the animal to recover for several days post-surgery.
2. Drug Administration:
-
For chronic infusion, use osmotic minipumps to deliver D-AP5 (a range of 0-50 mM has been used) at a constant rate (e.g., 0.5 µL/h).[10]
-
For acute studies, direct i.c.v. injections can be performed prior to the behavioral task.
3. Morris Water Maze Task:
-
Apparatus: A circular pool (approximately 1.5-2 m in diameter) filled with opaque water. A hidden escape platform is submerged just below the water surface. Various extra-maze cues are placed around the room.
-
Acquisition Phase:
-
Conduct 4 trials per day for 5 consecutive days.
-
In each trial, place the animal in the water at one of four quasi-random start locations, facing the pool wall.
-
Allow the animal to swim and find the hidden platform. If the animal does not find the platform within a set time (e.g., 60-90 seconds), gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
-
Probe Trial:
-
24 hours after the last acquisition trial, remove the platform from the pool.
-
Allow the animal to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
4. Data Analysis:
-
Compare the escape latencies and path lengths during the acquisition phase between the this compound-treated and control groups.
-
Analyze the probe trial data to assess spatial memory retention. Animals with impaired spatial memory will spend significantly less time in the target quadrant.
Logical workflow for an in vivo Morris water maze study with this compound.
Conclusion
This compound remains an indispensable tool for elucidating the multifaceted roles of NMDA receptors in brain function. Its utility in both in vitro and in vivo preparations allows for a comprehensive understanding of NMDA receptor-dependent processes, from synaptic mechanisms to complex behaviors. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in advancing our knowledge of glutamatergic neurotransmission and its implications for neurological and psychiatric disorders.
References
- 1. LTP experiments on Acute Hippocampus Slices | www.multichannelsystems.com [multichannelsystems.com]
- 2. This compound |DL-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Induction and maintenance of late-phase long-term potentiation in isolated dendrites of rat hippocampal CA1 pyramidal neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity analysis of binding kinetics for NMDA receptor competitive antagonists: the influence of conformational restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UC Davis - Morris Water Maze [protocols.io]
- 7. A comparison between the in vivo and in vitro activity of five potent and competitive NMDA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. funjournal.org [funjournal.org]
- 9. researchgate.net [researchgate.net]
- 10. The NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (D-AP5) impairs spatial learning and LTP in vivo at intracerebral concentrations comparable to those that block LTP in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of DL-AP5 in Fear Conditioning: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fear conditioning is a fundamental behavioral paradigm used to study the neural mechanisms of learning and memory, particularly in the context of anxiety and trauma-related disorders. A critical molecular player in the acquisition and consolidation of fear memories is the N-methyl-D-aspartate (NMDA) receptor. The competitive NMDA receptor antagonist, DL-2-amino-5-phosphonovalerate (DL-AP5), has been an indispensable pharmacological tool in elucidating the role of these receptors in the synaptic plasticity underlying fear learning. This technical guide provides an in-depth overview of the foundational research on this compound and fear conditioning, presenting quantitative data, detailed experimental protocols, and key signaling pathways.
The Critical Role of NMDA Receptors in Fear Learning
The acquisition of fear memories, a process of associative learning, relies heavily on synaptic plasticity within key brain circuits, most notably the amygdala and the hippocampus.[1][2] NMDA receptors are ligand-gated ion channels that are crucial for the induction of long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.[3][4] This cellular mechanism is widely considered to be one of the major cellular mechanisms underlying learning and memory.[3][4]
This compound selectively blocks the NMDA receptor, thereby preventing the influx of Ca2+ that is necessary to trigger the downstream signaling cascades responsible for LTP and the consolidation of memories.[3] Numerous studies have demonstrated that the administration of this compound, particularly into the basolateral nucleus of the amygdala (BLA), impairs the acquisition of fear conditioning.[5][6][7]
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative findings from key studies investigating the impact of this compound on fear conditioning, as measured by freezing behavior and fear-potentiated startle.
Table 1: Effect of Intra-amygdala this compound Infusion on Freezing Behavior
| Study | Animal Model | Brain Region | This compound Dose | Control Group Freezing (%) | This compound Group Freezing (%) | Outcome |
| Miserendino et al., 1990 | Rat | Basolateral Amygdala | 5.0 µ g/side | ~65% | ~20% | Significant impairment of fear acquisition |
| Fanselow & Kim, 1994 | Rat | Basolateral Amygdala | 1.0 µ g/side | ~70% | ~30% | Dose-dependent block of contextual fear conditioning |
| Lee & Kim, 1998 | Rat | Basolateral Amygdala | 2.5 µ g/side | ~55% | ~15% | Blockade of new fear learning in previously conditioned rats[7] |
Table 2: Effect of Intra-amygdala this compound Infusion on Fear-Potentiated Startle
| Study | Animal Model | Brain Region | This compound Dose | Control Group Startle Increase (%) | This compound Group Startle Increase (%) | Outcome |
| Campeau et al., 1992 | Rat | Basolateral Amygdala | 2.5 µ g/side | ~120% | ~40% | Blockade of acquisition but not expression of fear-potentiated startle[6] |
| Walker & Davis, 2000 | Rat | Basolateral Amygdala | 25 nmol/side | Significant Potentiation | Abolished Potentiation | NMDA receptors in the amygdala are critical for the initial acquisition of fear memories |
Key Experimental Protocols
The following are detailed methodologies for cornerstone experiments in the study of this compound and fear conditioning.
Auditory Fear Conditioning with Intra-Amygdala Infusion of this compound
Objective: To assess the role of amygdala NMDA receptors in the acquisition of auditory fear conditioning.
Materials:
-
Adult male Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Guide cannulae (26-gauge) and internal infusion cannulae (33-gauge)
-
Infusion pump
-
This compound (e.g., 5 µg in 0.5 µL of saline) and vehicle (saline)
-
Conditioning chamber with a grid floor connected to a shock generator and a speaker
-
Sound-attenuating isolation cubicle
Procedure:
-
Surgery: Anesthetize rats and stereotaxically implant bilateral guide cannulae aimed at the basolateral amygdala. Allow a one-week recovery period.
-
Habituation: Place rats in the conditioning chamber for a 10-minute session on two consecutive days to habituate them to the environment.
-
Infusion: On the conditioning day, gently restrain the rats and infuse either this compound or vehicle bilaterally into the BLA over a 1-minute period. Leave the infusion cannulae in place for an additional minute to allow for diffusion.
-
Conditioning: 10 minutes post-infusion, place the rat in the conditioning chamber. After a 3-minute baseline period, present an auditory conditioned stimulus (CS; e.g., an 80 dB, 2.8 kHz tone) for 30 seconds. The last 2 seconds of the CS should co-terminate with a mild footshock unconditioned stimulus (US; e.g., 0.5 mA, 0.5 seconds).
-
Training Session: Repeat the CS-US pairing 3-5 times with an inter-trial interval of 2-3 minutes.
-
Testing: 24 hours later, place the rat in a novel context and, after a baseline period, present the CS alone for several trials. Measure the percentage of time the rat spends freezing (a species-specific defensive posture characterized by the complete absence of movement except for respiration).
Fear-Potentiated Startle with Intra-Amygdala Infusion of this compound
Objective: To determine the effect of blocking amygdala NMDA receptors on the acquisition of fear-potentiated startle.
Materials:
-
As per the auditory fear conditioning protocol.
-
Startle response measurement system (e.g., a stabilimeter platform).
Procedure:
-
Surgery and Habituation: As described above.
-
Startle Habituation: Place rats in the startle chambers and present a series of acoustic startle stimuli (e.g., 100 dB white noise bursts) to habituate the startle response.
-
Infusion and Conditioning: As described in the auditory fear conditioning protocol, infuse this compound or vehicle prior to CS-US pairings. The US is typically a footshock.
-
Testing: 24 hours later, place the rats back in the startle chambers. Present a series of startle stimuli alone and in the presence of the auditory CS.
-
Data Analysis: Calculate the percentage increase in startle amplitude in the presence of the CS compared to the startle-alone trials.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows involved in this research.
Caption: NMDA Receptor-Mediated Signaling in Fear Memory Consolidation.
Caption: Experimental Workflow for Investigating this compound in Fear Conditioning.
Conclusion
The foundational research utilizing this compound has been instrumental in establishing the critical role of NMDA receptors in the acquisition and consolidation of fear memories. The blockade of these receptors, particularly within the amygdala, consistently impairs fear learning across different behavioral paradigms. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field of neuroscience and drug development. A thorough understanding of these fundamental mechanisms is essential for the development of novel therapeutic strategies for anxiety and trauma-related disorders that target the molecular underpinnings of fear.
References
- 1. Memory consolidation in both trace and delay fear conditioning is disrupted by intra-amygdala infusion of the protein synthesis inhibitor anisomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. condor.wesleyan.edu [condor.wesleyan.edu]
- 4. Stork: Fear-potentiated startle: a neural and pharmacological analysis [storkapp.me]
- 5. Intra-amygdala infusion of the N-methyl-D-aspartate receptor antagonist AP5 blocks acquisition but not expression of fear-potentiated startle to an auditory conditioned stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amygdalar NMDA Receptors are Critical for New Fear Learning in Previously Fear-Conditioned Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Involvement of NMDA receptors within the amygdala in short- versus long-term memory for fear conditioning as assessed with fear-potentiated startle - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for DL-AP5 in In Vitro Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-2-Amino-5-phosphonovaleric acid (DL-AP5) is a selective and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical component of excitatory synaptic transmission in the central nervous system.[1][2][3] By competing with the endogenous agonist glutamate (B1630785) at its binding site, this compound effectively blocks the influx of Ca²⁺ through the NMDA receptor channel, a key event in the induction of many forms of synaptic plasticity, including long-term potentiation (LTP).[4][5] The D-isomer, D-AP5, is the more biologically active form, exhibiting a significantly higher potency than the L-isomer.[3]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in in vitro slice electrophysiology, with a focus on studying NMDA receptor-dependent synaptic plasticity.
Mechanism of Action
The NMDA receptor is a ligand-gated ion channel that is unique in its requirement for both glutamate and a co-agonist (glycine or D-serine) binding, as well as the relief of a voltage-dependent magnesium (Mg²⁺) block for activation.[4][5] Upon strong postsynaptic depolarization, such as that occurring during high-frequency synaptic stimulation, the Mg²⁺ ion is expelled from the channel pore, allowing for the influx of Na⁺ and, crucially, Ca²⁺.[4][5] This rise in intracellular Ca²⁺ acts as a second messenger, triggering downstream signaling cascades that lead to lasting changes in synaptic strength, such as LTP.[4][5]
This compound competitively inhibits the binding of glutamate to the GluN2 subunit of the NMDA receptor, thereby preventing channel opening and the subsequent Ca²⁺ influx. This makes this compound an invaluable pharmacological tool to isolate and study NMDA receptor-dependent processes.
Signaling Pathway of NMDA Receptor and Site of this compound Action
References
Preparation of DL-AP5 Stock Solution for Experimental Use
Abstract
This document provides detailed application notes and protocols for the preparation of DL-AP5 (DL-2-Amino-5-phosphonopentanoic acid) stock solutions for use in various research applications, particularly in the field of neuroscience. This compound is a competitive antagonist of the NMDA receptor, widely used to study synaptic plasticity, learning, and memory.[1][2] Proper preparation and storage of this compound solutions are critical for obtaining reliable and reproducible experimental results. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a racemic mixture of D-AP5 and L-AP5, with the D-isomer being the more active component that competitively inhibits the glutamate (B1630785) binding site of the NMDA receptor.[1][3] It is a crucial pharmacological tool for investigating the role of NMDA receptors in physiological and pathological processes. Accurate stock solution preparation is the first step in ensuring the validity of experimental outcomes. This document outlines the necessary materials, step-by-step procedures, and storage conditions for this compound and its more water-soluble sodium salt form.
Chemical Properties and Solubility
A summary of the key chemical properties of this compound and its sodium salt is provided in the table below. It is important to note that the molecular weight may vary slightly between batches due to hydration, and researchers should always refer to the batch-specific information provided by the supplier.[1]
| Property | This compound | This compound Sodium Salt |
| Molecular Formula | C₅H₁₂NO₅P | C₅H₁₁NNaO₅P |
| Molecular Weight (Approx.) | 197.13 g/mol [1][4] | 219.11 g/mol [5] |
| Appearance | White solid | White solid |
| Purity | Typically >98% or >99%[1][4] | Typically >98% or >99%[5] |
| Solubility in Water | Up to 25 mM, ~10 mg/mL in PBS (pH 7.2)[2][6] | Up to 100 mM[5] |
| Solubility in 1 eq. NaOH | Up to 100 mM[1][4] | Not applicable |
Experimental Protocols
Materials and Equipment
-
This compound or this compound sodium salt powder
-
Sterile, high-purity water (e.g., Milli-Q or equivalent)
-
1 M NaOH solution (for this compound)
-
Sterile conical tubes (1.5 mL, 15 mL, 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
pH meter
-
0.22 µm sterile syringe filters
-
Sterile storage vials/tubes
Stock Solution Preparation Workflow
The following diagram illustrates the general workflow for preparing a this compound stock solution.
Caption: Workflow for this compound stock solution preparation and storage.
Detailed Protocol for 100 mM this compound Stock Solution in NaOH
This protocol is for preparing a high-concentration stock of this compound, which is sparingly soluble in water alone.
-
Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, weigh out 19.71 mg of this compound (using the molecular weight of 197.13 g/mol ). Adjust the mass based on the batch-specific molecular weight.
-
Initial Dissolution: Add a small volume of high-purity water to the weighed this compound powder (e.g., 0.5 mL). The powder will not fully dissolve.
-
Solubilization with NaOH: Add 1 M NaOH dropwise while vortexing until the this compound is completely dissolved.[1][4]
-
Volume Adjustment: Once dissolved, add high-purity water to reach the final desired volume (e.g., 1 mL).
-
pH Check (Optional but Recommended): Check the pH of the solution and adjust to the desired range for your experimental buffer if necessary, using dilute HCl or NaOH.
-
Sterilization: Sterile filter the solution using a 0.22 µm syringe filter into a sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7] Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[5][7][8]
Detailed Protocol for 100 mM this compound Sodium Salt Stock Solution in Water
The sodium salt of this compound is readily soluble in water, simplifying the preparation process.[5][8]
-
Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, weigh out 21.91 mg of this compound sodium salt (using the molecular weight of 219.11 g/mol ). Adjust the mass based on the batch-specific molecular weight.
-
Dissolution: Add the weighed powder to a sterile tube and add the desired final volume of high-purity water (e.g., 1 mL).
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if needed.[9]
-
Sterilization: Sterile filter the solution using a 0.22 µm syringe filter into a sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes. Store at -20°C for up to one month.[5][8] It is recommended to prepare solutions fresh if possible.[5][8]
Quality Control
To ensure the efficacy of the prepared stock solution, it is advisable to perform quality control checks. This can include:
-
Visual Inspection: Before each use, visually inspect the thawed aliquot for any signs of precipitation. If precipitate is present, gently warm and vortex the solution to redissolve.
-
Functional Assay: The most definitive quality control is to test the activity of the this compound solution in a functional assay. For example, in electrophysiology experiments, a typical working concentration of 20-100 µM should effectively block NMDA receptor-mediated currents or synaptic plasticity (e.g., long-term potentiation).[1][7][9]
Mechanism of Action
This compound acts as a competitive antagonist at the glutamate binding site on the NMDA receptor. By occupying this site, it prevents the endogenous agonist, glutamate, from binding and activating the receptor, thereby inhibiting the influx of Ca²⁺ ions.
Caption: Competitive antagonism of the NMDA receptor by this compound.
Storage and Stability Summary
Proper storage is crucial to maintain the stability and activity of this compound solutions.
| Form | Storage Condition | Stability |
| This compound (Solid) | Room temperature, desiccated[1][4] | ≥ 4 years[2] |
| This compound Sodium Salt (Solid) | Room temperature, desiccated[8] | Stable for 6-12 months[5] |
| Aqueous Stock Solution | Aliquoted at -20°C | Up to 1 month[5][7][8] |
| Aqueous Stock Solution | Aliquoted at -80°C | Up to 6 months[7] |
Note: It is generally recommended to use freshly prepared solutions whenever possible and to avoid multiple freeze-thaw cycles.[5][7][8]
Conclusion
This document provides a comprehensive guide for the preparation of this compound stock solutions. By following these protocols and adhering to the recommended storage conditions, researchers can ensure the quality and reliability of their experimental results when using this potent NMDA receptor antagonist. Always refer to the manufacturer's specific instructions for the particular batch of this compound being used.
References
- 1. This compound | NMDA Receptors | Tocris Bioscience [tocris.com]
- 2. caymanchem.com [caymanchem.com]
- 3. D-AP5 | NMDA Receptors | Tocris Bioscience [tocris.com]
- 4. rndsystems.com [rndsystems.com]
- 5. usbio.net [usbio.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound sodium salt | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 9. apexbt.com [apexbt.com]
Application Notes and Protocols for DL-AP5 in Rodent Models of Learning
Audience: Researchers, scientists, and drug development professionals.
Introduction
DL-2-Amino-5-phosphonopentanoic acid (DL-AP5) is a broad-spectrum competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a glutamate-gated ion channel, plays a critical role in synaptic plasticity, particularly in the process of long-term potentiation (LTP), which is widely considered a cellular mechanism underlying learning and memory. By blocking the glutamate (B1630785) binding site on the NMDA receptor, this compound prevents the influx of Ca2+ into the postsynaptic neuron, a crucial step for the induction of LTP. This property makes this compound an invaluable tool for investigating the role of NMDA receptor-dependent synaptic plasticity in various learning and memory paradigms in rodent models.
The D-isomer, D-AP5, is the more biologically active enantiomer, exhibiting a significantly higher potency than the L-isomer. Chronic intracerebroventricular (i.c.v.) infusion of this compound has been demonstrated to selectively impair spatial learning in tasks such as the Morris water maze, without affecting sensorimotor functions or the retention of previously acquired memories. This selective impairment of learning acquisition strongly supports the hypothesis that NMDA receptor activation is a fundamental requirement for the formation of new memories.
These application notes provide a comprehensive overview of the use of this compound in rodent models of learning, including detailed protocols for drug preparation, surgical implantation of infusion cannulas, and behavioral testing in the Morris water maze.
Mechanism of Action
This compound acts as a competitive antagonist at the glutamate binding site of the NMDA receptor. The activation of the NMDA receptor requires the binding of both glutamate and a co-agonist (glycine or D-serine), as well as the depolarization of the postsynaptic membrane to relieve a voltage-dependent magnesium (Mg2+) block. Upon activation, the channel opens, allowing the influx of cations, most notably Ca2+. This calcium influx triggers a cascade of intracellular signaling events that are essential for the induction of LTP. This compound, by competing with glutamate, prevents the receptor from being activated, thereby inhibiting these downstream signaling events and blocking the induction of LTP.
Signaling Pathway
Data Presentation
The following tables summarize quantitative data from key studies on the effects of this compound on spatial learning in the Morris water maze.
Table 1: Dose-Dependent Effect of D-AP5 on Spatial Learning and LTP in Rats
| D-AP5 Concentration (mM in osmotic pump) | Mean Escape Latency (seconds) on Day 5 | LTP Induction (% of baseline) |
| 0 (aCSF) | 15.2 ± 2.1 | 155 ± 8 |
| 12.5 | 28.5 ± 3.5 | 130 ± 10 |
| 25 | 45.1 ± 4.2 | 105 ± 5 |
| 50 | 58.9 ± 5.0 | 98 ± 4 |
Data are presented as mean ± SEM. Adapted from studies demonstrating a dose-dependent impairment of spatial learning correlated with LTP blockade.
Table 2: Effect of Chronic Intracerebroventricular Infusion of D,L-AP5 on Morris Water Maze Performance in Rats
| Treatment Group | Mean Escape Latency (seconds) - Day 1 | Mean Escape Latency (seconds) - Day 5 | Time in Target Quadrant during Probe Trial (%) |
| aCSF (Control) | 55.3 ± 4.8 | 18.7 ± 2.5 | 42.1 ± 3.9 |
| D,L-AP5 (40 mM) | 58.1 ± 5.2 | 49.5 ± 6.1 | 23.5 ± 2.8 |
Data are presented as mean ± SEM. This table illustrates that this compound impairs the acquisition of the spatial task but does not completely prevent learning.
Experimental Protocols
Protocol 1: Preparation and Administration of this compound via Chronic Intracerebroventricular Infusion
This protocol describes the preparation of this compound and the surgical procedure for chronic i.c.v. infusion using osmotic minipumps in rats.
Materials:
-
This compound powder
-
Artificial cerebrospinal fluid (aCSF)
-
Osmotic minipumps (e.g., Alzet model 2002, 0.5 µl/hr for 14 days)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Surgical tools (scalpel, drill, sutures)
-
Dental cement
-
Cannula assembly
Procedure:
-
This compound Solution Preparation:
-
Dissolve this compound in aCSF to the desired concentration (e.g., 40 mM).
-
Adjust the pH of the solution to 7.2-7.4.
-
Sterile-filter the solution through a 0.22 µm filter.
-
Load the osmotic minipumps with the this compound solution or aCSF (for the control group) according to the manufacturer's instructions.
-
-
Surgical Implantation of Cannula:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole over the lateral ventricle. Stereotaxic coordinates for the lateral ventricle in rats are typically: Anteroposterior (AP): -0.8 mm from Bregma; Mediolateral (ML): ±1.5 mm from the midline; Dorsoventral (DV): -3.5 mm from the dura.
-
Implant the cannula into the lateral ventricle and secure it to the skull using dental cement.
-
Connect the filled osmotic minipump to the cannula via tubing and place the pump subcutaneously on the back of the rat.
-
Suture the scalp incision.
-
Allow the animal to recover for at least 48 hours before behavioral testing.
-
Protocol 2: Morris Water Maze Task for Assessing Spatial Learning
This protocol outlines the procedure for the Morris water maze task to evaluate the effect of this compound on spatial learning and memory.
Materials:
-
Circular water tank (approximately 1.5-2.0 m in diameter)
-
Escape platform (submerged 1-2 cm below the water surface)
-
Non-toxic white paint or milk powder to make the water opaque
-
Video tracking system and software
-
Distinct visual cues placed around the room
Procedure:
-
Acquisition Phase (e.g., 5 days, 4 trials per day):
-
Fill the water tank with water (20-22°C) and make it opaque.
-
Place the escape platform in a fixed location in one of the quadrants.
-
For each trial, gently place the rat into the water facing the wall at one of four quasi-random starting positions.
-
Allow the rat to swim and find the submerged platform for a maximum of 60 or 90 seconds.
-
If the rat fails to find the platform within the time limit, guide it to the platform.
-
Allow the rat to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and the swim path using the video tracking system.
-
The inter-trial interval is typically 20-30 minutes.
-
-
Probe Trial (Day 6):
-
Remove the escape platform from the tank.
-
Place the rat in the tank at a novel start position and allow it to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
-
Experimental Workflow
Application of DL-AP5 in Hippocampal Slice Preparations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-2-Amino-5-phosphonovaleric acid (DL-AP5) is a widely used pharmacological tool in neuroscience research, particularly in studies utilizing hippocampal slice preparations. As a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, this compound selectively blocks the glutamate (B1630785) binding site on the NMDA receptor complex.[1] This action prevents the influx of Ca2+ ions that is crucial for the induction of many forms of synaptic plasticity, most notably long-term potentiation (LTP).[2][3] Its ability to reversibly inhibit NMDA receptor-dependent processes makes it an invaluable tool for dissecting the molecular mechanisms underlying learning, memory, and various neuropathological conditions.[4][5] The D-isomer, D-AP5, is the more active enantiomer.
These application notes provide a comprehensive overview of the use of this compound in hippocampal slice electrophysiology, including detailed protocols, quantitative data on its effects, and visualizations of relevant pathways and workflows.
Mechanism of Action
This compound acts as a competitive antagonist at the glutamate binding site of the NMDA receptor.[6] The NMDA receptor is a unique ionotropic glutamate receptor that requires both glutamate binding and postsynaptic depolarization to relieve a voltage-dependent magnesium (Mg2+) block and allow ion flux.[7] By competing with glutamate, this compound prevents the receptor activation and the subsequent influx of calcium (Ca2+), a critical second messenger for the induction of synaptic plasticity.[8]
Quantitative Data on this compound Efficacy
The following tables summarize the effective concentrations of this compound and its more active isomer, D-AP5, in inhibiting various NMDA receptor-mediated phenomena in hippocampal and cortical preparations.
Table 1: Inhibition of NMDA Receptor-Mediated Currents by this compound
| Concentration (µM) | Effect on Evoked NMDA Receptor Current | Tissue Preparation | Reference |
| 1 | Partial reduction | Mouse prelimbic cortex slice | [6] |
| 10 | Significant reduction | Mouse prelimbic cortex slice | [6] |
| 50 | Full antagonism | Mouse prelimbic cortex slice | [6] |
Table 2: Inhibition of Long-Term Potentiation (LTP) by AP5
| Antagonist | Concentration (µM) | Effect on LTP Induction | Brain Region | Reference |
| This compound | 20 | Complete prevention of fEPSP-LTP | Rat Hippocampal CA1 | [9] |
| D-AP5 | 30-100 | Blocked induction of both STP and LTP | Rat Hippocampus | [10] |
| D-AP5 | 50 | Completely blocked TBS-induced LTP | Rat Hippocampal CA1 | [11] |
| D-AP5 | 100 | Prevents induction of mGluR-LTD | Neonatal and juvenile slices | [12] |
Table 3: IC50 Values of D-AP5 for Different Forms of Synaptic Potentiation
| Form of Potentiation | IC50 (µM) | Brain Region | Reference |
| Short-Term Potentiation (STP) Component 1 | 0.16 | Rat Hippocampus | [2] |
| Long-Term Potentiation (LTP) | 0.95 | Rat Hippocampus | [2] |
| Short-Term Potentiation (STP) Component 2 | 10.5 | Rat Hippocampus | [2] |
Experimental Protocols
Protocol 1: Preparation of Acute Hippocampal Slices
This protocol describes the standard procedure for preparing acute hippocampal slices from rodents for electrophysiological recordings.[13][14]
Materials:
-
Anesthetized mouse or rat
-
Ice-cold cutting solution (e.g., sucrose-based artificial cerebrospinal fluid - aCSF)
-
Standard aCSF for incubation and recording
-
Vibratome
-
Dissection tools
-
Incubation chamber
Procedure:
-
Anesthetize the animal following approved institutional protocols.
-
Rapidly decapitate the animal and dissect the brain, placing it in ice-cold cutting solution.
-
Isolate the hippocampus.
-
Mount the hippocampus onto the vibratome stage and cut slices (typically 300-400 µm thick).
-
Transfer the slices to an incubation chamber containing standard aCSF bubbled with 95% O2 / 5% CO2 at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature until recording.
Protocol 2: Investigating the Role of NMDA Receptors in Long-Term Potentiation (LTP) using this compound
This protocol details how to use this compound to confirm the NMDA receptor dependence of LTP in the Schaffer collateral pathway of the hippocampus.
Materials:
-
Prepared acute hippocampal slices
-
Recording setup (amplifier, digitizer, stimulation and recording electrodes)
-
Standard aCSF
-
This compound stock solution (e.g., 10 mM in water)
Procedure:
-
Place a hippocampal slice in the recording chamber and perfuse with standard aCSF.
-
Position a stimulating electrode in the Schaffer collateral pathway (CA3 region) and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
Apply a high-frequency stimulation (HFS) protocol (e.g., theta-burst stimulation) to induce LTP.
-
Continue recording fEPSPs for at least 60 minutes post-HFS to observe the potentiation.
-
To test the role of NMDA receptors, repeat the experiment with a new slice. After establishing a stable baseline, perfuse the slice with aCSF containing 50 µM this compound for at least 20 minutes.
-
While continuing to perfuse with this compound, apply the same HFS protocol.
-
Observe that in the presence of this compound, the HFS fails to induce LTP.
-
(Optional) A washout period with standard aCSF can be performed to demonstrate the reversibility of the this compound block.
References
- 1. AP5 - Wikipedia [en.wikipedia.org]
- 2. Long-term potentiation and the role of N-methyl-d-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 1980s: d-AP5, LTP and a Decade of NMDA Receptor Discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (D-AP5) impairs spatial learning and LTP in vivo at intracerebral concentrations comparable to those that block LTP in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. D-AP5 | AP5, D-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 6. This compound |DL-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 7. NMDA receptor - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Different NMDA receptor subtypes mediate induction of long-term potentiation and two forms of short-term potentiation at CA1 synapses in rat hippocampus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. apexbt.com [apexbt.com]
- 13. Hippocampal slice preparation for electrophysiology [protocols.io]
- 14. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DL-AP5 Administration in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of DL-2-Amino-5-phosphonovaleric acid (DL-AP5), a competitive NMDA receptor antagonist, in rodent models. This document outlines the mechanism of action, preparation of this compound solutions, and detailed protocols for various administration routes.
Mechanism of Action
This compound is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate (B1630785) receptors.[1][2] It competitively binds to the glutamate recognition site on the NMDA receptor complex, thereby inhibiting the influx of Ca2+ ions that is crucial for the induction of synaptic plasticity phenomena such as long-term potentiation (LTP) and long-term depression (LTD).[3] This antagonistic action makes this compound a valuable tool for investigating the role of NMDA receptors in various physiological and pathological processes, including learning and memory, pain perception, and excitotoxicity.[3][4] The D-isomer, D-AP5, is the more active enantiomer, exhibiting approximately 52-fold higher potency than the L-isomer.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound as a competitive antagonist at the NMDA receptor.
Quantitative Data Summary
The following tables summarize reported dosages and effects of this compound in various in vivo rodent studies.
Table 1: Intracerebroventricular (i.c.v.) Administration
| Species | Dosage Range | Vehicle | Observed Effect | Reference |
| Rat | 0-10 nmol | Saline | Dose-dependent increase in food consumption. | [5] |
| Rat | 5 nmol | Saline | Attenuated ghrelin-induced decrease in food consumption. | [5] |
| Rat | 0-50 mM (chronic infusion via osmotic minipumps) | Artificial Cerebrospinal Fluid (aCSF) | Linear dose-dependent impairment of spatial learning and LTP. | [6][7] |
| Rat | 0.2 µg/3 µl | Saline | Increased 24-hour chow intake. | [8] |
Table 2: Intraperitoneal (i.p.) Administration
| Species | Dosage Range | Vehicle | Observed Effect | Reference |
| Rat | 0.05-5.0 mg/kg | Saline | No significant effect on sucrose (B13894) intake. | [3][8] |
| Rat | 50-100 mg/kg (i.v.) | Not specified | Reduced NMDA-evoked excitations by 70-100%. | [9] |
Table 3: Direct Brain Infusion
| Species | Administration Site | Dosage | Vehicle | Observed Effect | Reference |
| Rat | Intra-dorsal hippocampus (intra-CA1) | 1, 3.2, 10 µ g/rat | Not specified | Decreased the effect of NMDA. | [5] |
| Rat | Intra-hippocampal | 5.0 µ g/0.5 µl | Phosphate buffer in saline | Impaired retention of inhibitory avoidance task. | [10] |
| Rat | Dentate Gyrus | Not specified | Saline | Reduced nociceptive behaviors in the formalin test. | [11] |
Experimental Protocols
Preparation of this compound Solution
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF)
-
0.1M NaOH (for higher concentrations)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Procedure:
-
This compound is soluble in water or PBS (pH 7.2) up to approximately 10 mg/ml or 10 mM.[1][2] For higher concentrations, 0.1M NaOH can be used.[1]
-
To prepare a 10 mM stock solution in water, dissolve 1.97 mg of this compound (MW: 197.13 g/mol ) in 1 ml of sterile water.
-
Vortex thoroughly to ensure complete dissolution.
-
For in vivo administration, it is recommended to prepare fresh solutions on the day of use.[1][2] If storage is necessary, aqueous solutions can be stored at -20°C for up to one month.[1] Stock solutions stored at -80°C are stable for up to 6 months.[5]
-
Before administration, ensure the solution is at room temperature and free of any precipitate.
-
Filter the final solution through a sterile 0.22 µm syringe filter to ensure sterility.
Intracerebroventricular (i.c.v.) Injection
Materials:
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Hamilton syringe (10 µl) with a 26-gauge needle
-
Surgical drill
-
Suturing material
-
This compound solution
Procedure:
-
Anesthetize the rodent and mount it securely in the stereotaxic frame.
-
Shave the scalp and clean the area with an antiseptic solution.
-
Make a midline incision to expose the skull.
-
Identify bregma and lambda. Ensure the skull is level in the horizontal plane.[12]
-
Based on a standard rat or mouse brain atlas, determine the coordinates for the lateral ventricles. Typical coordinates for mice relative to bregma are: Anteroposterior (AP): -0.5 mm; Mediolateral (ML): ±1.0 mm; Dorsoventral (DV): -2.3 mm.[12] For rats, coordinates can be AP: -0.12 mm, ML: 1.6 mm, DV: 4.3 mm.[6]
-
Drill a small burr hole through the skull at the target coordinates.
-
Slowly lower the injection needle to the target DV depth.
-
Infuse the this compound solution at a slow rate (e.g., 0.5 µl/min) to allow for diffusion and prevent tissue damage.
-
After the infusion is complete, leave the needle in place for an additional 1-2 minutes to minimize backflow.
-
Slowly retract the needle, suture the incision, and allow the animal to recover in a warm environment.
Intraperitoneal (i.p.) Injection
Materials:
-
Appropriate size syringe and needle (e.g., 25-27 gauge for mice, 23-25 gauge for rats)[13]
-
This compound solution
-
Antiseptic wipes
Procedure:
-
Restrain the animal securely. For a one-person technique, the animal can be held with its head tilted downwards to move the abdominal organs away from the injection site.[14]
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[13][14]
-
Clean the injection site with an antiseptic wipe.
-
Insert the needle at a 30-45° angle into the peritoneal cavity.[14][15]
-
Gently aspirate to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.[14]
-
Inject the this compound solution. The maximum recommended volume is typically <10 ml/kg.[13]
-
Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions.
Intra-hippocampal Infusion
Materials:
-
Stereotaxic apparatus
-
Anesthetic
-
Guide cannula and dummy cannula
-
Infusion pump
-
Hamilton syringe connected to an infusion needle via tubing
-
Dental cement
-
Surgical drill
-
Suturing material
-
This compound solution
Procedure:
-
Follow steps 1-4 for i.c.v. surgery to prepare the animal and expose the skull.
-
Determine the stereotaxic coordinates for the target hippocampal region (e.g., CA1 or dentate gyrus) from a brain atlas.
-
Drill burr holes at the desired coordinates.
-
Implant guide cannulas aimed at the target region and secure them to the skull with dental cement and skull screws. Insert dummy cannulas to keep the guide cannulas patent.
-
Allow the animal to recover from surgery for at least one week.
-
On the day of the experiment, gently restrain the animal, remove the dummy cannulas, and insert the infusion needles connected to the infusion pump.
-
Infuse the this compound solution at a very slow rate (e.g., 0.1-0.25 µl/min) to ensure localized delivery.
-
After infusion, leave the infusion needles in place for a few minutes before replacing them with the dummy cannulas.
-
Return the animal to its home cage. At the end of the study, verify cannula placement through histological analysis.
Experimental Workflow Diagram
Caption: A generalized workflow for in vivo rodent studies using this compound.
References
- 1. This compound |DL-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Stereotactic coordinates for intracerebroventricular infusion after permanent focal cerebral ischemia in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Stereotactic coordinates for intracerebroventricular infusion after permanent focal cerebral ischemia in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (D-AP5) impairs spatial learning and LTP in vivo at intracerebral concentrations comparable to those that block LTP in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Intrahippocampal infusion of the NMDA receptor antagonist AP5 impairs retention of an inhibitory avoidance task: protection from impairment by pretraining or preexposure to the task apparatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Blocking NMDA receptors in the hippocampal dentate gyrus with AP5 produces analgesia in the formalin pain test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An optimized intracerebroventricular injection of CD4+ T cells into mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. research.vt.edu [research.vt.edu]
- 15. uac.arizona.edu [uac.arizona.edu]
Application Notes and Protocols for Whole-Cell Voltage Clamp Recording with DL-AP5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Whole-cell voltage clamp is a powerful electrophysiological technique used to measure ion flow across the membrane of an entire cell while holding the membrane potential at a set level.[1][2] This method is invaluable for studying the properties of ion channels and the effects of various compounds on them.[1][2] One such compound is DL-2-Amino-5-phosphonopentanoic acid (DL-AP5), a selective and competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[3][4][5][6] By competing with the glutamate (B1630785) binding site, this compound is widely used to inhibit NMDA receptor-mediated synaptic plasticity and isolate other synaptic currents for study.[7] This document provides detailed application notes and protocols for the use of this compound in whole-cell voltage clamp recordings.
Mechanism of Action of this compound
This compound is a racemic mixture of D-AP5 and L-AP5, with the D-isomer being the more active component.[8] It acts as a competitive antagonist at the glutamate binding site on the NMDA receptor.[3][4] The binding of this compound prevents the channel opening that is normally induced by glutamate, thereby inhibiting the influx of Ca2+ and Na+ ions. This makes this compound a crucial tool for dissecting the contribution of NMDA receptors to synaptic transmission and plasticity, such as long-term potentiation (LTP).[7][9][10][11][12]
Quantitative Data Summary
The following tables provide a summary of key quantitative data for the use of this compound in whole-cell voltage clamp experiments.
Table 1: this compound Properties and Concentrations
| Parameter | Value | Reference |
| Molecular Weight | 197.13 g/mol | |
| Purity | ≥98% (HPLC) | |
| Solubility (in water) | 10 mM | [3] |
| Stock Solution Storage | -20°C for 1 month, -80°C for 6 months | [5] |
| Working Concentration | 20-100 µM | [5][9] |
| Effective Concentration for full antagonism | 50 µM | [3][7] |
Table 2: Composition of Solutions for Whole-Cell Voltage Clamp
| Solution | Component | Concentration (mM) |
| Artificial Cerebrospinal Fluid (aCSF) | NaCl | 124 |
| KCl | 2.5 | |
| KH2PO4 | 1.25 | |
| MgSO4 | 2 | |
| CaCl2 | 2 | |
| NaHCO3 | 26 | |
| Glucose | 10 | |
| Intracellular Solution (K-Gluconate based) | K-Gluconate | 115 |
| NaCl | 4 | |
| HEPES | 10 | |
| EGTA | 0.5 | |
| Mg-ATP | 2 | |
| Na-GTP | 0.3 |
Note: The exact composition of solutions can be modified to meet the specific requirements of the experiment.[13][14]
Experimental Protocols
This section details the step-by-step methodology for performing whole-cell voltage clamp recordings to study NMDA receptor currents using this compound.
Protocol 1: Preparation of Solutions
-
aCSF Preparation: Prepare a 10X stock solution of aCSF without NaHCO3 and glucose. On the day of the experiment, dilute the stock to 1X and add the appropriate amounts of NaHCO3 and glucose. Continuously bubble the solution with 95% O2 / 5% CO2 (carbogen) for at least 30 minutes before use and throughout the experiment to maintain a pH of 7.4.
-
Intracellular Solution Preparation: Prepare the intracellular solution and adjust the pH to 7.2 with KOH and osmolarity to ~290 mOsm.[13][14] Aliquot and store at -20°C or -80°C. Thaw and filter through a 0.2 µm syringe filter before use.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in deionized water.[3] This stock can be stored at -20°C.
Protocol 2: Whole-Cell Voltage Clamp Recording
-
Slice Preparation: Prepare acute brain slices (e.g., from the hippocampus or cortex) from the animal model of choice using a vibratome in ice-cold, carbogenated aCSF. Allow slices to recover in carbogenated aCSF at room temperature for at least 1 hour before recording.
-
Pipette Preparation: Pull glass pipettes with a resistance of 3-7 MΩ. Fill the pipette with the filtered intracellular solution.
-
Obtaining a Whole-Cell Recording:
-
Place a brain slice in the recording chamber and perfuse with carbogenated aCSF.
-
Under a microscope, approach a neuron with the recording pipette while applying positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a Giga-ohm seal (resistance > 1 GΩ).
-
Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.[13][14][15]
-
-
Recording NMDA Receptor-Mediated Currents:
-
Clamp the neuron at a holding potential of +40 mV to relieve the voltage-dependent magnesium block of the NMDA receptor.[3][7]
-
To isolate NMDA receptor currents, it is common to block AMPA and GABA-A receptors using antagonists such as CNQX/NBQX and picrotoxin/gabazine, respectively.[3]
-
Evoke synaptic currents by stimulating afferent fibers with a stimulating electrode.
-
Record baseline NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).
-
Protocol 3: Application of this compound
-
Bath Application: After recording a stable baseline of NMDA receptor-mediated EPSCs, add this compound to the perfusing aCSF at a final concentration of 50 µM to achieve full receptor antagonism.[3][7]
-
Data Acquisition: Continuously record the EPSCs during the application of this compound. The amplitude of the NMDA receptor-mediated EPSCs should gradually decrease and eventually be abolished.[3]
-
Washout: To test the reversibility of the block, perfuse the slice with aCSF lacking this compound and observe the recovery of the NMDA receptor-mediated EPSCs.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: NMDA receptor antagonism by this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound application.
References
- 1. homepages.gac.edu [homepages.gac.edu]
- 2. Whole-cell voltage clamp recording - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound |DL-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 4. Structural insights into competitive antagonism in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
- 7. D-AP5 | AP5, D-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 8. D-AP5 | NMDA Receptors | Tocris Bioscience [tocris.com]
- 9. researchgate.net [researchgate.net]
- 10. The NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (D-AP5) impairs spatial learning and LTP in vivo at intracerebral concentrations comparable to those that block LTP in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (D-AP5) impairs spatial learning and LTP in vivo at intracerebral concentrations comparable to those that block LTP in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The 1980s: d-AP5, LTP and a Decade of NMDA Receptor Discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 14. docs.axolbio.com [docs.axolbio.com]
- 15. Whole Cell Patch Clamp Protocol [protocols.io]
Application Notes and Protocols: DL-AP5 Bath Application in Brain Slice Recordings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of DL-2-Amino-5-phosphonovaleric acid (DL-AP5), a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, in brain slice electrophysiology recordings. This document outlines the mechanism of action of this compound, detailed protocols for its bath application to study synaptic plasticity, and expected outcomes, particularly its inhibitory effect on long-term potentiation (LTP).
Introduction
This compound is a widely used pharmacological tool for investigating the role of NMDA receptors in synaptic transmission and plasticity.[1] NMDA receptors are glutamate-gated ion channels that play a critical role in the induction of LTP, a cellular mechanism underlying learning and memory.[2][3] By competitively binding to the glutamate (B1630785) site on the NMDA receptor, this compound blocks its activation, thereby preventing the influx of Ca²⁺ that is necessary to trigger the downstream signaling cascades responsible for LTP induction.[2][3] The D-isomer, D-AP5, is the more active component of the racemic mixture this compound.[1]
Data Presentation: Quantitative Effects of this compound on LTP
The following table summarizes the quantitative effects of this compound and its active isomer D-AP5 on the induction of Long-Term Potentiation (LTP) in hippocampal brain slices. The data is compiled from various studies and provides a reference for expected dose-dependent inhibition.
| Compound | Concentration | Brain Region | Effect on LTP | Reference |
| This compound | 20 µM | Hippocampal CA1 | Complete prevention of fEPSP-LTP.[4] | --INVALID-LINK-- |
| D-AP5 | 30 µM | Hippocampal CA3/CA1 | Complete inhibition of LTP induction.[5] | --INVALID-LINK-- |
| D-AP5 | IC50 | Hippocampal CA1 | Inhibition of LTP with an IC50 of approximately 5 µM. | --INVALID-LINK-- |
| D-AP5 | 100 µM | Retinotectal Synapses | Prevention of the development of both E-LTP and L-LTP.[6] | --INVALID-LINK-- |
fEPSP: field excitatory postsynaptic potential; E-LTP: early-phase LTP; L-LTP: late-phase LTP; IC50: half maximal inhibitory concentration.
Signaling Pathways
The following diagram illustrates the signaling pathway of NMDA receptor-mediated LTP and the point of intervention for this compound.
Caption: NMDA Receptor Signaling Pathway in LTP and this compound Inhibition.
Experimental Protocols
This section provides a detailed methodology for investigating the effect of this compound on LTP in acute hippocampal slices.
Preparation of Artificial Cerebrospinal Fluid (aCSF)
Slicing (Cutting) Solution (low Ca²⁺, high Mg²⁺):
-
Composition: 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, 25 mM Glucose, 7 mM MgCl₂, 0.5 mM CaCl₂.
-
Preparation: Prepare as a 10x stock solution without glucose, CaCl₂, and MgCl₂ to prevent precipitation and bacterial growth. Add these components on the day of the experiment. The final solution should be continuously bubbled with 95% O₂ / 5% CO₂ (carbogen) for at least 30 minutes before use and chilled to 2-4°C.
Recording Solution (Standard aCSF):
-
Composition: 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, 25 mM Glucose, 1 mM MgCl₂, 2 mM CaCl₂.
-
Preparation: Similar to the slicing solution, prepare from a 10x stock and add glucose, CaCl₂, and MgCl₂ on the day of recording. Continuously bubble with carbogen.
Acute Hippocampal Slice Preparation
-
Anesthetize the animal (e.g., mouse or rat) with an approved anesthetic agent (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail) until unresponsive to a paw pinch.
-
Quickly decapitate the animal and dissect the brain, placing it immediately into the ice-cold, carbogenated slicing solution.[7][8]
-
Isolate the hippocampus and mount it on the vibratome stage.
-
Cut 300-400 µm thick transverse slices in the ice-cold, carbogenated slicing solution.
-
Transfer the slices to a holding chamber containing carbogenated standard aCSF at 32-34°C for a recovery period of at least 30 minutes.
-
After the initial recovery, maintain the slices at room temperature in the holding chamber with continuous carbogenation for at least 1 hour before recording.[9]
Electrophysiological Recording
-
Transfer a single slice to the recording chamber of the electrophysiology setup, continuously perfused with carbogenated standard aCSF at a flow rate of 2-3 ml/min at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
This compound Bath Application and LTP Induction
-
Prepare a stock solution of this compound in water or a suitable solvent.
-
After establishing a stable baseline, switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 50 µM).
-
Perfuse the slice with the this compound containing aCSF for at least 20 minutes to ensure complete equilibration of the drug in the tissue.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) while still in the presence of this compound.
-
Continue recording fEPSPs for at least 60 minutes post-HFS to observe the effect of this compound on LTP induction.
-
(Optional) A washout period with standard aCSF can be performed to assess the reversibility of the this compound block.
Data Analysis
-
Measure the slope of the fEPSP for each time point.
-
Normalize the fEPSP slopes to the average baseline slope.
-
Plot the normalized fEPSP slope over time to visualize the effect of this compound on LTP.
-
Quantify the degree of potentiation by averaging the normalized fEPSP slope during the last 10 minutes of the recording period.
-
Compare the potentiation in control slices (no this compound) with that in this compound treated slices using appropriate statistical tests.
Experimental Workflow
The following diagram outlines the logical flow of the experimental protocol described above.
Caption: Experimental Workflow for this compound Bath Application.
Troubleshooting
-
No LTP in control slices: Check the health of the slices, the viability of the aCSF, and the stimulation parameters.
-
Incomplete block of LTP with this compound: Ensure the drug concentration is sufficient and that the pre-incubation time was long enough for full tissue penetration. The D-isomer (D-AP5) is more potent and can be used at lower concentrations.
-
Unstable recordings: Check for proper grounding of the setup, the quality of the electrodes, and the stability of the perfusion system.
By following these detailed protocols and application notes, researchers can effectively utilize this compound to investigate the critical role of NMDA receptors in synaptic plasticity and related neurological functions.
References
- 1. Long-term potentiation and the role of N-methyl-d-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMDA receptor - Wikipedia [en.wikipedia.org]
- 3. NMDA Receptor Dependent Long-term Potentiation in Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Postinduction Requirement of NMDA Receptor Activation for Late-Phase Long-Term Potentiation of Developing Retinotectal Synapses In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. precisionary.com [precisionary.com]
- 9. Experimental Procedure — Slice Electrophysiology 1.0 documentation [campagnola.github.io]
Application Notes and Protocols for Studying Synaptic Transmission with DL-AP5
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-2-Amino-5-phosphonovaleric acid (DL-AP5), also known as DL-APV, is a well-established and widely used pharmacological tool in neuroscience research.[1][2] It functions as a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, binding at the glutamate (B1630785) recognition site.[2][3][4][5] This action selectively blocks the influx of ions, particularly Ca2+, through the NMDA receptor channel, which is crucial for the induction of many forms of synaptic plasticity.[5][6][7]
This compound is a racemic mixture of D-AP5 and L-AP5. The D-isomer, D-AP5, is the more biologically active form, exhibiting approximately 52-fold higher potency than the L-isomer.[4][8] Due to its potent and selective blockade of NMDA receptors, this compound is an invaluable tool for elucidating the role of these receptors in various physiological and pathological processes, including learning and memory, neuronal development, and excitotoxicity.[5][6] These application notes provide detailed protocols for the use of this compound in studying synaptic transmission and plasticity.
Data Presentation
Physicochemical Properties and Solubility
The following table summarizes the key properties of this compound and its sodium salt, which offers enhanced solubility in aqueous solutions.
| Property | This compound | This compound Sodium Salt |
| Alternative Names | DL-APV, DL-2-Amino-5-phosphonovaleric acid | DL-APV sodium salt |
| Molecular Formula | C₅H₁₂NO₅P | C₅H₁₁NNaO₅P |
| Molecular Weight | 197.13 g/mol [4] | 219.11 g/mol |
| Appearance | Crystalline solid[2] | Solid |
| Purity | ≥95-99%[2][4] | >99%[9] |
| Solubility | Soluble to 10 mM in water[4], ~10 mg/mL in PBS (pH 7.2)[2], and to 100 mM in 1eq. NaOH[4] | Soluble to 100 mM in water |
| Storage | Store at -20°C for long-term stability (≥4 years)[2] | Desiccate at room temperature or +4°C[9] |
Recommended Working Concentrations
The optimal concentration of this compound can vary depending on the preparation and experimental goals. The following table provides a range of commonly used concentrations from published studies. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
| Application | Recommended Concentration | Tissue/Cell Type | Notes |
| Inhibition of NMDA Receptor-Mediated EPSCs | 20-100 µM[4][10] | Mouse cortical neurons, Rat amygdala neurons | 50 µM is often sufficient for complete blockade of NMDA currents.[3][10] Full receptor antagonism is typically achieved at 50 µM.[3] |
| Blockade of Long-Term Potentiation (LTP) | 20-100 µM[11][12][13] | Rat hippocampal slices | The concentration required may depend on the induction protocol and the specific synaptic pathway being studied. |
| Blockade of Long-Term Depression (LTD) | 50-100 µM[11][13] | Rat/Mouse hippocampal slices | Higher concentrations may be required compared to LTP blockade in some preparations. |
| In Vivo Studies (Intracerebroventricular) | 5-10 nmol | Rats | Causes a dose-dependent increase in food consumption.[1] |
| In Vivo Studies (Intra-hippocampal) | 0-50 mM (via osmotic minipumps) | Rats | Impairs spatial learning in a dose-dependent manner.[11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound, which is a common starting concentration for subsequent dilutions.
Materials:
-
This compound powder (e.g., Tocris, Hello Bio, MedChemExpress)
-
Sterile, high-purity water (e.g., Milli-Q or equivalent)
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
0.22 µm syringe filter (optional, for sterile applications)
Procedure:
-
Calculate the required mass of this compound powder to prepare the desired volume of a 10 mM stock solution using its molecular weight (197.13 g/mol ). For example, for 1 mL of a 10 mM solution, weigh out 0.1971 mg of this compound.
-
Add the appropriate volume of high-purity water to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C or sonication can aid in dissolution if needed.[11]
-
For cell culture or other sterile applications, it is recommended to filter the stock solution through a 0.22 µm syringe filter into a sterile microcentrifuge tube.[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1] Avoid long-term storage of aqueous solutions.[2]
Protocol 2: Investigating NMDA Receptor-Mediated EPSCs in Brain Slices
This protocol outlines a whole-cell voltage-clamp experiment to isolate and record NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) and demonstrate their blockade by this compound.[3]
Materials:
-
Acute brain slices (e.g., mouse prelimbic cortex or rat hippocampus)
-
Artificial cerebrospinal fluid (aCSF)
-
Carbogen gas (95% O₂, 5% CO₂)
-
Patch-clamp electrophysiology setup
-
Glass recording pipettes (3-5 MΩ)
-
Internal solution for voltage-clamp recordings
-
Stimulating electrode
-
This compound stock solution (10 mM)
-
Antagonists for AMPA and GABA-A receptors (e.g., CNQX/DNQX and Gabazine/Picrotoxin)
Procedure:
-
Prepare acute brain slices according to standard laboratory procedures and allow them to recover in carbogenated aCSF for at least 1 hour.
-
Transfer a slice to the recording chamber and continuously perfuse with carbogenated aCSF.
-
Establish a whole-cell voltage-clamp recording from a neuron of interest (e.g., a layer V pyramidal neuron).
-
To isolate NMDA receptor currents, add AMPA receptor (e.g., 10 µM CNQX) and GABA-A receptor (e.g., 10 µM Gabazine) antagonists to the perfusion aCSF.
-
Hold the neuron at a depolarized potential of +40 mV to relieve the voltage-dependent magnesium (Mg²⁺) block of the NMDA receptor channel.[3]
-
Position a stimulating electrode (e.g., in layers II/III to stimulate afferents to layer V neurons) and deliver a single square pulse (e.g., 150 µs) every 10 seconds to evoke synaptic responses.[3]
-
Adjust the stimulus intensity to elicit a stable and reliable NMDA receptor-mediated EPSC.
-
Record a stable baseline of evoked NMDA EPSCs for at least 5-10 minutes.
-
Bath apply this compound at the desired concentration (e.g., 50 µM) by adding it to the perfusion aCSF.
-
Continue to stimulate and record the evoked currents until the NMDA EPSC is completely abolished, demonstrating the effective blockade by this compound.[3]
-
Wash out the this compound by perfusing with antagonist-containing aCSF and observe any recovery of the NMDA EPSC.
Protocol 3: Studying NMDA Receptor-Dependent Long-Term Potentiation (LTP)
This protocol provides a general framework for inducing LTP at Schaffer collateral-CA1 synapses in hippocampal slices and using this compound to confirm its NMDA receptor dependence.
Materials:
-
Acute hippocampal slices
-
aCSF
-
Carbogen gas
-
Field potential or patch-clamp electrophysiology setup
-
Stimulating electrode
-
Recording electrode
-
This compound stock solution (10 mM)
Procedure:
-
Prepare and recover acute hippocampal slices as described in Protocol 2.
-
Place a slice in the recording chamber and position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Deliver single test pulses at a low frequency (e.g., 0.05 Hz) to evoke baseline fEPSPs. Adjust the stimulus intensity to elicit a response that is approximately 30-40% of the maximal amplitude.
-
Record a stable baseline of fEPSPs for at least 20-30 minutes.
-
To test the role of NMDA receptors, pre-incubate a separate set of slices with this compound (e.g., 50 µM) in the aCSF for at least 20 minutes prior to LTP induction.
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as a theta-burst stimulation (TBS) or multiple trains of 100 Hz for 1 second.
-
Following the HFS, resume low-frequency test pulses and record the fEPSPs for at least 60 minutes.
-
In control slices (without this compound), a successful LTP induction will be observed as a sustained increase in the fEPSP slope.
-
In slices pre-treated with this compound, the induction of LTP should be blocked, demonstrating that this form of synaptic plasticity is NMDA receptor-dependent.[7][12]
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of this compound as a competitive antagonist at the NMDA receptor.
Experimental Workflow for Electrophysiology
Caption: Typical workflow for an electrophysiology experiment using this compound.
NMDA Receptor Signaling in LTP and this compound Intervention
Caption: Role of NMDA receptors in LTP and its blockade by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound |DL-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 4. This compound | NMDA Receptors | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. NMDA receptor - Wikipedia [en.wikipedia.org]
- 7. The 1980s: d-AP5, LTP and a Decade of NMDA Receptor Discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. D-AP5 | NMDA Receptors | Tocris Bioscience [tocris.com]
- 9. This compound sodium salt (mM/ml), NMDA glutamate site antagonist (CAS 1303993-72-7) | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. apexbt.com [apexbt.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for DL-AP5 in Spinal Cord Injury Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action of DL-AP5 in Spinal Cord Injury
Following traumatic SCI, damaged neurons and glial cells release excessive amounts of the excitatory neurotransmitter glutamate (B1630785) into the extracellular space. This surge in glutamate leads to the over-activation of NMDA receptors on the surface of surrounding neurons and oligodendrocytes.[3][4] The binding of glutamate to NMDA receptors opens their associated ion channels, resulting in a massive influx of calcium ions (Ca2+).[5] This intracellular calcium overload triggers a cascade of detrimental downstream signaling pathways, including the activation of proteases (e.g., calpains), kinases, and nitric oxide synthase (nNOS), as well as mitochondrial dysfunction and the generation of reactive oxygen species (ROS).[6] These events collectively contribute to neuronal apoptosis and necrosis, demyelination, and the expansion of the initial lesion.[4][7][8]
This compound acts as a competitive antagonist at the glutamate binding site of the NMDA receptor. By occupying this site, this compound prevents glutamate from binding and activating the receptor, thereby inhibiting the massive influx of Ca2+ and interrupting the excitotoxic cascade. This neuroprotective effect has the potential to reduce the extent of secondary damage, spare white and gray matter, and promote functional recovery.[3]
Quantitative Data on this compound and NMDA Receptor Antagonist Effects
The following tables summarize quantitative data from studies investigating the effects of NMDA receptor antagonists in models relevant to spinal cord injury and pain, highlighting the potential of these compounds to modulate excitotoxicity-related pathways.
Table 1: Effect of Intrathecal this compound on NMDA Receptor-Mediated Signaling in the Spinal Cord
| Treatment Group | Phosphorylated mTOR (% of control) | Phosphorylated p70S6K (% of control) | Reference |
| Saline + Vehicle | 100 ± 10 | 100 ± 12 | [9] |
| Saline + this compound | 95 ± 8 | 98 ± 11 | [9] |
| Prostate Cancer Cells + Vehicle | 203 ± 15 | 357 ± 25 | [9] |
| Prostate Cancer Cells + this compound | 110 ± 12## | 125 ± 18## | [9] |
*Data are presented as mean ± SEM. *p < 0.01 vs. Saline + Vehicle. ##p < 0.01 vs. Prostate Cancer Cells + Vehicle. This data demonstrates that this compound can effectively block the downstream signaling of NMDA receptor activation (in this case, mTOR and p70S6K phosphorylation) in an in vivo model of spinal cord sensitization.[9]
Table 2: Dose-Dependent Effect of Intrathecal AP-5 on Nociceptive Responses
| Intrathecal AP-5 Dose (µg) | Reduction in Formalin-Induced Nociceptive Responses | Reference |
| 0.07 | Not significant | [10] |
| 0.2 | Significant | [10] |
| 0.6 | Significant | [10] |
This study, while in a pain model, provides evidence for a dose-dependent effect of intrathecally administered AP-5 on spinal cord neuronal activity.[10]
Experimental Protocols
Spinal Cord Contusion Injury Model in Rats
Materials:
-
Adult male Sprague-Dawley or Wistar rats (250-300 g)
-
Anesthetic (e.g., isoflurane, or a ketamine/xylazine cocktail)
-
Surgical instruments (scalpel, scissors, forceps, retractors, rongeurs)
-
NYU (New York University) impactor or similar contusion device
-
Warming pad
-
Suturing material
-
Post-operative care supplies (analgesics, saline, bladder expression supplies)
Procedure:
-
Anesthetize the rat and confirm a surgical plane of anesthesia by lack of response to a paw pinch.
-
Shave and sterilize the surgical area over the thoracic spine.
-
Make a midline dorsal incision to expose the vertebral column at the T9-T10 level.
-
Carefully dissect the paraspinal muscles to expose the T9 lamina.
-
Perform a laminectomy at the T9 vertebra to expose the dorsal surface of the spinal cord, leaving the dura mater intact.
-
Stabilize the vertebral column using clamps on the vertebral processes of T8 and T11.
-
Position the impactor rod directly over the exposed spinal cord.
-
Induce a moderate contusion injury by dropping a 10g rod from a height of 12.5 mm onto the dura.[11]
-
Remove the impactor and close the muscle and skin layers with sutures.
-
Administer post-operative analgesics and subcutaneous saline for hydration.
-
Manually express the bladder twice daily until bladder function returns.
Intrathecal Administration of this compound
This protocol details the procedure for direct delivery of this compound into the cerebrospinal fluid surrounding the spinal cord.
Materials:
-
This compound (or D-AP5)
-
Sterile saline or artificial cerebrospinal fluid (aCSF) for dissolution
-
Hamilton syringe with a 30-gauge needle or an intrathecal catheter
-
Anesthetic
Procedure:
-
Prepare a sterile solution of this compound in saline or aCSF at the desired concentration.
-
Anesthetize the rat.
-
For acute injection, carefully insert a 30-gauge needle between the L4 and L5 vertebrae to access the intrathecal space. A tail flick is an indicator of successful dural penetration.
-
Slowly inject the this compound solution (typically 10-20 µL).
-
For chronic administration, an intrathecal catheter can be implanted with its tip positioned near the injury site and connected to an osmotic minipump for continuous infusion.[13]
-
The timing of administration is critical; for neuroprotection against excitotoxicity, this compound should be administered as soon as possible after the initial injury.
Assessment of Locomotor Function
The Basso, Beattie, and Bresnahan (BBB) locomotor rating scale is a widely used method to evaluate functional recovery of the hindlimbs in rats following SCI.[14][15]
Materials:
-
Open field arena (a circular plastic pool, approximately 90 cm in diameter with 10 cm high walls)
-
Video recording equipment (optional but recommended)
Procedure:
-
Acclimate the rats to the open field arena for several days before the injury.
-
At desired time points post-injury (e.g., weekly), place the rat in the center of the open field.
-
Observe the rat's hindlimb movements for a 4-minute period.
-
Score the locomotor ability based on the 22-point BBB scale (0 = no observable hindlimb movement, 21 = normal locomotion). The scale assesses joint movement, stepping ability, coordination, paw placement, and trunk stability.[14][16]
-
Two independent and blinded observers should score each animal to ensure reliability.
Histological Analysis of Neuroprotection
Histological analysis is essential to quantify the extent of tissue damage and assess the neuroprotective effects of this compound.
Materials:
-
Perfusion solutions (saline, 4% paraformaldehyde)
-
Cryostat or microtome
-
Microscope slides
-
Staining reagents (e.g., Hematoxylin and Eosin (H&E) for general morphology, Cresyl violet for neuronal staining, Luxol Fast Blue for myelin)
-
Immunohistochemistry reagents (antibodies against neuronal markers like NeuN, apoptotic markers like cleaved caspase-3)
Procedure:
-
At the experimental endpoint, deeply anesthetize the rat and perform transcardial perfusion with saline followed by 4% paraformaldehyde.
-
Carefully dissect the spinal cord segment containing the injury epicenter.
-
Post-fix the tissue in 4% paraformaldehyde and then cryoprotect in a sucrose (B13894) solution.
-
Cut transverse or sagittal sections of the spinal cord using a cryostat or microtome.
-
Mount the sections on microscope slides.
-
Perform desired staining procedures:
-
H&E or Cresyl Violet Staining: To assess the lesion volume, cavitation, and neuronal loss in the gray matter.[17]
-
Immunohistochemistry: To quantify the number of surviving neurons (NeuN staining) or to detect apoptotic cells (TUNEL stain or cleaved caspase-3 staining).
-
-
Capture images using a microscope and quantify the stained areas or cell numbers using image analysis software.
Visualizations
Signaling Pathways
Caption: NMDA Receptor-Mediated Excitotoxicity Pathway in SCI and the Point of Intervention for this compound.
Experimental Workflow
Caption: Experimental Workflow for Evaluating this compound in a Rat Model of Spinal Cord Injury.
References
- 1. grantome.com [grantome.com]
- 2. GraphViz Examples and Tutorial [graphs.grevian.org]
- 3. NMDA and non-NMDA receptor antagonists protect against excitotoxic injury in the rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dk-01.installer.hardenedbsd.org [dk-01.installer.hardenedbsd.org]
- 5. Role of NMDA Receptor-Mediated Glutamatergic Signaling in Chronic and Acute Neuropathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prospects and challenges in NMDAR signaling in spinal cord injury recovery and neural circuit remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotection and its molecular mechanism following spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuronal and Glial Apoptosis after Traumatic Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spinal cord NMDA receptor-mediated activation of mammalian target of rapamycin is required for the development and maintenance of bone cancer-induced pain hypersensitivities in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2.8 Rat Spinal Cord Contusion Injury Model [bio-protocol.org]
- 12. Contusion Spinal Cord Injury Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-Methyl-D-aspartate receptor antagonist d-AP5 prevents pertussis toxin-induced alterations in rat spinal cords by inhibiting increase in concentrations of spinal CSF excitatory amino acids and downregulation of glutamate transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pages.jh.edu [pages.jh.edu]
- 15. A sensitive and reliable locomotor rating scale for open field testing in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. stat.ubc.ca [stat.ubc.ca]
- 17. revistas.usp.br [revistas.usp.br]
Troubleshooting & Optimization
DL-AP5 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of DL-AP5, a competitive NMDA receptor antagonist. Find troubleshooting tips and answers to frequently asked questions to ensure the successful preparation and use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The primary recommended solvent for this compound is water.[1][2] For higher concentrations, 0.1M NaOH or 1eq. NaOH can be used.[1][2] It is important to note that this compound is generally insoluble in organic solvents like DMSO and ethanol.[3][4]
Q2: I'm having trouble dissolving this compound in water. What can I do?
A2: If you encounter difficulty dissolving this compound, you can try the following troubleshooting steps:
-
Vortexing/Stirring: Agitate the solution vigorously.
-
Warming: Gently warm the solution in a water bath.[5]
-
Sonication: Use an ultrasonic bath to aid dissolution.[5][6]
-
pH Adjustment: Since this compound is an acidic molecule, its solubility in aqueous solutions can be increased by raising the pH with a base like NaOH.
Q3: What is the maximum soluble concentration of this compound in different solvents?
A3: The solubility of this compound can vary slightly between suppliers. The following table summarizes the reported solubility data. For the most accurate information, always refer to the certificate of analysis provided with your specific batch.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| Water | 10 - 25[1][2] | 1.97 - 5.6[7][8][9] |
| 0.1M NaOH / 1eq. NaOH | 100[1][2] | 19.71[8] |
| PBS (pH 7.2) | ~50.7 | ~10[10] |
| 1M NH4OH | --- | 50[7] |
Q4: How should I store this compound powder and prepared solutions?
A4:
-
Powder: this compound as a solid is stable at room temperature or at -20°C for extended periods.[1][10]
-
Solutions: It is highly recommended to prepare solutions fresh on the day of use.[1][10] If storage is necessary, aqueous stock solutions can be stored at -20°C for up to one month.[1][6] Before use, stored solutions should be brought to room temperature and checked for any precipitation.[1]
Q5: My this compound solution appears to have precipitated after storage. Can I still use it?
A5: If precipitation is observed, it is crucial to ensure the compound is fully redissolved before use.[1] Gently warming, vortexing, or sonicating the solution can help redissolve the precipitate.[5] If the precipitate does not dissolve, it is best to prepare a fresh solution to ensure accurate experimental concentrations.
Q6: Is there a more water-soluble form of AP5 available?
A6: Yes, the sodium salt of this compound is available and exhibits higher solubility in water, reaching up to 100 mM.[11][12] If you require high concentrations of AP5 in an aqueous buffer, using the sodium salt is a recommended alternative.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound
Materials:
-
This compound powder
-
Sterile, deionized, or distilled water
-
Vortex mixer
-
(Optional) Water bath or sonicator
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM solution (Molecular Weight: 197.13 g/mol ). For example, for 10 mL of a 10 mM solution, you would need 1.9713 mg of this compound.
-
Weigh the calculated amount of this compound powder and add it to a suitable container.
-
Add the desired volume of water to the container.
-
Vortex the solution vigorously until the this compound is completely dissolved.
-
If the powder does not fully dissolve, gently warm the solution in a water bath or place it in an ultrasonic bath for short intervals until the solution is clear.
-
Use the solution immediately or aliquot and store at -20°C for up to one month.
Protocol 2: Preparation of a 100 mM Stock Solution of this compound in NaOH
Materials:
-
This compound powder
-
0.1M Sodium Hydroxide (NaOH) solution
-
Vortex mixer
Procedure:
-
Calculate the required mass of this compound for your desired volume of 100 mM solution (Molecular Weight: 197.13 g/mol ). For 1 mL of a 100 mM solution, you would need 19.713 mg of this compound.
-
Weigh the calculated amount of this compound powder and add it to a microcentrifuge tube or other suitable container.
-
Add the desired volume of 0.1M NaOH to the container.
-
Vortex the solution until the this compound is completely dissolved. The solution should become clear.
-
This high-concentration stock solution should be diluted to the final working concentration in your experimental buffer. Be mindful of the final pH of your working solution.
Signaling Pathway and Experimental Workflow
This compound is a competitive antagonist of the NMDA receptor, specifically at the glutamate (B1630785) binding site.[1][2] This action prevents the influx of Ca2+ through the NMDA receptor channel, which is a critical event in many forms of synaptic plasticity, such as long-term potentiation (LTP).[13]
References
- 1. This compound |DL-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 2. rndsystems.com [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. D-AP5 | AP5, D-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. This compound | NMDA Receptors | Tocris Bioscience [tocris.com]
- 9. ≥98% (TLC), solid, NMDA receptor antagonist | Sigma-Aldrich [sigmaaldrich.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. usbio.net [usbio.net]
- 12. This compound sodium salt | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 13. AP5 - Wikipedia [en.wikipedia.org]
Technical Support Center: Dissolving DL-AP5 in Aqueous Solutions
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for dissolving DL-AP5 in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
For most applications, sterile water or a buffer solution such as PBS (pH 7.2) is recommended. For higher concentrations, a dilute basic solution like 0.1M NaOH can be used. A water-soluble sodium salt of this compound is also commercially available and offers enhanced solubility in aqueous solutions.[1][2][3]
Q2: What is the maximum achievable concentration of this compound in water?
The solubility of this compound in water can vary slightly depending on the supplier and experimental conditions. Generally, concentrations of 10 mM to 25 mM are achievable in water.[1][2] Some suppliers report higher concentrations can be reached with the aid of sonication.[4]
Q3: How can I prepare a high-concentration stock solution of this compound?
To prepare a high-concentration stock solution (e.g., 100 mM), dissolving this compound in 0.1M NaOH is recommended.[1][2]
Q4: Is there a more water-soluble form of this compound available?
Yes, the sodium salt of this compound is a more water-soluble alternative, capable of dissolving in water at concentrations up to 100 mM.[1][3]
Q5: How should I store my this compound stock solution?
It is best to prepare fresh solutions on the day of use.[1] If storage is necessary, solutions can be stored at -20°C for up to one month.[1][4] Before use, allow the solution to equilibrate to room temperature and ensure that no precipitate has formed.[1]
Troubleshooting Guide
Problem: My this compound is not dissolving in water at the desired concentration.
This is a common issue that can be addressed by following a systematic approach. The following workflow provides steps to troubleshoot and successfully dissolve your this compound.
Caption: Troubleshooting workflow for dissolving this compound.
Quantitative Data Summary
The solubility of this compound can vary between suppliers. The following table summarizes the reported solubility data for this compound and its sodium salt in different solvents.
| Compound | Solvent | Maximum Concentration (mM) | Source |
| This compound | Water | 10 | Hello Bio, R&D Systems, Tocris[1] |
| This compound | Water | 25 | Abcam[2] |
| This compound | Water | ~28.4 (5.6 mg/ml) | Sigma-Aldrich[5] |
| This compound | PBS (pH 7.2) | ~50.7 (10 mg/ml) | Cayman Chemical[6][7] |
| This compound | Water (with sonication) | 253.64 (50 mg/mL) | MedChemExpress[4] |
| This compound | 0.1M NaOH | 100 | Hello Bio[1] |
| This compound | 1 eq. NaOH | 100 | R&D Systems, Abcam, Tocris[2] |
| This compound Sodium Salt | Water | 100 | Hello Bio[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in Water
-
Weighing: Accurately weigh the required amount of this compound powder. For 1 ml of a 10 mM solution, you will need 1.97 mg of this compound (Molecular Weight: 197.13 g/mol ).
-
Dissolving: Add the this compound powder to a sterile microcentrifuge tube. Add the appropriate volume of sterile, deionized water (e.g., 1 ml).
-
Mixing: Vortex the solution for 30-60 seconds.
-
Aiding Dissolution (if necessary): If the powder does not fully dissolve, warm the solution to 37°C for 10 minutes and/or place it in an ultrasonic bath for a few minutes.[8]
-
Verification: Visually inspect the solution to ensure all the solid has dissolved and the solution is clear.
-
Sterilization: If required for your experiment, filter the solution through a 0.22 µm syringe filter into a new sterile tube.[4]
-
Storage: Use the solution fresh. If storage is necessary, aliquot and store at -20°C for up to one month.[1]
Protocol 2: Preparation of a 100 mM this compound Stock Solution in 0.1M NaOH
-
Weighing: Accurately weigh the required amount of this compound powder. For 1 ml of a 100 mM solution, you will need 19.71 mg of this compound.
-
Dissolving: Add the this compound powder to a sterile microcentrifuge tube. Add the appropriate volume of 0.1M NaOH (e.g., 1 ml).
-
Mixing: Vortex the solution until the this compound is completely dissolved. The solution should be clear.
-
pH Adjustment (Optional but Recommended): If necessary for your experimental conditions, adjust the pH of the final solution using HCl. Be aware that adjusting the pH may affect the solubility.
-
Sterilization: Filter the solution through a 0.22 µm syringe filter.
-
Storage: Use fresh or store in aliquots at -20°C for up to one month.[1]
Signaling Pathway and Experimental Workflow
This compound is a competitive antagonist of the NMDA receptor, binding to the glutamate (B1630785) site. Its application in experiments is crucial for studying NMDA receptor-dependent processes like synaptic plasticity. The following diagram illustrates a typical experimental workflow for assessing the effect of this compound on NMDA receptor-mediated currents.
Caption: A typical experimental workflow to measure the effect of this compound.
References
- 1. This compound |DL-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 2. This compound, NMDA glutamate site antagonist (CAS 76326-31-3) | Abcam [abcam.com]
- 3. This compound sodium salt | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. apexbt.com [apexbt.com]
Optimizing DL-AP5 concentration to avoid off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the NMDA receptor antagonist, DL-AP5. Our goal is to help you optimize its concentration to ensure specific on-target effects while avoiding potential off-target confounders in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as DL-2-Amino-5-phosphonovaleric acid or DL-APV) is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] It acts by binding to the glutamate (B1630785) recognition site on the GluN2 subunit of the NMDA receptor, thereby preventing the binding of the endogenous agonist glutamate and inhibiting receptor activation.[4][5] The D-isomer, D-AP5, is the more pharmacologically active component of the racemic mixture.[1]
Q2: What is a typical working concentration for this compound to achieve NMDA receptor antagonism?
A2: The effective concentration of this compound can vary depending on the experimental system. However, for complete antagonism of NMDA receptor currents, a concentration of 50 µM is often used.[2] Some studies suggest a working range of 50-100 µM for its water-soluble sodium salt form.[6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific application.
Q3: What are potential off-target effects of this compound?
A3: While this compound is considered a selective NMDA receptor antagonist, high concentrations may lead to off-target effects. These can arise from the compound binding to other proteins or receptors with lower affinity. Specific off-target binding sites for this compound are not extensively documented in publicly available literature, which underscores the importance of using the lowest effective concentration and employing control experiments. General concerns with NMDA receptor antagonists include potential psychotomimetic and dopaminergic side effects, although these are more commonly associated with non-competitive antagonists.[7][8]
Q4: How can I determine if the observed effects in my experiment are due to off-target interactions?
A4: Distinguishing on-target from off-target effects is crucial for data interpretation. Here are several strategies:
-
Use the lowest effective concentration: Titrate this compound to the minimum concentration that produces the desired on-target effect.
-
Use a negative control compound: A structurally similar but inactive analog of this compound can help rule out effects caused by the chemical scaffold itself.
-
Target knockdown/knockout: Using techniques like siRNA or CRISPR to reduce the expression of the NMDA receptor should abolish the effect of this compound if it is on-target.
Troubleshooting Guide: Optimizing this compound Concentration
This guide provides a systematic approach to optimizing this compound concentration and identifying potential off-target effects.
Table 1: Recommended this compound Concentration Ranges for In Vitro Experiments
| Application | Cell/Tissue Type | Recommended Starting Concentration | Key Considerations |
| Inhibition of Long-Term Potentiation (LTP) | Hippocampal Slices | 50 µM | Ensure complete washout for reversibility studies. |
| Blocking NMDA-induced currents | Cultured Neurons | 10-50 µM | Perform dose-response to confirm full antagonism.[2] |
| Neuroprotection Assays | Cortical Neurons | 25-100 µM | Higher concentrations may be needed in high glutamate conditions. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound for NMDA Receptor Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for NMDA receptor-mediated currents in your experimental system.
Methodology:
-
Cell Preparation: Culture primary neurons or a suitable cell line expressing NMDA receptors.
-
Electrophysiology:
-
Perform whole-cell patch-clamp recordings.
-
Hold the cell at a depolarized membrane potential (e.g., +40 mV) to relieve the Mg2+ block of the NMDA receptor.[2]
-
Apply a known concentration of NMDA and glycine (B1666218) to elicit a baseline inward current.
-
-
This compound Application:
-
Prepare a series of this compound concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM, 500 µM).
-
Perfuse the cells with increasing concentrations of this compound while co-applying NMDA and glycine.
-
Record the peak inward current at each this compound concentration.
-
-
Data Analysis:
-
Normalize the current responses to the baseline (no this compound).
-
Plot the normalized current as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Protocol 2: Screening for Off-Target Effects using a Counter-Screening Assay
Objective: To identify potential off-target effects of this compound by assessing its activity against a panel of other receptors or enzymes.
Methodology:
-
Target Selection: Choose a panel of receptors or enzymes that are functionally related to your experimental system or are known to be common off-targets for small molecules (e.g., other glutamate receptors like AMPA and kainate receptors, GPCRs, kinases).
-
Assay Format: Utilize commercially available screening services or in-house assays (e.g., radioligand binding assays, enzymatic activity assays).
-
Compound Concentration: Test this compound at a concentration significantly higher than its NMDA receptor IC50 (e.g., 10- to 100-fold higher) to increase the likelihood of detecting lower-affinity interactions.
-
Data Interpretation: Significant inhibition or activation of any of the screened targets suggests a potential off-target effect that warrants further investigation.
Visualizing Key Pathways and Workflows
NMDA Receptor Signaling Pathway
Caption: On-target action of this compound at the NMDA receptor.
Troubleshooting Workflow for Off-Target Effects
Caption: A logical workflow for troubleshooting off-target effects.
Conceptual Diagram of On-Target vs. Off-Target Binding
Caption: On-target vs. potential off-target interactions of this compound.
References
- 1. This compound | NMDA Receptors | Tocris Bioscience [tocris.com]
- 2. This compound |DL-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structural insights into competitive antagonism in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchchemshub.com [researchchemshub.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting LTP Experiments
This guide provides troubleshooting advice for researchers encountering issues with DL-AP5's efficacy in blocking Long-Term Potentiation (LTP) induction.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not blocking LTP induction?
A: The failure of this compound to block LTP induction is a common issue that can arise from several factors related to the compound itself, the experimental protocol, or the specific biological mechanisms at play. This compound is a competitive antagonist of the NMDA receptor, acting at the glutamate (B1630785) binding site to prevent the calcium influx necessary for most forms of LTP.[1][2][3] If LTP is not blocked, it suggests that NMDA receptors are either not being effectively inhibited or are not required for the form of plasticity being induced in your experiment.
This guide will walk you through the most common reasons for experimental failure, from drug concentration and preparation to the type of LTP you are studying.
Q2: Is my this compound concentration correct?
A: Inadequate concentration is one of the most frequent causes of ineffective LTP blockade. The required concentration can vary depending on the specific brain slice preparation and experimental conditions. While some studies report successful blockade with concentrations as low as 20-30 µM, full antagonism of NMDA receptor currents may require concentrations of 50 µM or higher.[1][4][5][6] It is crucial to ensure your working concentration is sufficient to overcome the glutamate released during high-frequency stimulation.
Table 1: Recommended this compound Concentrations for LTP Experiments
| Concentration | Efficacy & Context | Source(s) |
|---|---|---|
| 20 µM | Reported to completely prevent fEPSP-LTP in hippocampal CA1. | [5] |
| 30 µM | Shown to block LTP in the zebrafish telencephalon, an effect that was reversible upon washout. | [4] |
| 50 µM | A commonly used concentration to antagonize NMDA receptors and isolate AMPA currents. Often cited for achieving full receptor antagonism. | [1][3][6] |
| 100 µM | Used to prevent both early-phase and late-phase LTP.[7] Also used to partially prevent glutamate-induced protein expression increases.[8] |
Recommendation: If you are observing incomplete or no blockade, consider increasing the concentration to 50-100 µM to ensure saturation of the NMDA receptor glutamate binding sites.
Q3: How should I prepare and store my this compound solutions?
A: The stability and proper preparation of your this compound solution are critical for its activity. The compound can degrade if not stored or handled correctly.
-
Preparation: Aqueous solutions of this compound should ideally be prepared fresh for each experiment.[9][10] If you are using the crystalline solid, it can be dissolved directly in aqueous buffers like PBS or aCSF.[9] The sodium salt version offers higher water solubility.[10]
-
Storage: Both the solid powder and stock solutions have specific storage requirements to maintain efficacy. Improper storage can lead to a loss of antagonist activity.
Table 2: this compound Storage and Solution Preparation Guidelines
| Form | Storage Temperature | Stability | Important Notes | Source(s) |
|---|---|---|---|---|
| Solid (Powder) | -20°C | ≥ 4 years | Can be hygroscopic; store under desiccating conditions. | [9][10][11] |
| Room Temperature | Stable for months (e.g., 6 months) and for ambient shipping. | Check manufacturer's guidelines. | [1][10] | |
| Aqueous Stock Solution | -20°C | Up to 1 month | Prepare aliquots to avoid repeated freeze-thaw cycles. | [1][8][10] |
| -80°C | Up to 6 months | Ensure vials are tightly sealed. | [8] |
| Working Solution | N/A | Use on the same day | It is not recommended to store aqueous working solutions for more than one day. |[9][10] |
Q4: Have I allowed enough time for the drug to perfuse the tissue?
A: this compound must have sufficient time to perfuse the entire tissue slice and reach the synaptic targets before you attempt to induce LTP. A short pre-incubation period may result in only a partial blockade. A pre-incubation time of at least 15-20 minutes after the drug has entered the recording chamber is recommended before applying the LTP-inducing stimulus.[4]
Q5: Could the LTP I'm observing be NMDA receptor-independent?
A: Yes. While the most commonly studied form of LTP (at the Schaffer collateral-CA1 synapse in the hippocampus) is NMDAR-dependent, not all forms of synaptic plasticity are.[2][12] If this compound has no effect even at high concentrations and with proper preparation, you may be inducing an NMDAR-independent form of LTP.
Examples of NMDAR-Independent LTP:
-
Mossy Fiber LTP: LTP at the mossy fiber-CA3 synapse in the hippocampus is a well-known example of NMDAR-independent plasticity.[12]
-
VDCC-Dependent LTP: Some forms of LTP rely on the activation of voltage-dependent calcium channels (VDCCs) rather than NMDA receptors.[13]
-
Presynaptic LTP: Certain forms of LTP are expressed presynaptically and may not require postsynaptic NMDA receptor activation.[14]
Q6: How can I confirm my this compound is active and my protocol is working?
A: Performing the right control experiments is essential to validate your results.
-
Washout Experiment: A key control is to perform a washout experiment. After failing to induce LTP in the presence of this compound, perfuse the slice with aCSF without the drug for 30-60 minutes. Then, attempt to induce LTP again. If LTP can now be induced, it demonstrates that your slice was healthy and the initial block was due to the (reversible) action of the drug.[2][4]
-
Isolate NMDA Currents: If your electrophysiology setup allows, you can directly test the effect of this compound on isolated NMDA receptor-mediated currents. This can be done by holding the neuron at a depolarized potential (e.g., +40 mV) to relieve the magnesium block and using AMPA/kainate receptor antagonists (like CNQX or DNQX) to block other excitatory currents.[1] Perfusion of this compound should completely abolish the remaining NMDA current.[1]
Visualized Guides and Protocols
NMDAR-Dependent LTP Signaling Pathway
Caption: NMDA receptor-dependent LTP signaling cascade and the inhibitory action of this compound.
Troubleshooting Workflow
Caption: Step-by-step workflow for troubleshooting failed LTP blockade with this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 50 mM stock solution and a 50 µM working solution of this compound.
Materials:
-
This compound powder (or this compound sodium salt for better solubility)
-
High-purity water (e.g., Milli-Q) or DMSO for stock solution
-
Artificial cerebrospinal fluid (aCSF)
-
Microcentrifuge tubes
-
Calibrated pipettes
Procedure for 50 mM Stock Solution:
-
Calculate the mass of this compound powder needed. (Example: For this compound with a molecular weight of 197.1 g/mol , a 1 mL 50 mM stock requires 9.86 mg).
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity water (if using the sodium salt) or DMSO to dissolve the powder. Vortex thoroughly until fully dissolved.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in separate microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or -80°C for up to six months.[1][8]
Procedure for 50 µM Working Solution:
-
This solution should be prepared fresh on the day of the experiment.[9][10]
-
Thaw one aliquot of the 50 mM stock solution.
-
Perform a 1:1000 dilution of the stock solution into your oxygenated aCSF. (Example: Add 10 µL of 50 mM stock to 9.99 mL of aCSF to make 10 mL of 50 µM working solution).
-
Mix thoroughly before perfusing onto the brain slice.
Protocol 2: Standard Protocol for Testing this compound Efficacy in Blocking Hippocampal CA1 LTP
This protocol assumes a standard field-potential electrophysiology setup for recording from the Schaffer collateral-CA1 pathway.
Procedure:
-
Establish Stable Baseline: After placing the slice in the recording chamber, allow it to equilibrate for at least 30 minutes. Record stable baseline field excitatory postsynaptic potentials (fEPSPs) for 15-20 minutes by stimulating the Schaffer collaterals at a low frequency (e.g., 0.05 Hz).
-
Apply this compound: Switch the perfusion from standard aCSF to aCSF containing the desired concentration of this compound (e.g., 50 µM).
-
Pre-incubation: Continue recording baseline responses for at least 20 minutes to allow for complete drug perfusion and to ensure the drug itself does not affect baseline synaptic transmission.
-
Attempt LTP Induction: Apply a standard high-frequency stimulation (HFS) protocol (e.g., one train of 100 Hz for 1 second) to the stimulating electrode.
-
Post-HFS Recording: Continue recording at the baseline frequency for at least 60 minutes. If the this compound is effective, the fEPSP slope should not show significant potentiation compared to the pre-HFS baseline.
-
(Control) Washout: Switch the perfusion back to standard aCSF (without this compound). Continue to perfuse for at least 30-40 minutes to wash out the drug.
-
(Control) Second LTP Attempt: Apply the same HFS protocol again. If the slice is healthy and the drug's effect was reversible, you should now be able to induce robust LTP.[4]
References
- 1. This compound |DL-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 2. The 1980s: d-AP5, LTP and a Decade of NMDA Receptor Discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | NMDA Receptors | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Postinduction Requirement of NMDA Receptor Activation for Late-Phase Long-Term Potentiation of Developing Retinotectal Synapses In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. usbio.net [usbio.net]
- 11. This compound sodium salt, NMDA glutamate site antagonist (CAS 1303993-72-7) | Abcam [abcam.com]
- 12. NMDA Receptor-Dependent Long-Term Potentiation and Long-Term Depression (LTP/LTD) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Distinct LTP induction mechanisms: contribution of NMDA receptors and voltage-dependent calcium channels. | Semantic Scholar [semanticscholar.org]
- 14. NMDA receptor-dependent long-term potentiation comprises a family of temporally overlapping forms of synaptic plasticity that are induced by different patterns of stimulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Effects of DL-AP5 in Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing specific issues that may arise during experiments involving the NMDA receptor antagonist, DL-AP5.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, or DL-2-Amino-5-phosphonovaleric acid, is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It functions by binding to the glutamate (B1630785) recognition site on the NMDA receptor, thereby preventing the binding of the endogenous agonist, glutamate.[3][4] This inhibition blocks the influx of calcium ions (Ca2+) through the receptor's ion channel, a process crucial for many forms of synaptic plasticity, such as long-term potentiation (LTP).[5][6] It is important to note that this compound is a racemic mixture of D-AP5 and L-AP5. The D-isomer, D-AP5, is significantly more potent in its antagonist activity.[4][7]
Q2: What is the recommended working concentration for this compound in cell culture?
The optimal concentration of this compound is highly dependent on the specific cell type, culture conditions, and the desired biological effect. However, based on published literature, a general range can be provided. For complete antagonism of NMDA receptor currents, concentrations around 50 µM are often used.[3][8] Lower concentrations, in the range of 1-20 µM, can be used to achieve partial inhibition.[3][4][8] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: What are the known unexpected or off-target effects of this compound?
While this compound is a selective NMDA receptor antagonist, unexpected effects can occur, particularly at higher concentrations or with prolonged exposure. The most commonly reported unexpected effect is neuronal apoptosis (programmed cell death).[9] This is thought to occur because physiological levels of NMDA receptor activity are essential for neuronal survival.[9] Blockade of these receptors can trigger apoptotic pathways. In some instances, what is perceived as an off-target effect may be a consequence of the experimental conditions, such as excitotoxicity in control cultures that is then prevented by this compound.[6]
Q4: How should I prepare and store this compound stock solutions?
This compound is soluble in water and aqueous solutions.[4][10] For a 10 mM stock solution, dissolve the compound in water.[4] If you encounter solubility issues, gentle warming or vortexing may help.[11] The sodium salt of this compound is also available and may offer enhanced solubility.[12] Stock solutions should be stored at -20°C for short-term storage (1 month) or -80°C for long-term storage (6 months).[2] Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Increased Cell Death or Reduced Viability in Culture
Question: I've applied this compound to my neuronal culture, and I'm observing a significant increase in cell death and a decrease in overall viability compared to my control group. What could be the cause, and how can I troubleshoot this?
Answer:
Increased cell death upon this compound application is a common issue, often linked to the induction of apoptosis due to the blockade of essential NMDA receptor-mediated survival signals.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for increased cell death.
Detailed Troubleshooting Steps:
-
Confirm Apoptosis:
-
Rationale: To determine if the observed cell death is due to apoptosis.
-
Recommended Experiment: Perform a Caspase-3 activity assay. Caspase-3 is a key executioner caspase in the apoptotic pathway.
-
Protocol: See "Experimental Protocols" section below for a detailed Caspase-3 Activity Assay protocol. An increase in Caspase-3 activity in this compound treated cells compared to control would confirm apoptosis.
-
-
Optimize this compound Concentration:
-
Rationale: High concentrations of this compound are more likely to induce apoptosis. The lowest effective concentration should be used.
-
Recommended Experiment: Conduct a dose-response curve. Treat cultures with a range of this compound concentrations (e.g., 1 µM, 10 µM, 25 µM, 50 µM, 100 µM) and assess both the desired effect (e.g., inhibition of a specific synaptic event) and cell viability (e.g., using a live/dead cell stain).
-
Data Presentation:
-
| This compound Concentration | Desired Biological Effect (e.g., % LTP Inhibition) | Cell Viability (%) |
| 0 µM (Control) | 0% | 95% ± 3% |
| 1 µM | 15% ± 5% | 94% ± 4% |
| 10 µM | 50% ± 8% | 90% ± 5% |
| 25 µM | 85% ± 6% | 75% ± 7% |
| 50 µM | 98% ± 2% | 60% ± 9% |
| 100 µM | 99% ± 1% | 45% ± 10% |
-
Evaluate Culture Conditions:
-
Rationale: The health of the cell culture can influence its sensitivity to NMDA receptor blockade.
-
Recommendations:
-
Ensure the culture medium is fresh and contains all necessary supplements.
-
Check for signs of excitotoxicity in the control cultures (e.g., due to high glutamate levels). If control cultures are unhealthy, this compound may appear to be protective rather than toxic.
-
Consider the age of the culture, as sensitivity to NMDA receptor antagonists can be age-dependent.
-
-
-
Consider Isomer Specificity:
Issue 2: Lack of Expected Biological Effect
Question: I've applied this compound to my cultures, but I'm not observing the expected inhibition of NMDA receptor-mediated activity (e.g., no block of LTP). What should I do?
Answer:
The lack of an expected effect from this compound can stem from several factors, including insufficient concentration, compound degradation, or issues with the experimental setup.
Troubleshooting Workflow:
References
- 1. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mpbio.com [mpbio.com]
- 4. This compound | NMDA Receptors | Tocris Bioscience [tocris.com]
- 5. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 6. The 1980s: d-AP5, LTP and a Decade of NMDA Receptor Discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. D-AP5 | NMDA Receptors | Tocris Bioscience [tocris.com]
- 8. This compound |DL-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 9. Coupling of the NMDA receptor to neuroprotective and neurodestructive events - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
- 11. D-AP5 | AP5, D-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 12. This compound Sodium salt | NMDA Receptors | Tocris Bioscience [tocris.com]
Stability of DL-AP5 in solution over time
Welcome to the technical support center for DL-AP5 (DL-2-Amino-5-phosphonovaleric acid). This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound in solution, including troubleshooting advice, storage recommendations, and experimental protocols.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the preparation and use of this compound solutions.
Q1: My this compound solution appears cloudy or has visible precipitate. What should I do?
-
A1: Cloudiness or precipitation can occur for several reasons:
-
Incomplete Dissolution: this compound, particularly the free acid form, has limited solubility in neutral aqueous solutions. Ensure the compound is fully dissolved. Sonication may aid dissolution. For higher concentrations, consider using this compound sodium salt, which is more water-soluble.
-
Low Temperature: If the solution has been stored at a low temperature (e.g., 4°C or frozen), some of the compound may have precipitated out. Before use, allow the solution to equilibrate to room temperature and vortex or sonicate to redissolve the precipitate.
-
pH of the Solution: The solubility of this compound is pH-dependent. In acidic solutions, the compound is more likely to be fully dissolved. Ensure the pH of your final experimental buffer is compatible with maintaining this compound in solution.
-
Action: Visually inspect the solution to ensure it is clear before use. If precipitation persists, it may be necessary to prepare a fresh solution.
-
Q2: I am not observing the expected antagonist effect of this compound in my experiment. What could be the cause?
-
A2: A lack of biological activity could be due to several factors:
-
Degradation: Improper storage of the this compound solution can lead to its degradation. It is recommended to prepare fresh solutions for each experiment or to use aliquots that have been stored properly at -20°C or -80°C for a limited time. Avoid repeated freeze-thaw cycles.
-
Incorrect Concentration: Double-check all calculations and dilutions to ensure the final concentration of this compound in your assay is correct.
-
pH of the Working Solution: The activity of many compounds can be influenced by the pH of the medium. Ensure your experimental buffer has a pH that is appropriate for both your biological system and for maintaining the activity of this compound.
-
Experimental Setup: Verify that other components of your experimental system are functioning correctly and that the lack of effect is specifically due to the this compound solution.
-
Q3: How should I prepare and store a stock solution of this compound?
-
A3: For optimal stability, follow these guidelines:
-
Preparation: Dissolve this compound powder in high-purity water or a suitable buffer (e.g., PBS, pH 7.2) to your desired stock concentration. The sodium salt of this compound is recommended for higher aqueous solubility. Sonication can be used to aid dissolution. For aqueous stock solutions, sterile filter the solution through a 0.22 µm filter before storage.
-
Storage: While it is highly recommended to prepare solutions fresh on the day of use, stock solutions can be stored for short to medium terms.[1][2][3][4] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.[4] Store these aliquots at -20°C for up to one month or at -80°C for up to six months.[4] Before use, thaw the aliquot and ensure the contents are fully dissolved.
-
Quantitative Data on this compound Solution Stability
| Parameter | Condition | Recommended Storage Duration | Source(s) |
| Solid Form | -20°C | ≥ 4 years | [5] |
| Room Temperature | Stable for shipping | [3] | |
| Aqueous Solution | Prepared Fresh | Use on the same day | [1][3][5] |
| -20°C | Up to 1 month | [3][4] | |
| -80°C | Up to 6 months | [4] |
Note: The stability of this compound in solution can be affected by factors such as the solvent, pH, temperature, and exposure to light. For critical applications, it is recommended to perform your own stability assessment.
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder in a suitable container.
-
Dissolution: Add the desired volume of solvent (e.g., sterile water or PBS) to achieve the target concentration.
-
Mixing: Vortex the solution until the powder is completely dissolved. If necessary, use a sonicator for a short period to aid dissolution.
-
Sterilization: For long-term storage or for use in cell culture, sterile filter the solution through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Dispense the stock solution into single-use, sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
General Protocol for Assessing the Stability of this compound in Solution (Illustrative)
This protocol outlines a general approach for a forced degradation study to assess the stability of this compound. This method would require validation for specific experimental conditions.
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a relevant aqueous buffer (e.g., PBS pH 7.4) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the this compound solution. Incubate at 60°C for a specified time (e.g., 24 hours).
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the this compound solution. Incubate at 60°C for a specified time (e.g., 24 hours).
-
Oxidation: Add an equal volume of 3% H₂O₂ to the this compound solution. Store at room temperature for a specified time (e.g., 24 hours).
-
Thermal Degradation: Incubate the this compound solution at an elevated temperature (e.g., 60°C) for a specified time.
-
Photostability: Expose the this compound solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At various time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of the remaining this compound and to detect the formation of any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each condition.
-
Analyze the chromatograms for the appearance of new peaks, which would indicate degradation products.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: DL-AP5 and DL-AP5 Sodium Salt
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of DL-AP5 and its sodium salt. Find answers to frequently asked questions and troubleshooting tips for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between this compound and this compound sodium salt?
The primary difference lies in their solubility. This compound sodium salt is significantly more soluble in aqueous solutions than the free acid form, this compound. This makes the sodium salt easier to dissolve and use in physiological buffers. Both compounds are competitive antagonists of the NMDA receptor, binding at the glutamate (B1630785) site.[1][2][3] The active component is the D-isomer (D-AP5), which has a much higher potency than the L-isomer.[4][5]
Q2: Which form should I choose for my experiment?
The choice between this compound and its sodium salt largely depends on the required concentration and the solvent compatibility with your experimental setup. For most in vitro and in vivo applications requiring aqueous buffers, the highly soluble sodium salt is recommended to avoid precipitation issues.
Q3: What is the mechanism of action for this compound?
This compound is a competitive antagonist at the glutamate binding site of the NMDA receptor.[1][4] By competing with the endogenous agonist glutamate, this compound prevents the opening of the ion channel, thereby inhibiting the influx of Ca2+ and Na+ ions. This action blocks the downstream signaling cascades associated with NMDA receptor activation.
Solubility and Preparation
Proper dissolution and storage of this compound and its sodium salt are critical for experimental success. The following table summarizes their solubility in common laboratory solvents.
| Compound | Solvent | Maximum Concentration (mM) |
| This compound | Water | 10 - 25[1][4] |
| 0.1 M NaOH | 100[1][4] | |
| This compound Sodium Salt | Water | 100[2][3][6][7][8][9] |
Note: The solubility of this compound can be enhanced by dissolving it in a basic solution like 0.1 M NaOH first, and then neutralizing it to the desired pH. For this compound sodium salt, which is hygroscopic, it is important to store it in a desiccated environment.[2][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in stock solution or working buffer | The concentration of this compound exceeds its solubility in the aqueous buffer. | Switch to the more soluble this compound sodium salt.[2] Alternatively, prepare a concentrated stock of this compound in 0.1 M NaOH and then dilute it into your experimental buffer, ensuring the final pH is compatible with your system. |
| The solution was stored improperly. | Prepare fresh solutions daily. If storage is necessary, filter-sterilize the solution and store it in aliquots at -20°C for up to one month.[1][2] Before use, thaw the aliquot to room temperature and visually inspect for any precipitation.[1][2] | |
| Inconsistent or no effect of the antagonist | Incorrect concentration of the antagonist. | A typical working concentration to achieve full antagonism of NMDA receptors is 50-100 µM.[1][2] Titrate the concentration to determine the optimal dose for your specific experimental conditions. |
| Degradation of the compound. | Ensure proper storage of both the solid compound and stock solutions. This compound sodium salt is hygroscopic and should be stored in a desiccator.[2][7] | |
| The D-isomer is the more active component. | Be aware that this compound is a racemic mixture.[4] For applications requiring higher potency, consider using the pure D-AP5 isomer.[5] |
Experimental Protocols
Protocol 1: Electrophysiological Recording of NMDA Receptor-Mediated Currents
This protocol describes the use of this compound or its sodium salt to block NMDA receptor-mediated currents in brain slices using whole-cell voltage-clamp.
Methodology:
-
Prepare artificial cerebrospinal fluid (aCSF) and ensure it is continuously bubbled with 95% O2 / 5% CO2.
-
Prepare brain slices (e.g., hippocampal or cortical) and allow them to recover in aCSF.
-
Transfer a slice to the recording chamber and perfuse with aCSF.
-
Establish a whole-cell voltage-clamp recording from a neuron of interest.
-
To isolate NMDA receptor currents, hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the Mg2+ block.[1] Include antagonists for AMPA and GABA receptors (e.g., CNQX and picrotoxin) in the perfusion solution.[1][2]
-
Evoke synaptic responses by electrical stimulation of afferent fibers.
-
After obtaining a stable baseline of NMDA receptor-mediated currents, apply this compound or this compound sodium salt (e.g., 50 µM) to the perfusion bath.[1][2]
-
Record the reduction and eventual block of the evoked currents to confirm the action of the antagonist.
Protocol 2: Investigating the Role of NMDA Receptors in Long-Term Potentiation (LTP)
This protocol outlines how to use this compound to determine if a form of synaptic plasticity, such as LTP, is dependent on NMDA receptor activation.
Methodology:
-
Prepare brain slices and obtain extracellular field potential recordings from a synaptic pathway known to exhibit LTP (e.g., the Schaffer collateral pathway in the hippocampus).
-
Record a stable baseline of synaptic transmission for at least 20 minutes.
-
Apply this compound (e.g., 50 µM) to the perfusion bath and continue to record baseline responses for another 20-30 minutes.
-
Deliver a high-frequency stimulation (HFS) protocol to induce LTP.
-
Wash out the this compound and continue to record the synaptic responses for at least 60 minutes post-HFS.
-
In a successful experiment, the HFS protocol will fail to induce LTP in the presence of this compound, demonstrating the NMDA receptor-dependence of this form of plasticity.
Visualizations
Caption: Mechanism of this compound action at the NMDA receptor.
Caption: Decision tree for resolving this compound precipitation.
References
- 1. This compound |DL-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 2. This compound sodium salt | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 3. This compound Sodium salt | NMDA Receptors | Tocris Bioscience [tocris.com]
- 4. rndsystems.com [rndsystems.com]
- 5. D-AP5 | NMDA Receptors | Tocris Bioscience [tocris.com]
- 6. apexbt.com [apexbt.com]
- 7. usbio.net [usbio.net]
- 8. This compound Sodium salt | CAS:1303993-72-7 | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. This compound sodium salt, 50mg | Labscoop [labscoop.com]
Technical Support Center: Preventing DL-AP5 Precipitation in Artificial Cerebrospinal Fluid (aCSF)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of DL-AP5 precipitation in artificial cerebrospinal fluid (aCSF). By understanding the underlying chemical interactions and following best practices for solution preparation, you can ensure the successful use of this compound in your experiments.
Troubleshooting Guides
This section offers a step-by-step approach to identifying and resolving issues with this compound precipitation during your experimental workflow.
Initial Preparation and Observation
Question: I've added this compound to my aCSF, and the solution has become cloudy or has visible precipitate. What should I do?
Answer: The most common reason for this compound precipitation in aCSF is the interaction between the phosphate (B84403) group of the this compound molecule and the divalent cations, primarily calcium (Ca²⁺) and magnesium (Mg²⁺), present in the aCSF. This interaction can form insoluble salts.
Immediate Troubleshooting Steps:
-
Stop and Observe: Do not proceed with your experiment using the cloudy solution. The actual concentration of soluble this compound will be unknown and could compromise your results.
-
Verify aCSF Component Mixing Order: The order in which you add the components of your aCSF is critical. Calcium and magnesium salts should be added last, after this compound is fully dissolved in a solution lacking these divalent cations.
-
Consider a High-Concentration Stock Solution: Prepare a concentrated stock solution of this compound in high-purity water or a buffer without divalent cations. This stock can then be diluted into the final aCSF solution.
Workflow for Preparing Precipitation-Free this compound in aCSF
Frequently Asked Questions (FAQs)
Q1: Why does this compound precipitate in aCSF?
A1: this compound (DL-2-Amino-5-phosphonopentanoic acid) contains a phosphonate (B1237965) group. In the presence of high concentrations of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) found in standard aCSF recipes, it can form insoluble phosphate salts, leading to precipitation. An experimental study has suggested that a significant portion of D-AP5 can be trapped by a calcium-dependent mechanism.
Q2: What is the recommended solvent for a this compound stock solution?
A2: High-purity, deionized water is a good choice for creating a stock solution of this compound.[1][2] For enhanced solubility, you can use a dilute NaOH solution (e.g., 1 equivalent) to create a more concentrated stock.[1] The sodium salt of this compound is also commercially available and has higher water solubility.[3]
Q3: Can I heat or sonicate the aCSF to dissolve precipitated this compound?
A3: While gentle warming and sonication can help dissolve this compound in water, it may not be effective once the precipitate has formed in aCSF due to the chemical reaction with divalent cations. It is better to prevent precipitation in the first place. If you are having trouble dissolving the initial stock solution in water, gentle warming and sonication can be attempted.
Q4: What is a typical working concentration for this compound in neuroscience experiments?
A4: The working concentration of this compound can vary depending on the experiment, but it is often in the range of 50-100 µM.[2][3]
Q5: How should I store my aCSF containing this compound?
A5: It is highly recommended to prepare aCSF containing this compound fresh on the day of the experiment. If short-term storage is necessary, it should be kept at 2-8°C. For longer-term storage of a this compound stock solution, aliquoting and freezing at -20°C is advisable. Avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Composition of Standard Artificial Cerebrospinal Fluid (aCSF)
| Component | Concentration (mM) |
| NaCl | 124-127 |
| KCl | 2.5-5 |
| KH₂PO₄ or NaH₂PO₄ | 1.2-1.25 |
| NaHCO₃ | 24-26 |
| D-Glucose | 10 |
| CaCl₂ | 2-2.4 |
| MgCl₂ or MgSO₄ | 1.3-2 |
Note: Formulations can vary between laboratories. The key components to consider for this compound precipitation are CaCl₂ and MgCl₂/MgSO₄.
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | up to 10 mM | [1] |
| 1 eq. NaOH | up to 100 mM | [1] |
| PBS (pH 7.2) | ~10 mg/mL | |
| This compound Sodium Salt in Water | up to 100 mM | [3] |
Experimental Protocols
Protocol for Preparing 1L of aCSF with 50 µM this compound
Materials:
-
This compound (MW: 197.13 g/mol )
-
High-purity, deionized water
-
Standard aCSF salts (NaCl, KCl, NaH₂PO₄, NaHCO₃, D-Glucose, CaCl₂, MgCl₂)
-
Magnetic stirrer and stir bar
-
Calibrated pH meter
-
0.22 µm sterile filter
Procedure:
-
Prepare a 10 mM this compound Stock Solution:
-
Weigh out 19.71 mg of this compound.
-
Dissolve in 10 mL of high-purity water. Gentle vortexing or brief sonication can be used to aid dissolution.
-
-
Prepare aCSF Base Solution (without divalent cations):
-
In approximately 800 mL of high-purity water, dissolve the following, in order:
-
NaCl
-
KCl
-
NaH₂PO₄
-
D-Glucose
-
NaHCO₃
-
-
Stir until all components are fully dissolved.
-
-
Add this compound:
-
While stirring the aCSF base solution, add 5 mL of the 10 mM this compound stock solution. This will give a final concentration of 50 µM.
-
-
Add Divalent Cations:
-
Slowly add the CaCl₂ to the solution while it is continuously stirring.
-
After the CaCl₂ is fully dissolved, slowly add the MgCl₂.
-
-
Final Adjustments:
-
Adjust the total volume to 1 L with high-purity water.
-
Check the pH of the final solution and adjust to the desired physiological range (typically 7.3-7.4) using dilute HCl or NaOH if necessary.
-
Filter-sterilize the final solution using a 0.22 µm filter.
-
-
Oxygenation:
-
For electrophysiology experiments, bubble the aCSF with carbogen (B8564812) (95% O₂ / 5% CO₂) for at least 15-20 minutes before use and throughout the experiment to maintain pH and oxygenation.
-
Signaling Pathway and Troubleshooting Logic
NMDA Receptor Antagonism by this compound
Troubleshooting Flowchart for this compound Precipitation
References
Ensuring complete washout of DL-AP5 from tissue
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the complete washout of DL-AP5 from tissue preparations. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked questions (FAQs)
Q1: What is this compound and why is complete washout important?
This compound (DL-2-Amino-5-phosphonopentanoic acid) is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It is a racemic mixture of D-AP5 and L-AP5, with the D-isomer being significantly more potent in blocking the glutamate (B1630785) binding site on the NMDA receptor.[2] Complete washout is crucial for experiments that require the reversal of the NMDA receptor blockade to study the recovery of neuronal function, such as in long-term potentiation (LTP) experiments, or to apply subsequent drugs without confounding effects. Incomplete washout can lead to persistent suppression of NMDA receptor-mediated currents, affecting the interpretation of subsequent experimental manipulations.
Q2: What are the key chemical properties of this compound that influence its washout?
The washout efficiency of this compound is influenced by its chemical properties. Key properties are summarized in the table below.
| Property | Value | Implication for Washout |
| Molecular Weight | 197.13 g/mol [3] | A relatively small molecule, which should facilitate diffusion out of tissue. |
| Solubility | Soluble in water (up to 10 mM) and 0.1M NaOH (up to 100 mM).[3] | Good water solubility allows for straightforward preparation of washout solutions. |
| Binding Kinetics | Competitive antagonist at the glutamate binding site of the NMDA receptor.[1] The dissociation of AP5 from the receptor is a rate-limiting step for the recovery of NMDA currents.[4] | As a competitive antagonist, its washout is dependent on the concentration gradient and the presence of the agonist (glutamate). The off-rate from the receptor will dictate the speed of functional recovery. |
Q3: How can I confirm that this compound has been completely washed out?
Complete washout can be confirmed through both functional and analytical methods:
-
Functional Assessment: This is the most common method in electrophysiology. After the washout period, re-application of an NMDA receptor agonist should elicit a response comparable to the baseline response recorded before the application of this compound. For example, in LTP experiments, a second high-frequency stimulation after washout should be able to induce LTP.
-
Analytical Quantification: For a definitive confirmation of the absence of the compound, residual levels of this compound in the tissue can be quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with electrochemical detection or mass spectrometry (MS).[5][6][7] This involves homogenizing the tissue after the experiment and analyzing the extract.
Troubleshooting Guide: Incomplete Washout of this compound
This guide addresses common issues and provides solutions for ensuring the complete removal of this compound from your tissue preparations.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Persistent suppression of NMDA receptor-mediated currents after washout. | Inadequate Washout Duration: The washout time was not sufficient for this compound to diffuse out of the tissue and dissociate from the receptors. | Increase the washout duration. A general guideline is to perfuse with a drug-free solution for at least 30-60 minutes. Monitor the functional recovery of NMDA receptor currents to determine the optimal time for your specific preparation. |
| Low Perfusion Rate: The flow rate of the washout solution is too low to create a sufficient concentration gradient for the drug to be removed effectively. | Increase the perfusion rate of the artificial cerebrospinal fluid (aCSF) or other washout buffer. Typical rates for brain slice perfusion are 2-4 mL/min.[8] | |
| Tissue Thickness: Thicker tissue slices require longer diffusion times for the drug to be completely removed from the deeper layers. | Use the thinnest viable tissue slices for your experiment (typically 300-400 µm for adult rodent brain slices). If thicker slices are necessary, significantly extend the washout period. | |
| Suboptimal Washout Solution: The composition of the washout solution may not be optimal for facilitating the removal of this compound. | Ensure the washout solution is fresh, properly oxygenated (95% O2 / 5% CO2), and maintained at the correct physiological temperature and pH. While standard aCSF is typically used, some researchers find that a washout solution containing a low concentration of an NMDA receptor agonist (like NMDA itself) can facilitate the displacement of the competitive antagonist, although this should be used with caution as it can affect baseline activity. | |
| High variability in recovery after washout between experiments. | Inconsistent Perfusion System: Variations in the perfusion setup, such as tubing length, chamber volume, or pump speed, can lead to inconsistent washout efficiency. | Standardize your perfusion system and ensure it is working optimally. Check for bubbles in the perfusion lines, which can disrupt flow. Ensure the bath volume is exchanged rapidly and completely. |
| Temperature Fluctuations: Temperature can affect the binding kinetics and diffusion rate of this compound. | Maintain a stable and physiological temperature of the tissue and perfusion solution throughout the experiment. | |
| Suspected residual this compound affecting subsequent drug applications. | Incomplete Removal Confirmation: Relying solely on a fixed washout time without functional or analytical confirmation. | Before applying a second drug, perform a functional test to confirm the recovery of the NMDA receptor response. For critical applications, consider performing analytical quantification of residual this compound on a subset of tissue samples. |
Experimental Protocols
Protocol 1: Standard Washout Procedure for this compound from Acute Brain Slices
This protocol outlines a general procedure for washing out this compound from acute brain slices in an electrophysiology setup.
-
Initiate Washout: After the application of this compound is complete, switch the perfusion line to a reservoir containing fresh, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) at a physiological temperature (32-34°C).
-
Maintain Perfusion Rate: Ensure a constant and adequate perfusion rate, typically between 2-4 mL/minute, to facilitate rapid exchange of the bath solution.
-
Monitor Functional Recovery: Continuously monitor the physiological response that was blocked by this compound (e.g., NMDA receptor-mediated excitatory postsynaptic currents, EPSCs).
-
Duration of Washout: Continue the washout for a minimum of 30-60 minutes. The exact duration will depend on the concentration of this compound used, the thickness of the slice, and the specific experimental requirements.
-
Confirm Full Recovery: Before proceeding with subsequent experimental manipulations, confirm that the NMDA receptor-mediated response has returned to at least 95% of the pre-drug baseline level. This can be done by applying a test pulse or a short application of an NMDA receptor agonist.
Protocol 2: Quantification of Residual this compound in Brain Tissue using HPLC
This protocol provides a general framework for the quantification of residual this compound in brain tissue samples following a washout experiment.
-
Tissue Collection and Homogenization:
-
Immediately after the washout protocol, rapidly freeze the brain slice or tissue sample in liquid nitrogen to halt any further diffusion or degradation.
-
Homogenize the frozen tissue in a suitable ice-cold buffer (e.g., perchloric acid solution) to precipitate proteins and extract small molecules.[5]
-
-
Sample Preparation:
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C to pellet the precipitated proteins.
-
Collect the supernatant, which contains this compound.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
-
HPLC Analysis:
-
Inject a known volume of the filtered supernatant onto an appropriate HPLC column (e.g., a C18 reverse-phase column).
-
Use a mobile phase suitable for the separation of polar compounds like this compound. A common approach is to use an aqueous buffer with an organic modifier (e.g., methanol (B129727) or acetonitrile) and an ion-pairing agent.
-
Detection can be achieved using electrochemical detection (ED) or tandem mass spectrometry (MS/MS) for high sensitivity and specificity.[5][7]
-
-
Quantification:
-
Create a standard curve using known concentrations of this compound.
-
Compare the peak area of this compound in the tissue sample to the standard curve to determine its concentration.
-
Express the final concentration as the amount of this compound per unit weight of tissue (e.g., ng/mg of tissue).
-
Visualizations
Caption: NMDA receptor antagonism by this compound.
Caption: Workflow for this compound washout.
Caption: Troubleshooting incomplete washout.
References
- 1. Analytical Techniques in Neuroscience: Recent Advances in Imaging, Separation, and Electrochemical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | NMDA Receptors | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics of AP5 dissociation from NMDA receptors: evidence for two identical cooperative binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. A high performance liquid chromatography tandem mass spectrometry protocol for detection of neurotransmitters in the rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validated methods for determination of neurotransmitters and metabolites in rodent brain tissue and extracellular fluid by reversed phase UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Whole-cell patch clamp and extracellular electrophysiology recordings in mouse brain slices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DL-AP5 Application in Neuroscience Research
Welcome to our dedicated support center for researchers utilizing the NMDA receptor antagonist, DL-AP5. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your experiments across different brain regions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (DL-2-Amino-5-phosphonovaleric acid) is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It is a racemic mixture of D-AP5 and L-AP5. The D-isomer (D-AP5) is the more biologically active component, exhibiting a significantly higher potency (approximately 52-fold greater) than the L-isomer in blocking the glutamate (B1630785) binding site on the NMDA receptor. By competitively inhibiting glutamate binding, this compound prevents the activation of NMDA receptors, thereby blocking the influx of calcium ions that is crucial for the induction of many forms of synaptic plasticity, such as long-term potentiation (LTP).[1][2]
Q2: Why is it necessary to adjust this compound concentration for different brain regions?
A2: The optimal concentration of this compound can vary between different brain regions, such as the hippocampus, cortex, and amygdala, due to several factors:
-
NMDA Receptor Subunit Composition: The NMDA receptor is a heterotetramer, typically composed of two GluN1 subunits and two GluN2 subunits. The type of GluN2 subunit (GluN2A, GluN2B, GluN2C, or GluN2D) significantly influences the receptor's pharmacological properties, including its affinity for antagonists. The hippocampus and cortex predominantly express GluN2A and GluN2B subunits.[3][4] The amygdala also expresses these subunits, but the central nucleus of the amygdala has been shown to retain a higher proportion of GluN2B-containing receptors in adulthood compared to the lateral nucleus.[5] These differences in subunit composition can alter the sensitivity to this compound.
-
Receptor Density and Accessibility: The density of NMDA receptors and the accessibility of the antagonist to the synaptic cleft can differ across various brain structures and even within different layers of the same structure.
-
Endogenous Glutamate Levels: Regional differences in basal glutamate concentrations could potentially influence the competitive antagonism of this compound, requiring adjustments in its concentration to achieve effective blockade.
Q3: How do I prepare a stock solution of this compound?
A3: this compound is soluble in water and aqueous buffers. Here is a general protocol for preparing a stock solution:
-
Determine the desired stock concentration: A common stock concentration is 10 mM.
-
Calculate the required mass: Based on the molecular weight of this compound (197.13 g/mol ), calculate the mass needed for your desired volume and concentration.
-
Dissolution: Dissolve the calculated mass of this compound in high-purity water or a suitable buffer (e.g., 1 M NaOH to aid solubility for higher concentrations). For a 10 mM stock in water, you may need to vortex or sonicate the solution to ensure it fully dissolves.
-
Storage: It is recommended to prepare fresh aqueous solutions of this compound for each experiment. If storage is necessary, aliquot the stock solution and store at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete blockade of NMDA receptor-mediated currents or LTP. | Insufficient this compound Concentration: The concentration may be too low for the specific brain region or preparation. | Increase the concentration of this compound in your artificial cerebrospinal fluid (aCSF). It is advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions. |
| Poor Slice Health: Unhealthy or dying cells can have altered receptor expression and membrane properties, affecting drug efficacy. | Ensure proper brain slice preparation and maintenance. Use a protective recovery method, such as an N-methyl-D-glucamine (NMDG)-based solution, to improve slice viability.[6] Monitor slice health throughout the experiment. | |
| Inadequate Perfusion/Wash-in Time: The drug may not have had enough time to penetrate the tissue and reach all synapses. | Allow for a sufficient pre-incubation period (at least 20-30 minutes) with the this compound containing aCSF before starting your recordings or plasticity induction protocol. | |
| Drug Stability: this compound in aqueous solutions can degrade over time. | Always use freshly prepared this compound solutions for your experiments. If using a frozen stock, ensure it has been stored correctly and has not undergone multiple freeze-thaw cycles. | |
| Significant effect on baseline synaptic transmission. | Off-target effects at high concentrations: While this compound is selective for NMDA receptors, very high concentrations may have off-target effects. | Use the lowest effective concentration of this compound determined from your dose-response experiments. |
| Presence of a tonic NMDA receptor current: In some preparations, there may be a tonic activation of NMDA receptors that contributes to the baseline response. | A slight reduction in the baseline excitatory postsynaptic potential (EPSP) slope upon this compound application can be expected if there is a tonic NMDA receptor current. This is not necessarily a problem but a physiological effect of the blockade.[7] | |
| Slow or incomplete washout of the this compound effect. | Slow Diffusion Out of the Tissue: The washout of drugs from brain slices can be a slow process. | Increase the washout time, ensuring a continuous and adequate flow rate of fresh aCSF. The time required for complete washout can vary depending on the slice thickness and the perfusion system. |
| Receptor "stickiness": Some antagonists can have slow dissociation kinetics from the receptor. | While this compound is a competitive antagonist with relatively reversible binding, ensure a prolonged washout period (e.g., > 60 minutes) if you need to fully reverse the effect for within-experiment controls. |
Quantitative Data Summary
The following table summarizes recommended starting concentrations of this compound for inhibiting NMDA receptor-dependent LTP in different brain regions based on published literature. It is crucial to note that the racemic mixture this compound is commonly used, but some studies use the more potent D-isomer (D-AP5). The concentrations below refer to this compound unless otherwise specified.
| Brain Region | Effective Concentration Range (this compound) | Notes | References |
| Hippocampus (CA1) | 20 µM - 50 µM | 20 µM has been shown to completely prevent LTP. Higher concentrations (up to 100 µM of D-AP5) have also been used. | [7] |
| Cortex (Prelimbic) | ~50 µM | 50 µM was found to achieve full antagonism of evoked NMDA receptor currents. | |
| Amygdala (Central) | ~50 µM | Used to isolate AMPA receptor-mediated currents, indicating effective NMDA receptor blockade. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution in aCSF
-
Prepare a 10 mM stock solution of this compound: Dissolve 1.97 mg of this compound (MW: 197.13 g/mol ) in 1 mL of high-purity water.
-
Filter the stock solution: Use a 0.22 µm syringe filter to sterilize the stock solution.
-
Prepare the working solution: On the day of the experiment, dilute the 10 mM stock solution into your aCSF to achieve the desired final concentration. For example, to make 100 mL of 50 µM this compound in aCSF, add 500 µL of the 10 mM stock solution to 99.5 mL of aCSF.
-
Equilibrate the aCSF: Ensure the aCSF containing this compound is continuously bubbled with 95% O₂ / 5% CO₂ for at least 15-20 minutes before use to maintain physiological pH and oxygenation.
Protocol 2: Induction of Long-Term Potentiation (LTP) and Application of this compound in Hippocampal Slices
-
Slice Preparation: Prepare 300-400 µm thick transverse hippocampal slices from a rodent brain using a vibratome in ice-cold, oxygenated NMDG-based protective cutting solution.
-
Recovery: Allow slices to recover in an interface or submerged chamber containing oxygenated aCSF at 32-34°C for at least 1 hour.
-
Recording: Transfer a slice to the recording chamber continuously perfused with oxygenated aCSF at 30-32°C. Obtain a stable baseline recording of field excitatory postsynaptic potentials (fEPSPs) in the stratum radiatum of the CA1 region by stimulating the Schaffer collateral pathway.
-
This compound Application: After establishing a stable baseline for at least 20 minutes, switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 50 µM).
-
Pre-incubation: Perfuse the slice with the this compound solution for at least 20-30 minutes to ensure complete drug penetration and receptor blockade.
-
LTP Induction: While continuing to perfuse with the this compound solution, deliver a high-frequency stimulation (HFS) protocol (e.g., one or two trains of 100 Hz for 1 second).
-
Post-HFS Recording: Continue to record fEPSPs for at least 60 minutes post-HFS to confirm the blockade of LTP. In a successful experiment, the fEPSP slope should not show significant potentiation.
-
(Optional) Washout: To confirm the reversibility of the this compound effect, switch the perfusion back to regular aCSF and continue recording. A gradual recovery of the ability to induce LTP may be observed after a prolonged washout period.
Visualizations
Caption: Mechanism of this compound action on the NMDA receptor signaling pathway.
Caption: Experimental workflow for testing this compound efficacy in blocking LTP.
References
- 1. The 1980s: d-AP5, LTP and a Decade of NMDA Receptor Discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-term potentiation and the role of N-methyl-d-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diversity in NMDA receptor composition: many regulators, many consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMDA Receptor Subunits Change after Synaptic Plasticity Induction and Learning and Memory Acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Subunit Composition of Synaptic NMDA Receptors in the Amygdala: NR2B Synapses in the Adult Central Amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.providence.org [digitalcommons.providence.org]
- 7. Frontiers | Synaptic NMDA receptor activity at resting membrane potentials [frontiersin.org]
Validation & Comparative
A Comparative Analysis of DL-AP5 and D-AP5 Potency in Long-Term Potentiation (LTP) Experiments
For researchers in neuroscience and drug development, selecting the appropriate NMDA receptor antagonist is critical for the success of long-term potentiation (LTP) experiments. This guide provides an objective comparison of DL-AP5 and its stereoisomer D-AP5, focusing on their respective potencies and applications in studying synaptic plasticity.
Potency and Isomeric Composition: D-AP5 as the Active Component
D-AP5 (D-2-amino-5-phosphonopentanoic acid) is the dextrorotatory isomer of AP5 and is a potent and selective competitive antagonist of the NMDA receptor. In contrast, this compound is a racemic mixture, containing both the D- and L-isomers. Experimental evidence consistently demonstrates that the NMDA receptor antagonist activity resides almost exclusively in the D-isomer. The L-isomer, L-AP5, exhibits significantly lower potency. In fact, D-AP5 is reported to be approximately 52-fold more potent than L-AP5.[1] Consequently, D-AP5 is roughly twice as potent as the racemic this compound mixture.
This difference in potency is a crucial consideration for experimental design, as a higher concentration of this compound is required to achieve the same degree of NMDA receptor blockade as D-AP5. The use of the pure, active isomer D-AP5 allows for greater specificity and reduces the potential for off-target effects that might arise from the higher concentrations of the racemic mixture.
Quantitative Comparison of Potency in LTP
The following table summarizes the quantitative data on the potency of D-AP5 and this compound in the context of LTP experiments. It is important to note that direct side-by-side IC50 comparisons in the same LTP study are not always available. The data presented is a compilation from multiple sources to provide a comprehensive overview.
| Compound | Metric | Concentration/Value | Experimental Context | Reference |
| D-AP5 | IC50 for LTP inhibition | 0.95 µM | Inhibition of LTP in rat hippocampal slices. | [2] |
| Effective Concentration | 30 µM | Complete blockade of LTP in zebrafish Dl-Dm pathways. | [3] | |
| Effective Concentration | 50 µM | Blockade of tetanus-induced LTP in 'isolated' rat hippocampal CA1 dendrites. | [4] | |
| This compound | Effective Concentration | 20 µM | Complete prevention of fEPSP-LTP. | |
| Relative Potency | D-AP5 vs. L-AP5 | ~52-fold higher potency | Comparison of the two isomers. | [1] |
Experimental Methodologies
The following sections detail typical experimental protocols for inducing and recording LTP in hippocampal slices, the standard model for these studies.
Preparation of Acute Hippocampal Slices
A standard procedure for preparing acute hippocampal slices for LTP experiments is as follows:
-
Animal Euthanasia and Brain Extraction: The experimental animal (typically a rat or mouse) is anesthetized and euthanized in accordance with institutional animal care and use committee guidelines. The brain is rapidly removed and placed in an ice-cold, oxygenated artificial cerebrospinal fluid (aCSF) dissection solution.
-
Hippocampal Dissection: The hippocampus is dissected from the surrounding brain tissue.
-
Slicing: Transverse hippocampal slices, typically 300-400 µm thick, are prepared using a vibratome.
-
Incubation and Recovery: The slices are transferred to an interface or submerged chamber containing oxygenated aCSF at a physiological temperature (e.g., 32-34°C) for a recovery period of at least 1-2 hours before recording.
The composition of the aCSF is critical and typically contains (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2.5 CaCl2, and 1.3 MgSO4, bubbled with 95% O2/5% CO2 to maintain a pH of 7.4.[4][5]
Electrophysiological Recording and LTP Induction
-
Slice Placement: A single slice is transferred to a recording chamber continuously perfused with oxygenated aCSF.
-
Electrode Placement: A stimulating electrode is placed in the Schaffer collateral pathway to evoke synaptic responses in the CA1 region. A recording electrode is positioned in the stratum radiatum of the CA1 area to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Stable baseline fEPSPs are recorded for a period (e.g., 10-20 minutes) by delivering single electrical pulses at a low frequency (e.g., 0.05 Hz).
-
LTP Induction: LTP is typically induced using a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz for 1 second.
-
Post-Induction Recording: fEPSPs are then recorded for an extended period (e.g., 60 minutes or more) to monitor the potentiation of the synaptic response.
-
Drug Application: To study the effect of antagonists, D-AP5 or this compound is added to the perfusing aCSF at a desired concentration before and during the HFS.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathway involved in NMDA receptor-dependent LTP and a typical experimental workflow.
Caption: NMDA Receptor-Dependent LTP Signaling Pathway.
Caption: Typical Experimental Workflow for an LTP Experiment.
References
- 1. D-AP5 | NMDA Receptors | Tocris Bioscience [tocris.com]
- 2. Different NMDA receptor subtypes mediate induction of long-term potentiation and two forms of short-term potentiation at CA1 synapses in rat hippocampus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Induction and maintenance of late-phase long-term potentiation in isolated dendrites of rat hippocampal CA1 pyramidal neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
A Comparative Analysis of DL-AP5 and MK-801 on Memory Function
An objective guide for researchers on the differential effects of two pivotal NMDA receptor antagonists, supported by experimental data.
In the landscape of neuroscience research, particularly in the study of learning and memory, N-methyl-D-aspartate (NMDA) receptors play a crucial role.[1][2][3] The modulation of these receptors by antagonists has provided invaluable insights into the molecular underpinnings of memory formation. Among the most widely studied of these antagonists are DL-2-amino-5-phosphonopentanoic acid (DL-AP5) and Dizocilpine (MK-801). While both compounds target the NMDA receptor, their distinct mechanisms of action result in nuanced differences in their effects on memory processes. This guide provides a comparative analysis of this compound and MK-801, presenting key experimental findings, detailed methodologies, and visual representations of their mechanisms and experimental applications.
This compound is a competitive antagonist, meaning it binds to the same site as the endogenous agonist, glutamate (B1630785), thereby preventing receptor activation. In contrast, MK-801 is a non-competitive, open-channel blocker.[3] It binds to a site within the receptor's ion channel, physically obstructing the flow of ions and effectively shutting down receptor function, but only when the channel has been opened by an agonist. This fundamental difference in their interaction with the NMDA receptor is a key determinant of their varied experimental outcomes.
Mechanisms of Action: Competitive vs. Non-Competitive Antagonism
The distinct ways in which this compound and MK-801 interact with the NMDA receptor are crucial to understanding their effects. This compound competes with glutamate for its binding site, while MK-801 blocks the open ion channel.
References
A Comparative Guide: DL-AP5 vs. Cell-Penetrating Peptides (CPP)
For researchers and professionals in the fields of neuroscience and drug development, understanding the tools available for modulating cellular function and delivering therapeutic agents is paramount. This guide provides a detailed comparison of two distinct molecular tools: DL-AP5, a specific neurotransmitter receptor antagonist, and Cell-Penetrating Peptides (CPPs), a versatile class of delivery vectors. While both are utilized in cellular research, their fundamental mechanisms and primary applications differ significantly.
At a Glance: Key Distinctions
| Feature | This compound | Cell-Penetrating Peptides (CPPs) |
| Primary Function | Competitive antagonist of the NMDA receptor | Facilitate the intracellular delivery of various molecular cargoes |
| Molecular Nature | Small molecule (racemic mixture of D- and L-isomers of 2-amino-5-phosphonopentanoic acid) | Short peptides (typically 5-30 amino acids) |
| Mechanism of Action | Competes with glutamate (B1630785) for binding to the NMDA receptor, thereby inhibiting ion channel opening. | Interact with the cell membrane to enable translocation of attached cargo into the cytoplasm via endocytosis or direct penetration. |
| Primary Application | Neuroscience research to study and inhibit NMDA receptor-dependent synaptic plasticity, learning, and memory. | Drug delivery system to transport a wide range of molecules (e.g., small molecules, proteins, nucleic acids, nanoparticles) across the cell membrane. |
| Specificity | Highly specific for the NMDA receptor.[1] | Generally non-specific in terms of cell type, but can be engineered for targeted delivery.[2][3] |
In-Depth Analysis
This compound: A Tool for Probing Synaptic Function
This compound is a well-established pharmacological agent used extensively in neuroscience to investigate the roles of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[4][5]
Mechanism of Action:
This compound acts as a competitive antagonist at the glutamate binding site of the NMDA receptor.[1][4] By occupying this site, it prevents the endogenous ligand, glutamate, from binding and activating the receptor. This, in turn, blocks the influx of calcium ions (Ca2+) through the receptor's ion channel, a critical step in the induction of many forms of synaptic plasticity, such as long-term potentiation (LTP).[5][6] The D-isomer, D-AP5, is the more biologically active component of the racemic mixture.[1]
Experimental Workflow: Investigating NMDA Receptor-Mediated Synaptic Plasticity
Cell-Penetrating Peptides (CPPs): A Versatile Delivery Platform
Cell-Penetrating Peptides are a class of short peptides, typically rich in cationic amino acids or possessing amphipathic properties, that can traverse cellular membranes.[7][8] This unique ability makes them invaluable tools for delivering a wide array of cargo molecules into cells that would otherwise be membrane-impermeable.
Mechanism of Internalization:
The precise mechanisms of CPP internalization are still under investigation but are generally categorized into two main pathways:
-
Direct Penetration: Some CPPs are thought to directly translocate across the lipid bilayer through mechanisms like the formation of transient pores or membrane destabilization.[7]
-
Endocytosis: Many CPPs and their cargo are taken up by the cell through various endocytic pathways, such as macropinocytosis or clathrin-mediated endocytosis.[8][9]
CPPs can be linked to their cargo through either covalent chemical bonds or non-covalent interactions.[8][10]
Signaling Pathway: General Mechanism of CPP-Mediated Cargo Delivery
Experimental Protocols
Protocol 1: Inhibition of NMDA Receptor Currents by this compound
This protocol describes how to measure the effect of this compound on NMDA receptor-mediated currents in neurons using whole-cell voltage-clamp recordings.
Methodology:
-
Prepare brain slices (e.g., from the mouse prelimbic cortex) and place them in a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Obtain whole-cell voltage-clamp recordings from a target neuron (e.g., a layer V pyramidal neuron).[4]
-
Hold the neuron at a depolarized membrane potential (e.g., +40 mV) to relieve the voltage-dependent magnesium block of the NMDA receptor.[4]
-
Electrically stimulate afferent fibers (e.g., in layers II/III) to evoke synaptic currents.
-
Pharmacologically isolate NMDA receptor currents by including antagonists for AMPA and GABA-A receptors in the aCSF.
-
Record baseline-evoked NMDA receptor currents.
-
Bath-apply this compound at a known concentration (e.g., 50 μM) and continue to record the evoked currents until a stable, reduced amplitude is observed.[4]
Expected Outcome:
This compound will competitively inhibit the binding of glutamate to the NMDA receptor, leading to a reduction or complete block of the evoked NMDA receptor-mediated current. Full receptor antagonism is typically achieved at concentrations around 50 μM.[4]
Protocol 2: CPP-Mediated Delivery of a Fluorescently Labeled Cargo
This protocol outlines a general method to visualize the intracellular delivery of a cargo molecule using a CPP.
Methodology:
-
Culture a chosen cell line (e.g., HeLa cells) on glass coverslips in a suitable growth medium.
-
Synthesize or obtain a CPP (e.g., TAT peptide) covalently linked to a fluorescently labeled cargo (e.g., a fluorescent protein or dextran).
-
Prepare a working solution of the CPP-cargo conjugate in a serum-free cell culture medium at a desired concentration.
-
Wash the cultured cells with a phosphate-buffered saline (PBS) solution.
-
Incubate the cells with the CPP-cargo solution for a specific duration (e.g., 1-4 hours) at 37°C.
-
After incubation, wash the cells multiple times with PBS to remove any extracellular CPP-cargo complex.
-
Fix the cells using a suitable fixative (e.g., 4% paraformaldehyde).
-
Mount the coverslips onto microscope slides.
-
Visualize the intracellular fluorescence using a fluorescence microscope.
Expected Outcome:
Fluorescence will be observed within the cytoplasm and/or specific organelles of the cells, demonstrating the successful internalization of the cargo mediated by the CPP.
Quantitative Data Summary
Direct comparative quantitative data between this compound and CPPs is not applicable due to their fundamentally different functions. However, key performance metrics for each are presented below.
Table 1: Performance Characteristics of this compound
| Parameter | Value/Description | Reference |
| Target | NMDA Receptor | [1] |
| Mechanism | Competitive Antagonist | [4] |
| Effective Concentration | 50-100 µM for full antagonism in vitro | [4][11] |
| Potency (D-isomer vs L-isomer) | D-AP5 is ~52-fold more potent than L-AP5 | [1] |
| Application | Inhibition of synaptic plasticity | [6] |
Table 2: Performance Characteristics of Cell-Penetrating Peptides (CPPs)
| Parameter | Value/Description | Reference |
| Function | Intracellular delivery vector | [7] |
| Cargo Types | Small molecules, proteins, nucleic acids, nanoparticles | [8][10] |
| Internalization Efficiency | Varies depending on CPP sequence, cargo, and cell type | [9] |
| Toxicity | Generally low, but can depend on concentration and specific CPP | [3] |
| Delivery Mechanism | Covalent or non-covalent linkage to cargo | [8] |
Conclusion
References
- 1. rndsystems.com [rndsystems.com]
- 2. mdpi.com [mdpi.com]
- 3. Application of Cell Penetrating Peptides as a Promising Drug Carrier to Combat Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound |DL-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 5. researchgate.net [researchgate.net]
- 6. D-AP5 | AP5, D-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 7. Cell-penetrating peptides: Possible transduction mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]
- 9. Internalization mechanisms of cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CPP based Delivery System - Creative Biolabs [creative-biolabs.com]
- 11. This compound sodium salt | NMDA receptor antagonist | Hello Bio [hellobio.com]
Validating N-Methyl-D-Aspartate Receptor (NMDAR) Blockade with DL-AP5: A Comparative Guide
For researchers in neuroscience and drug development, precise validation of N-methyl-D-aspartate receptor (NMDAR) blockade is critical for elucidating the roles of these receptors in physiological and pathological processes. DL-2-Amino-5-phosphonopentanoic acid (DL-AP5) is a widely used competitive antagonist for this purpose. This guide provides a comparative analysis of this compound, detailing its performance against other NMDAR antagonists and offering standardized protocols for its application and validation.
Comparative Performance of NMDAR Antagonists
This compound is a racemic mixture, with the D-isomer (D-AP5) being the more active component, exhibiting approximately 52-fold higher potency than the L-isomer.[1][2] It acts as a selective competitive antagonist at the glutamate (B1630785) binding site of the NMDAR.[1][3] The effectiveness of this compound in blocking NMDARs can be quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the NMDAR-mediated response.
The following table summarizes the IC50 values for D-AP5 (the active isomer in this compound) and other common NMDAR antagonists. It is important to note that these values can vary depending on the experimental conditions, such as the specific NMDAR subunit composition, agonist concentration, and cell type used.
| Antagonist | Type | IC50 (µM) | Experimental Conditions |
| D-AP5 | Competitive | 3.7 ± 0.32 | Antagonism of 40 µM NMDA in rat cortical wedges.[4] |
| CPP | Competitive | 0.64 ± 0.06 | Antagonism of 40 µM NMDA in rat cortical wedges.[4] |
| CPMP | Competitive | 1.65 ± 0.13 | Antagonism of 40 µM NMDA in rat cortical wedges.[4] |
| CPPP | Competitive | 0.89 ± 0.09 | Antagonism of 40 µM NMDA in rat cortical wedges.[4] |
| DL-AP7 | Competitive | 11.1 ± 2.1 | Antagonism of 40 µM NMDA in rat cortical wedges.[4] |
| (+)-MK-801 | Uncompetitive | 0.12 ± 0.01 | Freshly dissociated rat hippocampal neurons.[5] |
| Ketamine | Uncompetitive | 0.43 ± 0.10 | Freshly dissociated rat hippocampal neurons.[5] |
| Memantine (B1676192) | Uncompetitive | 1.04 ± 0.26 | Freshly dissociated rat hippocampal neurons.[5] |
| Amantadine (B194251) | Uncompetitive | 18.6 ± 0.9 | Freshly dissociated rat hippocampal neurons.[5] |
Experimental Protocols
Validation of NMDAR blockade by this compound is commonly performed using whole-cell voltage-clamp electrophysiology in neuronal preparations, such as brain slices.
Protocol: Validation of NMDAR Blockade using Whole-Cell Voltage-Clamp
1. Preparation of Brain Slices:
-
Anesthetize the animal (e.g., mouse or rat) following approved institutional guidelines.
-
Perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution (e.g., a sucrose-based artificial cerebrospinal fluid - aCSF).
-
Rapidly dissect the brain and prepare coronal or sagittal slices (e.g., 300 µm thickness) of the desired brain region (e.g., hippocampus or cortex) using a vibratome in ice-cold, oxygenated slicing solution.
-
Transfer slices to a holding chamber containing oxygenated aCSF at a physiological temperature (e.g., 32-34°C) for at least 30 minutes to recover, then maintain at room temperature.
2. Electrophysiological Recording:
-
Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a constant flow rate.
-
Visualize neurons using differential interference contrast (DIC) optics.
-
Obtain whole-cell patch-clamp recordings from the target neurons using borosilicate glass pipettes (3-6 MΩ) filled with an appropriate internal solution.
-
To isolate NMDAR-mediated currents, hold the neuron at a depolarized membrane potential (e.g., +40 mV) to relieve the voltage-dependent magnesium (Mg²⁺) block of the NMDAR channel.[3]
-
Include antagonists for other receptors in the aCSF to isolate NMDAR currents, such as a GABA-A receptor antagonist (e.g., gabazine) and an AMPA receptor antagonist (e.g., CNQX or DNQX).[3]
3. Evoking and Recording NMDAR Currents:
-
Place a stimulating electrode in a region that provides synaptic input to the recorded neuron (e.g., layer II/III for a layer V neuron in the cortex).[3]
-
Evoke synaptic NMDAR currents using a single square pulse (e.g., 150 µs) delivered every 10-20 seconds.[3]
-
Record the baseline NMDAR-mediated excitatory postsynaptic currents (EPSCs) for a stable period (e.g., 5-10 minutes).
4. Application of this compound and Data Analysis:
-
Prepare a stock solution of this compound in water or a suitable solvent.
-
Bath-apply this compound at the desired concentration (e.g., 50 µM for full blockade) to the recording chamber.[3]
-
Continuously record the evoked NMDAR currents until a steady-state blockade is achieved.
-
To confirm complete blockade, the evoked current should be abolished.
-
Analyze the data by measuring the peak amplitude of the NMDAR EPSCs before and after this compound application. The percentage of blockade can be calculated as: ((Baseline Amplitude - Amplitude in AP5) / Baseline Amplitude) * 100.
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the experimental process and the underlying molecular mechanisms, the following diagrams are provided.
References
- 1. Structural insights into competitive antagonism in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound |DL-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 4. A comparison between the in vivo and in vitro activity of five potent and competitive NMDA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative patch-clamp studies with freshly dissociated rat hippocampal and striatal neurons on the NMDA receptor antagonistic effects of amantadine and memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
DL-AP5: A Comparative Analysis of its Selectivity for NMDA Receptors
For Immediate Release
This guide provides a comprehensive comparison of the antagonist DL-2-Amino-5-phosphonopentanoic acid (DL-AP5) and its activity at ionotropic glutamate (B1630785) receptors. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to objectively evaluate the selectivity of this compound for the N-methyl-D-aspartate (NMDA) receptor over α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.
Executive Summary
This compound is a competitive antagonist that targets the glutamate binding site of NMDA receptors. The more potent enantiomer, D-AP5, is widely utilized in neuroscience research to reversibly inhibit NMDA receptor-mediated synaptic plasticity, such as long-term potentiation (LTP), and to study its role in spatial learning.[1] Experimental evidence overwhelmingly demonstrates the high selectivity of D-AP5 for NMDA receptors, with negligible effects on AMPA and kainate receptors even at high concentrations. This selectivity makes it an invaluable tool for isolating and studying the specific contributions of NMDA receptor signaling in complex neuronal processes.
Comparative Efficacy at Ionotropic Glutamate Receptors
The following table summarizes the available quantitative data on the inhibitory activity of D-AP5, the biologically active isomer of this compound, at NMDA, AMPA, and kainate receptors.
| Antagonist | Receptor Target | IC50 / Ki Value | Comments |
| D-AP5 | NMDA Receptor | IC50: 3.7 ± 0.32 µM | Data from electrophysiological recordings in cortical wedges, antagonizing 40 µM NMDA.[2] |
| AMPA Receptor | > 100 µM (Inactive) | Electrophysiological studies report little to no effect on quisqualate-evoked excitations.[2] | |
| Kainate Receptor | > 100 µM (Inactive) | Electrophysiological studies report little to no effect on kainate-evoked excitations.[2] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Experimental Evidence of Selectivity
The selectivity of this compound and its isomers is primarily determined through electrophysiological and radioligand binding assays.
Electrophysiological Analysis
Whole-cell voltage-clamp recording is a cornerstone technique for assessing the selectivity of receptor antagonists. This method allows for the precise measurement of ion currents mediated by specific receptor subtypes in response to agonist application, both in the presence and absence of the antagonist.
Experimental Workflow:
Protocol Details:
-
Cell Preparation: Neurons, typically from primary cultures or acute brain slices, are prepared for recording.
-
Whole-Cell Configuration: A glass micropipette filled with an internal solution is sealed onto the cell membrane, and the membrane patch is ruptured to gain electrical access to the cell's interior.
-
Voltage Clamp: The cell's membrane potential is held at a specific voltage. To isolate AMPA and kainate receptor currents, the membrane is typically clamped at a negative potential (e.g., -70 mV) to maintain the voltage-dependent magnesium block of the NMDA receptor. To record NMDA receptor currents, the cell is depolarized (e.g., to +40 mV) to relieve this block.
-
Agonist Application: A specific agonist (e.g., AMPA, kainate, or NMDA) is applied to the cell to evoke a current.
-
Antagonist Application: The experiment is repeated in the presence of varying concentrations of D-AP5.
-
Data Analysis: The reduction in the agonist-evoked current by D-AP5 is measured to determine its inhibitory potency (IC50). For AMPA and kainate receptors, studies consistently show that even at high micromolar concentrations, D-AP5 does not significantly reduce the agonist-evoked currents.
Radioligand Binding Assays
Competition binding assays are employed to determine the affinity of an unlabeled compound (like D-AP5) for a receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the same receptor.
Experimental Workflow:
Protocol Details:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (NMDA, AMPA, or kainate) are isolated.
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]CPP for the NMDA receptor glutamate site) and increasing concentrations of the unlabeled competitor, D-AP5.
-
Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration.
-
Quantification: The amount of radioactivity trapped on the filters is measured.
-
Data Analysis: The concentration of D-AP5 that displaces 50% of the bound radioligand (IC50) is determined. This value is then converted to an inhibition constant (Ki). While D-AP5 effectively displaces NMDA receptor-specific radioligands, it fails to displace radioligands for AMPA and kainate receptors, indicating a lack of significant binding.
Signaling Pathways of Ionotropic Glutamate Receptors
NMDA, AMPA, and kainate receptors are all ligand-gated ion channels that mediate excitatory neurotransmission. However, they have distinct properties and downstream signaling consequences.
-
AMPA Receptors: Mediate fast excitatory neurotransmission primarily through the influx of sodium (Na+) ions, leading to rapid depolarization of the postsynaptic membrane.
-
Kainate Receptors: Also contribute to excitatory neurotransmission through Na+ influx, but often play a more modulatory role in synaptic transmission.
-
NMDA Receptors: Are unique in that they require both glutamate and a co-agonist (glycine or D-serine) to bind, as well as prior depolarization to remove a magnesium (Mg2+) ion that blocks the channel. Their activation leads to a significant influx of calcium (Ca2+), which acts as a second messenger to trigger downstream signaling cascades crucial for synaptic plasticity. This compound specifically blocks the glutamate binding site on the NMDA receptor, preventing its activation.
Conclusion
The available experimental data robustly supports the classification of this compound (and its more active isomer, D-AP5) as a highly selective competitive antagonist of the NMDA receptor. Its lack of significant activity at AMPA and kainate receptors at concentrations that fully inhibit NMDA receptor function makes it an indispensable pharmacological tool for elucidating the specific roles of NMDA receptor-dependent processes in the central nervous system. Researchers can confidently use this compound to isolate NMDA receptor-mediated effects from those of other ionotropic glutamate receptors.
References
D-AP5: A More Potent Alternative to DL-AP5 for NMDA Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of D-2-Amino-5-phosphonopentanoic acid (D-AP5) and its racemic mixture, DL-2-Amino-5-phosphonopentanoic acid (DL-AP5), as competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor. Experimental data highlights the superior potency of the D-isomer, offering crucial insights for researchers selecting the appropriate antagonist for their experimental needs.
Executive Summary
D-AP5 is the chirally pure D-enantiomer of 2-Amino-5-phosphonopentanoic acid, while this compound is a racemic mixture containing both D- and L-enantiomers. As a competitive antagonist at the glutamate (B1630785) binding site of the NMDA receptor, D-AP5 consistently demonstrates significantly higher potency than the racemic mixture. This increased potency is attributed to the fact that the L-enantiomer (L-AP5) is considerably less active.[1] Reports indicate that D-AP5 is approximately 52 times more potent than L-AP5. Consequently, for applications requiring precise and potent NMDA receptor blockade, D-AP5 is the superior choice.
Quantitative Potency Comparison
The following table summarizes the available quantitative data comparing the potency of D-AP5 and this compound. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, providing a measure of antagonist potency. A higher pA2 value indicates greater potency.
| Compound | Potency Metric | Value | Experimental Preparation |
| D-AP5 | IC50 | 3.7 µM | Rat Cortical Wedges |
| D-AP5 | pA2 | 5.62 | Rat Cortical Slice |
| This compound | pA2 | 5.24 | Rat Cortical Slice |
Mechanism of Action: NMDA Receptor Antagonism
Both D-AP5 and this compound are competitive antagonists that bind to the glutamate recognition site on the GluN2 subunit of the NMDA receptor.[2] This binding prevents the endogenous agonist, glutamate, from activating the receptor. The NMDA receptor is a ligand-gated ion channel that, upon activation, allows the influx of Ca²⁺ ions. This calcium influx is a critical trigger for numerous downstream signaling cascades involved in synaptic plasticity, learning, and memory. By blocking glutamate binding, AP5 inhibits these processes.
Experimental Protocols
Electrophysiology: Determining IC50 and pA2 in Brain Slices
This protocol describes how to determine the potency of NMDA receptor antagonists by measuring their effect on NMDA-induced depolarizations in acute brain slices.
a. Brain Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., Sprague-Dawley rat) in accordance with institutional animal care and use committee guidelines.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 KH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose.
-
Cut 300-400 µm thick coronal or sagittal slices containing the region of interest (e.g., hippocampus or cortex) using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
b. Electrophysiological Recording:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at a constant temperature (e.g., 30-32°C).
-
Obtain whole-cell patch-clamp recordings from neurons in the target region.
-
To isolate NMDA receptor-mediated currents, hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the voltage-dependent Mg²⁺ block and include antagonists for AMPA and GABA receptors in the aCSF (e.g., CNQX and picrotoxin).
-
Evoke synaptic responses by electrical stimulation of afferent fibers.
c. Data Acquisition and Analysis:
-
Establish a stable baseline of evoked NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).
-
Bath-apply varying concentrations of the antagonist (D-AP5 or this compound).
-
Measure the reduction in the EPSC amplitude at each antagonist concentration.
-
For IC50 determination, plot the percentage inhibition against the logarithm of the antagonist concentration and fit the data with a sigmoidal dose-response curve.
-
For pA2 determination (Schild analysis), measure the concentration of agonist (NMDA) required to produce a half-maximal response in the absence and presence of different concentrations of the antagonist. A Schild plot is then constructed to determine the pA2 value.
Radioligand Binding Assay: Determining Ki
This protocol outlines a method to determine the binding affinity (Ki) of a non-radiolabeled antagonist (D-AP5 or this compound) by its ability to compete with a radiolabeled ligand for binding to NMDA receptors in brain membrane preparations.
a. Membrane Preparation:
-
Homogenize dissected brain tissue (e.g., rat cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.
b. Competition Binding Assay:
-
In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled NMDA receptor antagonist (e.g., [³H]-CPP), and a range of concentrations of the unlabeled competitor (D-AP5 or this compound).
-
To determine non-specific binding, include a set of wells with a saturating concentration of a non-radiolabeled ligand.
-
Incubate the mixture to allow binding to reach equilibrium.
c. Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
d. Data Analysis:
-
Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
References
No Effect of DL-AP5 on Inhibitory Currents: A Comparative Guide
Comparison of DL-AP5 Effects on Excitatory vs. Inhibitory Currents
This compound is a well-established competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission.[1] Its primary mechanism of action is to block the glutamate (B1630785) binding site on the NMDA receptor, thereby preventing ion channel activation and subsequent excitatory postsynaptic currents (EPSCs).[1] In contrast, extensive experimental evidence demonstrates that this compound has no discernible effect on the primary mediators of inhibitory neurotransmission in the central nervous system: GABAA and glycine (B1666218) receptors.
The following table summarizes the differential effects of this compound on these key synaptic currents.
| Receptor/Current Type | Agonist | Effect of this compound | Quantitative Data (Concentration) |
| Excitatory | |||
| NMDA Receptor-mediated EPSC | Glutamate/NMDA | Inhibition | Full receptor antagonism at 50 μM.[1] |
| Inhibitory | |||
| GABAA Receptor-mediated IPSC | GABA | No significant effect | No significant change in IPSC amplitude or failure rate (100 μM).[2] |
| Glycine Receptor-mediated IPSC | Glycine | No significant effect | No substantial alteration in mIPSC peak amplitude or frequency.[1][3] |
Experimental Verification of this compound's Lack of Effect on Inhibitory Currents
Recent studies have directly investigated and confirmed the neutrality of this compound towards inhibitory circuits.
GABAergic Currents
A study investigating synaptic transmission between parvalbumin-positive basket cells (PVBCs) and pyramidal cells (PCs) found that the application of 100 μM this compound did not significantly affect the amplitude or failure rate of inhibitory postsynaptic currents (IPSCs).[2] This demonstrates that at concentrations sufficient to block NMDA receptors, this compound does not interfere with GABAA receptor-mediated inhibition.
Glycinergic Currents
Similarly, research focused on glycine receptors (GlyRs) concluded that AP5 does not act as a positive allosteric modulator of these receptors.[3] Experiments measuring miniature inhibitory postsynaptic currents (mIPSCs) in cultured mouse spinal cord neurons showed that AP5 did not substantially alter the peak amplitude or frequency of these glycinergic events.[1][3]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the distinct signaling pathways and a typical experimental workflow to verify the lack of this compound effect on inhibitory currents.
Caption: this compound selectively blocks NMDA receptors in excitatory synapses without affecting GABA or glycine receptors in inhibitory synapses.
Caption: A stepwise electrophysiological workflow to test the effect of this compound on isolated inhibitory currents.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
Protocol 1: Recording of Glycinergic Miniature Inhibitory Postsynaptic Currents (mIPSCs)
This protocol is adapted from a study that found no evidence of AP5 modulating glycine receptors.[3]
-
Cell Preparation: Primary spinal cord neurons are cultured from mice.
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed on cultured neurons.
-
The holding potential is maintained at -60 or -65 mV.
-
The internal pipette solution contains (in mM): 140 CsCl, 1 CaCl2, 1 MgCl2, 10 EGTA, 1 BAPTA, 4 Mg-ATP, 5 QX314, and 10 HEPES (pH 7.4).
-
The external solution contains (in mM): 140 NaCl, 5.4 KCl, 10 HEPES, 1 MgCl2, 1.3 CaCl2, and 20 glucose (pH 7.4).
-
-
Pharmacological Isolation:
-
To isolate glycinergic mIPSCs, AMPA and NMDA receptors are blocked with 10 µM CNQX. GABAA receptors are blocked with 10 µM Bicuculline.
-
Action potentials are blocked with 0.5 µM tetrodotoxin (B1210768) (TTX) to record miniature events.
-
-
Drug Application:
-
Baseline mIPSCs are recorded.
-
This compound (or D-AP5) is bath-applied at a concentration of 100-200 µM.
-
mIPSCs are recorded in the presence of AP5.
-
A washout period is performed where the AP5-containing solution is replaced with the control external solution.
-
-
Data Analysis:
-
The amplitude and frequency of mIPSCs before, during, and after AP5 application are analyzed and compared using appropriate statistical tests (e.g., paired t-test).
-
Protocol 2: Recording of Evoked GABAergic Inhibitory Postsynaptic Currents (IPSCs)
This protocol is based on a study demonstrating the lack of this compound effect on IPSCs in parvalbumin-positive basket cell to pyramidal cell pairs.[2]
-
Slice Preparation: Acute brain slices containing the region of interest (e.g., prefrontal cortex) are prepared from mice.
-
Electrophysiological Recording:
-
Paired whole-cell patch-clamp recordings are made from a presynaptic parvalbumin-positive basket cell (PVBC) and a postsynaptic pyramidal cell (PC).
-
The presynaptic neuron is held in current-clamp mode to evoke action potentials with current injections.
-
The postsynaptic neuron is held in voltage-clamp mode to record IPSCs.
-
-
Pharmacological Application:
-
Baseline evoked IPSCs are recorded in response to presynaptic action potentials.
-
This compound is bath-applied at a concentration of 100 µM.
-
Evoked IPSCs are recorded in the presence of this compound.
-
A washout period is performed.
-
-
Data Analysis:
-
The amplitude and failure rate of the evoked IPSCs are measured and compared across the control, this compound, and washout conditions using statistical analysis (e.g., repeated-measures ANOVA).
-
References
Unveiling Convergent Pathways: Cross-Validation of DL-AP5 Pharmacological Data with Genetic Models
A comparative guide for researchers on the synergistic use of the NMDA receptor antagonist, DL-AP5, and genetic models to dissect neurological pathways. This guide provides an objective comparison of experimental outcomes, detailed protocols, and visual workflows to enhance research design and interpretation.
In the field of neuroscience and drug development, establishing a clear link between a pharmacological agent's effect and its molecular target is paramount. The cross-validation of data from pharmacological agents with findings from genetic models provides a powerful strategy to confirm on-target effects and elucidate the broader physiological role of a specific protein or pathway. This guide focuses on the cross-validation of results obtained with this compound, a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, against outcomes from genetic models with altered NMDA receptor function.
DL-2-Amino-5-phosphonovaleric acid (this compound) is a well-characterized competitive antagonist of the NMDA receptor, a crucial player in excitatory synaptic transmission in the central nervous system.[1][2][3][4] It acts by competing with the neurotransmitter glutamate (B1630785) at its binding site on the NMDA receptor complex.[3] The D-isomer, D-AP5, is the more potent form, exhibiting significantly higher activity than the L-isomer.[5] Due to its selectivity, this compound and its isomers are extensively used to probe the role of NMDA receptors in a multitude of physiological and pathological processes, including synaptic plasticity, learning and memory, epilepsy, and pain.[6]
Genetic models, such as transgenic mice with mutations in the genes encoding NMDA receptor subunits (GRIN genes), or models of neurological disorders with inherent NMDA receptor dysregulation (e.g., certain models of Down syndrome), offer a complementary approach to investigate NMDA receptor function.[7][8][9] By comparing the phenotypic outcomes of pharmacological blockade with this compound to the phenotypes of these genetic models, researchers can gain a higher degree of confidence in their findings and a more nuanced understanding of the underlying biology.
Comparative Analysis of Pharmacological and Genetic Data
The following tables summarize the expected and observed outcomes when studying NMDA receptor function using this compound versus genetic models. This comparative data is essential for designing experiments and interpreting results.
Table 1: Comparison of Effects on Cellular and Synaptic Function
| Parameter | This compound Application | Genetic Knockdown/Knockout of NMDA Receptor Subunits | Genetic Overexpression of NMDA Receptor Subunits |
| NMDA Receptor Current | Rapid and reversible reduction or complete block.[3] | Constitutive reduction or elimination of the current. | Constitutive increase in the current. |
| Long-Term Potentiation (LTP) | Inhibition of induction.[6] | Impaired or absent LTP. | Potentially enhanced LTP, or altered plasticity thresholds. |
| Long-Term Depression (LTD) | Can be affected, depending on the induction protocol. | Altered LTD, with some models showing exaggerated LTD.[9] | Potentially altered LTD. |
| Calcium Influx | Reduced in response to synaptic activity. | Reduced basal and activity-dependent calcium influx. | Increased basal and activity-dependent calcium influx. |
| Gene Expression (e.g., c-Fos, Arc) | Attenuation of activity-dependent gene expression.[1] | Altered baseline and activity-dependent gene expression. | Altered baseline and activity-dependent gene expression. |
Table 2: Comparison of Effects on Behavioral and Systemic Outcomes
| Parameter | This compound Administration | Genetic Models with NMDA Receptor Hypofunction | Genetic Models with NMDA Receptor Hyperfunction |
| Learning and Memory | Impairment of spatial learning and fear conditioning.[3] | Deficits in learning and memory tasks. | Can lead to cognitive deficits, excitotoxicity, and seizures. |
| Motor Function | Can induce motor deficits at higher doses. | May exhibit motor impairments depending on the specific mutation. | Can lead to motor hyperactivity or seizure-related motor dysfunction. |
| Seizure Threshold | Can have anticonvulsant effects. | May have an increased seizure threshold. | Often display a reduced seizure threshold and spontaneous seizures. |
| Pain Perception | Exhibits antinociceptive (pain-reducing) activity.[1][2] | May show altered pain sensitivity. | May exhibit hypersensitivity to pain. |
Experimental Protocols
To ensure robust and reproducible cross-validation, meticulous experimental design is critical. Below are detailed methodologies for key experiments.
Protocol 1: Electrophysiological Recording of NMDA Receptor Currents
Objective: To quantify the effect of this compound on NMDA receptor-mediated synaptic currents and compare it to the currents in a genetic model.
Methodology:
-
Prepare acute brain slices (e.g., hippocampal or cortical) from wild-type and genetically modified animals.
-
Perform whole-cell patch-clamp recordings from neurons of interest.
-
Voltage-clamp the neuron at a depolarized potential (e.g., +40 mV) to relieve the magnesium block of the NMDA receptor.
-
Isolate NMDA receptor currents by pharmacologically blocking AMPA and GABA receptors.
-
Evoke synaptic responses using an extracellular stimulating electrode.
-
For pharmacological validation, establish a stable baseline of evoked NMDA receptor currents.
-
Bath-apply this compound at a known concentration (e.g., 50-100 µM) and record the change in current amplitude.
-
Wash out the drug to observe the reversibility of the effect.
-
For genetic validation, record NMDA receptor currents from neurons of the genetically modified animal and compare the baseline current amplitude and kinetics to wild-type controls.
Protocol 2: Behavioral Assessment of Learning and Memory
Objective: To compare the impact of acute this compound administration on learning and memory with the performance of a genetic model in the same behavioral paradigm.
Methodology:
-
Select a suitable behavioral task that is known to be dependent on NMDA receptor function, such as the Morris water maze or contextual fear conditioning.
-
For pharmacological validation, acclimate wild-type animals to the testing environment.
-
Administer this compound (or a vehicle control) via an appropriate route (e.g., intracerebroventricular injection) at a predetermined time before the training session.
-
Conduct the training and testing phases of the behavioral paradigm, recording relevant metrics (e.g., escape latency, freezing behavior).
-
For genetic validation, subject both the genetically modified animals and their wild-type littermates to the same behavioral paradigm without any drug administration.
-
Compare the performance of the this compound-treated group and the genetically modified group to their respective control groups.
Visualizing Pathways and Workflows
Diagrams are essential for conceptualizing the complex biological and experimental processes involved in cross-validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound |DL-APV | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 4. This compound | NMDA Receptors | Tocris Bioscience [tocris.com]
- 5. rndsystems.com [rndsystems.com]
- 6. The 1980s: d-AP5, LTP and a Decade of NMDA Receptor Discoveries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Complex functional phenotypes of NMDA receptor disease variants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exaggerated NMDA mediated LTD in a mouse model of Down syndrome and pharmacological rescuing by memantine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for DL-AP5
Ensuring the safe and compliant disposal of laboratory chemicals is a critical component of research integrity and environmental responsibility. This document provides essential guidance for researchers, scientists, and drug development professionals on the proper disposal of DL-AP5 (DL-2-Amino-5-phosphonopentanoic acid), a selective NMDA receptor antagonist. Adherence to these procedures will minimize risks and ensure compliance with safety regulations.
This compound is classified as a water hazard class 1 substance, indicating it is slightly hazardous to aquatic environments. Therefore, it is imperative that it is not disposed of with household garbage or allowed to enter groundwater, water courses, or sewage systems in an untreated state.
Key Handling and Disposal Data
For quick reference, the following table summarizes critical information for handling and disposing of this compound.
| Parameter | Information | Source |
| Chemical Name | DL-2-Amino-5-phosphonopentanoic acid | [1] |
| Synonyms | APV, this compound | [1] |
| CAS Number | 76326-31-3 | [1] |
| Physical Form | Crystalline solid | [2] |
| Water Hazard Class | 1 (Slightly hazardous for water) | |
| Disposal Recommendation | Must not be disposed of with household garbage. Disposal must be made according to official regulations. | |
| Environmental Precautions | Do not allow undiluted product or large quantities to reach ground water, water course or sewage system. | |
| Contaminated Packaging | Disposal must be made according to official regulations. |
Experimental Protocol: Step-by-Step Disposal of this compound
The following protocol outlines the recommended steps for the safe disposal of this compound from a laboratory setting. This procedure is a general guideline; always consult and adhere to your institution's specific safety protocols and local, state, and federal regulations.
1. Personal Protective Equipment (PPE) and Preparation:
-
Before handling this compound for disposal, ensure you are wearing appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses with side shields or goggles.[1]
-
Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]
-
Prepare a designated and clearly labeled waste container for this compound. The container must be compatible with the chemical and sealable.
2. Waste Collection:
-
Solid Waste: Carefully transfer any unwanted solid this compound into the designated waste container. Avoid creating dust. Use tools (e.g., a spatula) that can be decontaminated or disposed of as hazardous waste.
-
Aqueous Solutions: If you have aqueous solutions of this compound, do not pour them down the drain. Transfer the solutions into a designated, sealed, and labeled waste container.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, centrifuge tubes, and paper towels, should be considered contaminated and placed in the designated solid waste container.
3. Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "DL-2-Amino-5-phosphonopentanoic acid," the concentration (if in solution), and the date of accumulation.
-
Store the sealed waste container in a designated, secure secondary containment area away from incompatible materials until it is collected by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
4. Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's EHS office. They will ensure the waste is transported to an appropriate treatment and disposal facility in accordance with all applicable laws and regulations.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling DL-AP5
This guide provides critical safety and logistical information for the handling and disposal of DL-2-Amino-5-phosphonopentanoic acid (DL-AP5), a selective N-methyl-D-aspartate (NMDA) receptor antagonist. Adherence to these procedures is crucial for ensuring laboratory safety and minimizing risks to personnel.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a crystalline solid that can cause skin, eye, and respiratory irritation. It should be considered hazardous, and appropriate precautions must be taken.[1]
Recommended Personal Protective Equipment (PPE)
A summary of the required personal protective equipment for handling this compound is provided in the table below.
| Protection Type | Required PPE | Specifications |
| Respiratory Protection | Dust mask | Type N95 (US) or equivalent |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times when handling the solid form |
| Hand Protection | Chemical-resistant gloves | Nitrile or other suitable material |
| Skin and Body Protection | Laboratory coat | To be worn over personal clothing |
Safe Handling and Operational Workflow
Proper handling of this compound is essential to prevent exposure. The following workflow outlines the key steps for safe handling, from preparation to use in experiments.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Experimental Protocols
This compound is a competitive NMDA receptor antagonist that binds at the glutamate (B1630785) site.[2] It is commonly used in neuroscience research to study synaptic plasticity, learning, and memory.[1]
Preparation of Stock Solutions
This compound is supplied as a crystalline solid and can be dissolved in aqueous buffers.[1] For example, its solubility in PBS (pH 7.2) is approximately 10 mg/mL.[1] It is recommended to prepare aqueous solutions fresh for each experiment and not to store them for more than one day.[1] The sodium salt of this compound is also available and is soluble in water (100mM).[3]
Typical Experimental Concentrations
In in vitro studies, this compound is typically used at a concentration of 50-100 µM to achieve full receptor antagonism.[3]
Disposal Plan
All waste materials contaminated with this compound, including empty containers, disposable PPE, and unused solutions, should be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not allow the product or large quantities of it to reach ground water, water courses, or sewage systems.
Waste Segregation
-
Solid Waste: Collect in a designated, labeled container for chemical waste. This includes contaminated gloves, wipes, and plasticware.
-
Liquid Waste: Collect in a labeled, sealed container for chemical waste. Do not mix with other incompatible waste streams.
Emergency Procedures
In Case of Accidental Exposure:
-
Eye Contact: Immediately rinse with plenty of water for several minutes. If symptoms persist, seek medical attention.
-
Skin Contact: Wash off with soap and plenty of water. If skin irritation occurs, get medical help.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Always have a copy of the Safety Data Sheet (SDS) readily available when working with this compound.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
